molecular formula C18H28O3S B087167 Sulfoxide CAS No. 120-62-7

Sulfoxide

Katalognummer: B087167
CAS-Nummer: 120-62-7
Molekulargewicht: 324.5 g/mol
InChI-Schlüssel: ATTZFSUZZUNHBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfoxides are a class of organosulfur compounds characterized by a sulfinyl functional group (>S=O) attached to two carbon atoms, making them highly polar and excellent solvents for a wide range of both polar and non-polar compounds . The most prominent and widely used this compound is Dimethyl this compound (DMSO), a colorless liquid renowned for its exceptional solvent properties and ability to enhance membrane permeability, facilitating the cellular uptake of other molecules . In chemical synthesis, sulfoxides serve as versatile intermediates and chiral auxiliaries for asymmetric synthesis, enabling the creation of enantiomerically pure compounds, which is critical in pharmaceutical development . Their utility extends to biological research, where DMSO is a standard solvent for cell culture, cryopreservation, and in high-throughput drug screening assays . Furthermore, the this compound motif is found in several bioactive molecules and approved drugs, such as the proton-pump inhibitor Omeprazole, and is present in natural products like alliin from garlic and the potent toxin α-amanitin from mushrooms . Researchers value sulfoxides for their role in studying sulfur metabolism, redox biochemistry, and as building blocks for complex molecular architectures . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(2-octylsulfinylpropyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3S/c1-3-4-5-6-7-8-11-22(19)15(2)12-16-9-10-17-18(13-16)21-14-20-17/h9-10,13,15H,3-8,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTZFSUZZUNHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)C(C)CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3S
Record name PIPERONYL SULFOXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20932
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021168
Record name Piperonyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Piperonyl sulfoxide is a clear pale yellow to amber viscous liquid with a sweetish smell. (NTP, 1992), Pale yellow or brown liquid with a sweet odor; [HSDB]
Record name PIPERONYL SULFOXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20932
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Piperonyl sulfoxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6726
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Flash Point

greater than 200 °F (NTP, 1992)
Record name PIPERONYL SULFOXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20932
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN MOST ORGANIC SOLVENTS EXCEPT PETROLEUM ETHER, Insoluble in water.
Record name PIPERONYL SULFOXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20932
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PIPERONYL SULFOXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1746
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.06 to 1.09 at 77 °F (NTP, 1992), 1.06-1.09 @ 25 °C
Record name PIPERONYL SULFOXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20932
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PIPERONYL SULFOXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1746
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000007 [mmHg]
Record name Piperonyl sulfoxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6726
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

PALE YELLOW, VISCOUS OIL, Brown liquid

CAS No.

120-62-7
Record name PIPERONYL SULFOXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20932
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperonyl sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfoxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperonyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-methylenedioxyphenyl)isopropyl octyl sulphoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOSAFROLE OCTYL SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOR3CS513R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PIPERONYL SULFOXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1746
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Ubiquitous Sulfoxide: A Deep Dive into its Natural Occurrence in Plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoxides are a class of organosulfur compounds characterized by a sulfinyl functional group (R-S(=O)-R'). While prevalent in synthetic chemistry, they also represent a significant and biologically active class of natural products found within the plant kingdom. This technical guide provides a comprehensive overview of the natural occurrence of sulfoxides in plants, with a primary focus on two of the most researched groups: the S-alk(en)yl-L-cysteine sulfoxides from Allium species and sulforaphane (B1684495), a potent isothiocyanate derived from its glucosinolate precursor, glucoraphanin (B191350) (a sulfoxide), in Brassica vegetables. This document delves into their biosynthesis, chemical diversity, and the molecular mechanisms underlying their much-lauded health benefits. Quantitative data, detailed experimental protocols, and visual representations of key pathways are provided to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

I. Major Classes of Plant-Derived Sulfoxides

The natural occurrence of sulfoxides in the plant kingdom is diverse, but two families, Amaryllidaceae (specifically the genus Allium) and Brassicaceae, are particularly rich sources of these bioactive compounds.

S-Alk(en)yl-L-cysteine Sulfoxides in Allium Species

The characteristic flavor and medicinal properties of Allium species, such as garlic (Allium sativum) and onion (Allium cepa), are largely attributed to their content of S-alk(en)yl-L-cysteine sulfoxides. The most abundant of these is alliin (B105686) (S-allyl-L-cysteine this compound) in garlic.[1][2] When the plant tissue is damaged, the enzyme alliinase comes into contact with alliin, catalyzing its conversion to the highly reactive and odorous compound, allicin.[3][4] Other notable cysteine sulfoxides in Allium species include methiin, propiin, and isoalliin.[5]

Glucoraphanin and Sulforaphane in Brassica Species

Cruciferous vegetables of the Brassica genus, including broccoli (Brassica oleracea var. italica), cabbage, and kale, are rich in glucosinolates, which are sulfur-containing precursors to isothiocyanates.[6][7] Glucoraphanin , a methylsulfinylalkyl glucosinolate, is the precursor to sulforaphane , a potent inducer of phase II detoxification enzymes.[8][9] Similar to the alliin-alliinase system, tissue damage brings the enzyme myrosinase into contact with glucoraphanin, leading to the formation of sulforaphane.[9]

II. Biosynthesis of Plant Sulfoxides

The biosynthetic pathways of these prominent sulfoxides have been the subject of extensive research.

Biosynthesis of Alliin in Allium sativum

The biosynthesis of alliin is believed to originate from the tripeptide glutathione.[10][11] The pathway involves a series of enzymatic steps, including the removal of glycyl and γ-glutamyl groups and a final stereospecific oxidation of S-allyl-L-cysteine (SAC) to form alliin.[12][13]

Alliin_Biosynthesis Glutathione Glutathione GGSAC γ-Glutamyl-S-allyl-L-cysteine Glutathione->GGSAC S-alk(en)ylation + Glycine removal SAC S-Allyl-L-cysteine GGSAC->SAC γ-Glutamyl transpeptidase Alliin Alliin (S-Allyl-L-cysteine this compound) SAC->Alliin Flavin-containing S-oxygenase

Putative biosynthetic pathway of alliin from glutathione.
Biosynthesis of Sulforaphane from Glucoraphanin

The formation of sulforaphane is a two-step process initiated upon plant cell disruption. The precursor, glucoraphanin, is synthesized from the amino acid methionine through a multi-step process involving chain elongation and core glucosinolate structure formation.[8]

Sulforaphane_Formation cluster_0 Plant Tissue Damage Glucoraphanin Glucoraphanin (in intact cells) Sulforaphane Sulforaphane Glucoraphanin->Sulforaphane Myrosinase Nrf2_Activation_by_Sulforaphane cluster_cytoplasm Cytoplasm cluster_nucleus Sulforaphane Sulforaphane Keap1 Keap1 Sulforaphane->Keap1 modifies cysteine residues Nrf2 Nrf2 Keap1->Nrf2 binds & targets for degradation Keap1->Nrf2_active releases Nrf2 Proteasome Proteasome Nrf2->Proteasome degradation Ub Ubiquitin Ub->Nrf2 Nucleus Nucleus Nrf2_active->Nucleus ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes activates transcription Allicin_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK & Apoptosis Pathways Allicin Allicin NFkB NF-κB Activation Allicin->NFkB inhibits MAPK MAPK Activation (JNK, p38) Allicin->MAPK activates Bax Bax (Pro-apoptotic) Allicin->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Allicin->Bcl2 downregulates Inflammation Inflammation (Pro-inflammatory genes) NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Novel Sulfoxide Compounds

The this compound functional group, characterized by a sulfinyl (>SO) moiety, is a significant pharmacophore in modern drug design. Its unique stereochemical and polar properties allow for strong, specific interactions with biological targets, making this compound-containing compounds a fertile ground for the discovery of novel therapeutics.[1][2] This guide provides a comprehensive overview of the biological activities of recently developed this compound compounds, detailing their quantitative effects, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Quantitative Biological Activity Data

The biological efficacy of novel this compound compounds has been demonstrated across various therapeutic areas, including oncology and microbiology. The following tables summarize key quantitative data from recent studies, providing a comparative look at the potency of these molecules.

Table 1: Anti-Proliferative Activity of Novel this compound-Based ALK Inhibitors

A series of new compounds featuring a this compound structure were synthesized and evaluated as inhibitors of anaplastic lymphoma kinase (ALK), a key target in certain cancers. The compounds exhibited potent activity against the H2228 EML4-ALK cancer cell line.[3]

Compound IDIC₅₀ on H2228 Cells (nM)Tumor Inhibition Rate in vivo (%) @ 20 mg/kg
18a 2875.0%
18b 1881.0%
18c 2179.0%
18d 1486.0%
CeritinibNot Reported72.0%
Data sourced from a 2024 study on novel ALK inhibitors.[3]
Table 2: Antibacterial and Antifungal Activity of a Bis(1,2,4-Triazole) Derivative

The antimicrobial properties of a novel synthesized bis(1,2,4-triazole) derivative, dissolved in dimethyl this compound (DMSO), were assessed against common opportunistic pathogens.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus62.5
Candida albicans125
Data from a study on a new bis(1,2,4-triazole) derivative.[4]

Key Signaling Pathways and Mechanisms of Action

Understanding the mechanism by which this compound compounds exert their biological effects is crucial for rational drug design. Visualizing these pathways helps to clarify complex interactions.

Inhibition of Bacterial Quorum Sensing

Certain phenyloxadiazole this compound derivatives have been identified as potent inhibitors of biofilm formation in Pseudomonas aeruginosa.[5] These compounds are thought to act by interfering with the Quorum Sensing (QS) system, a cell-to-cell communication network that regulates virulence and biofilm development. The proposed mechanism involves the binding of the this compound compound to the LasR receptor protein, a key regulator in the QS cascade.[5]

G cluster_bacteria Pseudomonas aeruginosa PA Bacterial Population LasR LasR Receptor Protein PA->LasR QS Signal Activation Virulence Virulence & Biofilm Formation LasR->Virulence Gene Expression Inhibitor Phenyloxadiazole This compound (5b) Inhibitor->LasR Inhibition

Proposed mechanism of Quorum Sensing inhibition.
ALK Signaling Pathway Inhibition in Cancer

Novel this compound compounds, such as compound 18d, have shown significant anti-tumor effects by targeting the anaplastic lymphoma kinase (ALK) signaling pathway.[3] In certain cancer cells, a fusion gene (e.g., EML4-ALK) leads to a constitutively active ALK protein, which promotes uncontrolled cell growth and survival. The this compound inhibitors block the kinase activity of ALK, preventing its phosphorylation and halting downstream pro-survival signals, ultimately leading to apoptosis (programmed cell death).[3]

G EML4_ALK EML4-ALK Fusion Protein (Active Kinase) Downstream Downstream Signaling (e.g., STAT3, PI3K/AKT) EML4_ALK->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Inhibitor This compound ALK Inhibitor (e.g., compound 18d) Inhibitor->EML4_ALK Blocks Kinase Activity

Inhibition of the ALK signaling pathway by sulfoxides.

Experimental Protocols and Methodologies

The validation of a compound's biological activity relies on robust and reproducible experimental methods. Below are detailed protocols for key assays cited in the evaluation of novel this compound compounds.

General Workflow for this compound Drug Discovery

The process of discovering and validating novel this compound drug candidates typically follows a multi-step workflow, from initial chemical synthesis to preclinical evaluation.

G A Synthesis of Novel This compound Derivatives B In Vitro Biological Screening (e.g., Enzyme/Cell Viability Assays) A->B C Hit Identification & Structure-Activity Relationship (SAR) B->C D Lead Optimization C->D D->B Iterative Improvement E In Vivo Efficacy Testing (e.g., Xenograft Mouse Models) D->E F Preclinical Candidate Selection E->F

A typical workflow for drug discovery and development.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]

  • Preparation of Stock Solution: Weigh the test this compound compound on an analytical balance and dissolve it in dimethyl this compound (DMSO) to a stock concentration of 2000 µg/mL.

  • Serial Dilution:

    • For antibacterial testing, prepare a series of eight test tubes, each containing 1 mL of meat-peptone broth.[4]

    • For antifungal testing, use Sabouraud's medium instead.[4]

    • Add 1 mL of the stock solution to the first tube, resulting in a concentration of 1000 µg/mL.

    • Perform a two-fold serial dilution by transferring 1 mL from the first tube to the second, and so on, down to the eighth tube. This creates concentrations ranging from 1000 µg/mL to 7.8 µg/mL.[4]

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., S. aureus or C. albicans) to each tube.

  • Incubation: Incubate the tubes under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Protocol 2: ALK Kinase Activity and Cell Proliferation Assay (General Method)

This procedure assesses a compound's ability to inhibit ALK kinase activity and the proliferation of ALK-dependent cancer cells. The protocol is based on methodologies implied in recent studies.[3]

  • Cell Culture: Culture H2228 EML4-ALK cancer cells in a suitable medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability (IC₅₀ Determination):

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • After 24 hours, treat the cells with various concentrations of the this compound inhibitor compounds.

    • Incubate for 72 hours.

    • Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce cell viability by 50%, using non-linear regression analysis.

  • Western Blot for ALK Phosphorylation:

    • Treat H2228 cells with the this compound inhibitor at various concentrations for a defined period (e.g., 2-4 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate protein lysates via SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ALK (p-ALK) and total ALK.

    • Use secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate. A reduction in the p-ALK signal relative to total ALK indicates inhibition of kinase activity.[3]

References

Spectroscopic Properties of Aryl Sulfoxides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl sulfoxides are a class of organosulfur compounds characterized by a sulfinyl group bonded to two aryl groups. The sulfur atom in sulfoxides is chiral, making these compounds valuable in asymmetric synthesis and as chiral auxiliaries. Furthermore, the sulfoxide moiety is a key structural feature in numerous pharmaceuticals, agrochemicals, and materials. A thorough understanding of their spectroscopic properties is paramount for their identification, characterization, and the elucidation of their structure-activity relationships. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize aryl sulfoxides, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aryl sulfoxides, the spectra are characterized by absorptions arising from the aromatic rings and the this compound group.

The UV spectra of aryl sulfoxides typically exhibit multiple absorption bands. The position and intensity of these bands are influenced by the nature of the aryl groups and any substituents present. Aromatic this compound radical cations, which can be generated through techniques like pulse radiolysis, show intense absorption bands in the UV region (around 300 nm) and broader, less intense bands in the visible region (500-1000 nm). The exact position of these bands is dependent on the ring substituent. For instance, the linear absorption spectrum of methyl p-tolyl this compound in acetonitrile (B52724) shows an absorption band with a maximum (λmax) at 245 nm.[1]

Table 1: UV-Vis Absorption Data for Selected Aryl Sulfoxides

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
Methyl p-tolyl this compoundAcetonitrile245Not specified[1]
Diaryl this compound (Generic)Not specified~250 (σ→σ* transition)Not specified[2]
α-Naphthyl SulfoxidesNot specified~200 (Isolated S=O)Not specified[2]
Experimental Protocol for UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis spectrum of an aryl this compound is as follows:

  • Sample Preparation:

    • Accurately weigh a small amount of the aryl this compound.

    • Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, acetonitrile, or hexane) to a known concentration, typically in the range of 10⁻⁴ to 10⁻⁶ M. The solvent should be transparent in the wavelength range of interest.[3] Polar solvents can interact with the this compound group, potentially causing shifts in the absorption maxima.[3]

    • Prepare a blank solution using the same solvent.

  • Instrument Parameters:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for aryl sulfoxides).

    • Use a matched pair of quartz cuvettes (typically 1 cm path length).

  • Data Acquisition:

    • Fill one cuvette with the blank solvent and place it in the reference beam of the spectrophotometer.

    • Fill the other cuvette with the sample solution and place it in the sample beam.

    • Record the baseline with the blank solution.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The most characteristic absorption for aryl sulfoxides is the S=O stretching vibration.

The S=O stretching frequency in aryl sulfoxides typically appears in the range of 950-1150 cm⁻¹.[4] The exact position of this band is sensitive to the electronic effects of the substituents on the aryl rings. For example, in diphenyl this compound, the S=O stretch is observed at 1041 cm⁻¹.[5] For benzyl (B1604629) phenyl this compound, it appears at 1034 cm⁻¹.[5] The intensity of the S=O stretching band is generally strong.

Table 2: Characteristic IR Absorption Frequencies for Aryl Sulfoxides

Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityNotes
S=OStretch950 - 1150StrongPosition is sensitive to electronic effects of substituents.[4]
C-H (Aromatic)Stretch3100 - 3000Medium to Weak
C=C (Aromatic)Stretch1600 - 1450Medium to Weak
C-SStretch800 - 600Medium to Weak
Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid aryl this compound is the KBr pellet method:

  • Sample Preparation:

    • Grind a small amount of the solid aryl this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Set the desired number of scans (e.g., 16-32) and resolution (e.g., 4 cm⁻¹).

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample.

  • Data Analysis:

    • Identify the characteristic absorption bands, paying close attention to the S=O stretching frequency.

    • Compare the obtained spectrum with known spectra or use correlation charts to assign the observed bands to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used for the characterization of aryl sulfoxides.

In ¹H NMR spectra of aryl sulfoxides, the aromatic protons typically appear in the region of 7.0-8.5 ppm. The chemical shifts are influenced by the electronic nature of the this compound group and other substituents on the aromatic rings. The protons of alkyl groups attached to the sulfur atom will appear in the upfield region. For example, in methyl phenyl this compound, the methyl protons appear as a singlet at around 2.68 ppm.[6]

In ¹³C NMR spectra, the carbon atoms of the aromatic rings resonate in the range of 120-150 ppm. The carbon directly attached to the this compound group is also found in this region. The chemical shifts are sensitive to the substituents on the aromatic ring. Electron-donating groups will generally cause an upfield shift (shielding) of the ortho and para carbons, while electron-withdrawing groups will cause a downfield shift (deshielding).[7]

Table 3: ¹H and ¹³C NMR Data for Selected Aryl Sulfoxides (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Methyl phenyl this compound 7.62-7.60 (m, 2H), 7.51-7.44 (m, 3H), 2.68 (s, 3H)145.55, 130.90, 129.22, 123.35, 43.80[6]
p-Tolyl methyl this compound 7.50 (d, J = 8.0 Hz, 2H), 7.29 (d, J = 8.0 Hz, 2H), 2.66 (s, 3H), 2.37 (s, 3H)142.33, 141.37, 129.89, 123.40, 43.82, 21.23[6]
4-Methoxyphenyl methyl this compound 7.70-7.52 (m, 2H), 7.03-7.01 (m, 2H), 3.84 (s, 3H), 2.69 (s, 3H)161.90, 136.44, 125.40, 114.78, 55.46, 43.90[6]
Diphenyl this compound 7.65 (m, 4H), 7.46 (m, 6H)145.8, 131.2, 129.5, 125.0[5]
Benzyl phenyl this compound 7.41 (m, 5H), 7.24 (m, 3H), 6.99 (m, 2H), 4.0 (m, 2H)142.8, 131.1, 130.3, 129.1, 128.8, 128.4, 128.2, 124.4, 63.5[5]
Experimental Protocol for NMR Spectroscopy

A standard procedure for acquiring NMR spectra of an aryl this compound is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the aryl this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in an NMR tube. The choice of solvent can influence the chemical shifts.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Instrument Parameters:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Set the appropriate parameters for the desired experiment (e.g., pulse sequence, number of scans, relaxation delay).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structural elucidation.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phasing, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

In the mass spectrum of an aryl this compound, the molecular ion peak (M⁺) is typically observed. The fragmentation of aryl sulfoxides under electron ionization (EI) can be complex. Common fragmentation pathways include rearrangement reactions. For example, some sulfoxides can undergo rearrangement to sulfenate esters. A notable fragmentation for some aromatic sulfonamides is the loss of SO₂ (a neutral loss of 64 amu).[8]

Table 4: Key Fragmentation Patterns in the Mass Spectrometry of Aryl Sulfoxides

Fragmentation ProcessDescription
Molecular Ion (M⁺) Represents the intact molecule with one electron removed.
Loss of Oxygen [M-16]⁺, corresponding to the formation of the corresponding sulfide (B99878) radical cation.
Loss of the Sulfinyl Group Fragmentation involving cleavage of the C-S bond.
Rearrangement Reactions Can lead to the formation of sulfenate ester ions and subsequent fragmentation.
Loss of SO₂ Observed in some related sulfur-containing aromatic compounds.[8]
Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum of an aryl this compound is as follows:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Alternatively, for direct probe analysis, a small amount of the solid can be placed directly on the probe.

  • Instrument Parameters:

    • Choose an appropriate ionization method (e.g., Electron Ionization (EI), Electrospray Ionization (ESI)). EI is often used for volatile and thermally stable compounds, while ESI is suitable for less volatile or thermally labile compounds.

    • Set the parameters for the mass analyzer (e.g., mass range, scan speed).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce structural features of the molecule.

    • Compare the observed spectrum with spectral databases for known compounds.

Workflow for Spectroscopic Characterization

The structural elucidation of a newly synthesized or isolated aryl this compound typically follows a systematic workflow that integrates information from multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation and Structure Elucidation Synthesis Synthesis/Isolation of Aryl this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MolecularFormula Determine Molecular Formula (from MS and Elemental Analysis) MS->MolecularFormula Molecular Weight FunctionalGroups Identify Functional Groups (from IR) IR->FunctionalGroups S=O, C=C, C-H stretches Connectivity Establish Connectivity (from NMR) NMR->Connectivity Chemical Shifts, Couplings ProposedStructure Propose Structure UV_Vis->ProposedStructure Conjugation Information MolecularFormula->ProposedStructure FunctionalGroups->ProposedStructure Connectivity->ProposedStructure Confirmation Confirm Structure ProposedStructure->Confirmation Consistency Check

Caption: Workflow for the spectroscopic characterization of aryl sulfoxides.

Conclusion

The spectroscopic characterization of aryl sulfoxides is a multifaceted process that relies on the synergistic use of various analytical techniques. UV-Vis spectroscopy provides insights into the electronic structure, while IR spectroscopy is invaluable for the identification of the characteristic this compound functional group. NMR spectroscopy offers a detailed map of the molecular framework, and mass spectrometry reveals the molecular weight and fragmentation patterns. By integrating the data from these methods, researchers can confidently determine the structure of novel aryl sulfoxides, which is crucial for advancing their applications in drug development, catalysis, and materials science.

References

thermodynamic stability of sulfoxide stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Stability of Sulfoxide Stereoisomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfoxides represent a unique class of chiral compounds where the stereogenic center is a sulfur atom.[1] This chirality arises from the pyramidal geometry of the sulfinyl group and the presence of two different substituents on the sulfur atom, making them stereochemically analogous to amines and phosphines.[2] Unlike amines, however, sulfoxides exhibit significant configurational stability at room temperature due to a high energy barrier for pyramidal inversion.[3] This stability makes them valuable as chiral auxiliaries in asymmetric synthesis and as key functional groups in many pharmaceuticals, including proton pump inhibitors like omeprazole (B731) and CNS stimulants like modafinil.[1][4][5]

In drug development, the stereochemical composition of a therapeutic agent is a critical attribute, as different stereoisomers can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles.[6][7] Therefore, a thorough understanding of the is paramount for the design, synthesis, purification, and formulation of enantiopure this compound-containing drugs.[8] This guide provides a comprehensive overview of the principles governing the , details the experimental and computational methods used for their assessment, and presents quantitative data to inform research and development.

Fundamentals of this compound Stereochemistry and Stability

The chirality of a this compound is centered at the sulfur atom, which has a lone pair of electrons and is bonded to an oxygen atom and two different organic residues (R1 and R2). This arrangement results in a non-superimposable mirror image, or enantiomer. The primary mechanism by which this compound enantiomers can interconvert is through pyramidal inversion (or racemization), which involves passing through a planar, achiral transition state.

G cluster_0 (R)-Sulfoxide cluster_1 Transition State cluster_2 (S)-Sulfoxide GS1 Trigonal Pyramidal Ground State TS Planar (Achiral) GS1->TS ΔG‡ GS2 Trigonal Pyramidal Ground State TS->GS2 GS2->TS ΔG‡

Caption: Pyramidal inversion mechanism for this compound racemization.

The energy required to achieve this planar transition state is the activation barrier to inversion. For most sulfoxides, this barrier is substantial, typically in the range of 35-45 kcal/mol, rendering them configurationally stable under ambient conditions.[3][4] However, this stability is not absolute and can be influenced by several factors:

  • Electronic Effects: Electron-withdrawing groups attached to the sulfur atom can delocalize the electron density of the transition state, thereby lowering the inversion barrier. Conversely, electron-donating groups tend to increase the barrier. A resonance effect from an adjacent phenyl ring can stabilize the transition state, decreasing the energy barrier by approximately 3 kcal/mol.[3][4]

  • Steric Effects: Bulky substituents on the sulfur atom can increase steric strain in the planar transition state more than in the pyramidal ground state, thus increasing the inversion barrier.

  • Intramolecular Interactions: In diastereomers, non-covalent interactions such as hydrogen bonding can stabilize one stereoisomer over another. For example, in a study of bicalutamide (B1683754) analogs, an intramolecular S=O···H-N hydrogen bond was found to stabilize one diastereomer.[9]

Quantitative Stability Data

The can be quantified by the energy barrier to inversion (kinetic stability) and the relative free energy difference between diastereomers at equilibrium (thermodynamic stability).

Pyramidal Inversion Barriers

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in quantifying the energy barriers for pyramidal inversion. These calculated values are generally in good agreement with experimental data derived from thermal racemization studies.[3][4]

This compound Computational Method Calculated Inversion Barrier (ΔE, kcal/mol) Reference
Methyl Phenyl this compoundB3LYP/6-311G(d,p)43.8[4]
Methyl 4-cyanophenyl this compoundB3LYP/6-311G(d,p)41.9[4]
Diphenyl this compoundB3LYP/6-311G(d,p)42.4[4]
4,4'-dicyanodiphenyl this compoundB3LYP/6-311G(d,p)38.7[4]
Benzyl Methyl this compoundB3LYP/6-311G(d,p)47.1[4]
Benzyl Phenyl this compoundB3LYP/6-311G(d,p)45.4[4]
Thermodynamic Equilibria of Diastereomers

For molecules containing a this compound and at least one other stereocenter, diastereomers will exist. These diastereomers are not mirror images and thus have different physical properties and energies. At equilibrium, the ratio of diastereomers is determined by the difference in their Gibbs free energy (ΔG).

Compound Diastereomer Ratio (Major:Minor) ΔG (kcal/mol) Conditions Reference
Bicalutamide Analog 55b:5a (48:27, from synthesis)1.9 (calculated free energy difference)Synthesis with NaIO4; Calculations in gas phase[9]

Note: The reported synthesis ratio may reflect kinetic rather than thermodynamic control. The calculated free energy difference, however, indicates the inherent thermodynamic preference.

Experimental Protocols for Stability and Purity Assessment

Several analytical techniques are essential for determining the thermodynamic stability and stereochemical purity of sulfoxides.

Protocol: Thermal Racemization/Epimerization Kinetics

This experiment measures the rate of interconversion of stereoisomers at elevated temperatures to determine the activation energy barrier.

Methodology:

  • Sample Preparation: Dissolve an enantiomerically or diastereomerically enriched this compound sample in a suitable high-boiling, inert solvent (e.g., 1,2-dichloroethane).

  • Heating: Place the sample in a thermostatically controlled oil bath or heating block at a constant, elevated temperature (e.g., 50-200 °C). The exact temperature depends on the expected stability.[3][10]

  • Time-Course Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction by rapid cooling to prevent further epimerization.

  • Chiral HPLC Analysis: Analyze each aliquot using a pre-validated chiral HPLC method (see Protocol 4.2) to determine the enantiomeric excess (% ee) or diastereomeric excess (% de).

  • Kinetic Analysis: Racemization typically follows first-order kinetics. Plot ln([% ee]t / [% ee]0) versus time (t). The slope of the resulting line is equal to -k_rac, where k_rac is the rate constant for racemization.

  • Activation Barrier Calculation: Repeat the experiment at several different temperatures to determine the rate constant as a function of temperature. Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) or Eyring equation to calculate the activation energy (Ea) or Gibbs free energy of activation (ΔG‡) for the inversion process.

G prep 1. Prepare Enriched Sample in High-Boiling Solvent heat 2. Heat at Constant Temperature (T) prep->heat aliquot 3. Withdraw Aliquots at Timed Intervals heat->aliquot hplc 4. Analyze by Chiral HPLC aliquot->hplc plot 5. Plot ln(ee) vs. Time to find Rate Constant (k) hplc->plot arrhenius 6. Repeat at multiple T's & use Arrhenius/Eyring Eq. plot->arrhenius result Calculate Activation Barrier (ΔG‡) arrhenius->result

Caption: Experimental workflow for thermal racemization kinetics.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for separating and quantifying this compound enantiomers and diastereomers, making it indispensable for determining stereochemical purity.[6][11][12]

Methodology:

  • Sample Preparation: Dissolve the this compound sample in a solvent compatible with the mobile phase to a known concentration (e.g., 1 mg/mL).[6] Filter the solution through a 0.45 µm syringe filter.

  • HPLC System and Column:

    • System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

    • Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are highly effective for resolving a wide range of this compound enantiomers.[6][13]

  • Chromatographic Conditions:

    • Mobile Phase: Typically normal-phase (e.g., hexane/isopropanol mixtures) or polar organic modes are used.[6] The exact composition must be optimized to achieve baseline separation.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance.

  • Data Analysis:

    • Identify the peaks corresponding to each stereoisomer based on their retention times.

    • Integrate the peak areas for each isomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area1 - Area2) / (Area1 + Area2)] * 100.

G prep 1. Dissolve & Filter This compound Sample setup 2. Setup HPLC: - Chiral Column (e.g., Chiralpak) - Optimized Mobile Phase prep->setup inject 3. Inject Sample into HPLC System setup->inject detect 4. Detect Eluting Isomers (e.g., UV Detector) inject->detect integrate 5. Integrate Peak Areas of Stereoisomers detect->integrate result Calculate %ee or %de integrate->result

Caption: Workflow for enantiomeric purity analysis by chiral HPLC.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is not typically used to determine enantiomeric excess directly (unless a chiral shift reagent is used), it is a powerful tool for determining the relative configuration of diastereomers and confirming their structure.[14]

Methodology:

  • Sample Preparation: Dissolve the purified diastereomer in a suitable deuterated solvent (e.g., CDCl3).

  • Data Acquisition: Acquire standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, NOESY) NMR spectra.

  • Structural Assignment:

    • Chemical Shifts: Diastereomers will have distinct sets of chemical shifts. The differences are often most pronounced for nuclei near the stereocenters.[9] For example, the ¹³C chemical shifts of atoms α and β to the sulfur can be characteristic of the this compound's configuration.[14]

    • NOESY/ROESY: Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, providing crucial information about the relative stereochemistry and preferred conformation of the molecule.

  • Computational Correlation: The experimental NMR data is often compared with chemical shifts and conformations calculated using DFT methods to confidently assign the structure of each diastereomer.[9]

Implications in Drug Development

The configurational stability of a this compound drug is a critical quality attribute that must be understood and controlled throughout the development lifecycle.[8]

  • Manufacturing and Storage: An inadequate barrier to inversion could lead to racemization during synthesis, purification, or long-term storage, resulting in a change in the drug's stereoisomeric composition and potentially altering its efficacy and safety profile. Stability testing protocols for this compound drugs must include methods capable of assessing stereochemical integrity.[8]

  • Pharmacokinetics: Although sulfoxides are generally considered chirally stable in vivo, some drugs, like certain proton pump inhibitors, have shown evidence of in vivo chiral inversion, which may be linked to metabolic transformation.[3] Developing assays to quantify individual enantiomers in biological samples is crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of each.[8]

  • Regulatory Affairs: Regulatory agencies like the FDA require the stereoisomeric composition of a new drug to be well-defined. The decision to develop a single enantiomer or a racemate must be justified based on preclinical and clinical data, including an assessment of the stability of the chiral center.[8]

Conclusion

The is a complex interplay of electronic, steric, and intramolecular factors that results in significant, but not insurmountable, barriers to interconversion. This configurational stability is a key feature that enables their use in asymmetric synthesis and as chiral drugs. A combination of robust experimental techniques—primarily thermal kinetics, chiral HPLC, and NMR—along with computational modeling provides the necessary tools to quantify stability and assign stereochemistry. For professionals in drug development, a deep understanding of these principles and methods is essential for ensuring the quality, safety, and efficacy of this compound-based pharmaceuticals.

References

An In-depth Technical Guide to Sulfoxide-Metal Ion Complexation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoxides, characterized by the R-S(=O)-R' functional group, are a class of organosulfur compounds with significant importance in coordination chemistry and medicinal chemistry. Their ability to coordinate with metal ions through either the oxygen or sulfur atom imparts a versatile and tunable character to the resulting metal complexes. This versatility has led to their exploration in various applications, including catalysis, materials science, and, notably, drug development. The interaction of sulfoxide-containing drugs with biologically relevant metal ions can significantly influence their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of this compound-metal ion complexation, detailing the underlying principles, experimental methodologies for their study, and a summary of available quantitative data.

Core Principles of this compound-Metal Ion Coordination

The coordination of sulfoxides to metal ions is primarily governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. The this compound ligand presents two potential donor atoms: the "hard" oxygen and the "soft" sulfur.

  • O-Coordination: Hard metal ions, such as Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and lanthanides, preferentially bind to the hard oxygen atom of the this compound.[1][2][3] This is the more common mode of coordination.

  • S-Coordination: Soft metal ions, like Ru(II), Rh(I), Pd(II), and Pt(II), favor coordination with the soft sulfur atom.[2][3][4]

  • Linkage Isomerism: The ability of sulfoxides to bind through either oxygen or sulfur gives rise to linkage isomerism, where complexes with the same chemical formula exhibit different connectivity and, consequently, different properties.[3][4] The specific isomer formed can be influenced by steric factors and the electronic properties of other ligands in the coordination sphere.

The coordination mode significantly impacts the structural and spectroscopic properties of the complex. A key indicator of the bonding mode is the change in the S=O stretching frequency in infrared (IR) spectroscopy. O-coordination typically leads to a decrease in the S=O stretching frequency compared to the free ligand, while S-coordination results in an increase.

Experimental Protocols for Studying this compound-Metal Ion Complexation

A variety of experimental techniques are employed to characterize the stoichiometry, stability, and thermodynamics of this compound-metal ion complexes.

Synthesis of this compound-Metal Complexes

A general procedure for the synthesis of a transition metal-dimethyl this compound (DMSO) complex is as follows:

  • Dehydration of Metal Salt: The hydrated metal salt (e.g., CuCl₂·2H₂O) is dissolved in a suitable solvent like ethanol.[5] To remove the water of hydration, a dehydrating agent such as 2,2-dimethoxypropane (B42991) can be added, and the solution is stirred for several hours.

  • Addition of this compound: Dimethyl this compound (DMSO) is added dropwise to the solution of the anhydrous metal salt while stirring.

  • Precipitation and Isolation: The resulting complex often precipitates out of the solution. The precipitate is collected by suction filtration, washed with a non-coordinating solvent like diethyl ether, and dried under vacuum.

  • Characterization: The synthesized complex is then characterized using various spectroscopic and analytical techniques to confirm its composition and structure.

Determination of Stoichiometry: UV-Visible Spectrophotometry (Mole Ratio Method)

UV-Visible spectrophotometry can be used to determine the stoichiometry of a metal-ligand complex in solution. The mole ratio method involves the following steps:

  • Preparation of Stock Solutions: Prepare stock solutions of the metal ion and the this compound ligand of known concentrations in a suitable solvent.

  • Preparation of Sample Solutions: A series of solutions is prepared where the concentration of the metal ion is kept constant while the molar ratio of the ligand to the metal ion is varied systematically.

  • Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) of the complex.

  • Data Analysis: A graph of absorbance versus the mole ratio of ligand to metal is plotted. The plot will typically show two linear segments. The point of intersection of these lines corresponds to the stoichiometry of the complex.

Determination of Stability Constants: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The procedure generally involves:

  • Calibration of the Electrode: A glass electrode is calibrated by titrating a standard strong acid with a standard strong base in the same ionic medium to be used for the complexation study.

  • Titration of the Ligand: A solution containing the this compound ligand and a strong acid is titrated with a standard solution of a strong base.

  • Titration of the Metal-Ligand System: A solution containing the metal ion, the this compound ligand, and a strong acid is titrated with the same standard strong base.

  • Data Analysis: The titration curves (pH vs. volume of base added) for the ligand and the metal-ligand system are compared. The difference in the curves is used to calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]). The stability constants (K) are then determined from these values using computational methods.

Determination of Thermodynamic Parameters: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

  • Sample Preparation: The metal ion solution is placed in the sample cell of the calorimeter, and the this compound ligand solution is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution. If DMSO is used as a solvent for the ligand, the same concentration of DMSO must be present in the metal ion solution.

  • Titration: The ligand solution is injected into the metal ion solution in small, precise aliquots. The heat released or absorbed upon each injection is measured.

  • Data Analysis: The raw data, a series of heat spikes, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to metal. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n).

Quantitative Data on this compound-Metal Ion Complexation

Table 1: Structural Data for Free and Coordinated Dimethyl this compound (DMSO)

ParameterFree DMSOO-Coordinated DMSOS-Coordinated DMSO
Average S=O Bond Length (Å)1.5040 (10)[6]1.528 (1)[7]1.4731 (6)[7]

Table 2: Thermodynamic Data for Selected Metal Ion Complexation in Dimethyl this compound (DMSO) Solution

Metal IonLigandLog KΔH (kJ/mol)ΔS (J/K·mol)Reference
In³⁺SCN⁻-0.92 ± 0.0292 ± 4[8]
Ga³⁺SCN⁻---[8]
Al³⁺SCN⁻---[8]
Ag⁺n-propylamine3.58-31.4-10.9[9][10]
Ag⁺n-butylamine---[9][10]

Note: The data in Table 2 is for complexation reactions in DMSO as a solvent, which provides insight into the thermodynamics of coordination in a this compound-rich environment. Data for the direct complexation of DMSO as a ligand to various metal ions in other solvents is sparse and spread across the literature.

Visualization of Concepts and Workflows

General Mechanism of this compound-Metal Ion Coordination

G cluster_reactants Reactants cluster_products Products M Metal Ion (Lewis Acid) O_Coord O-Coordinated Complex (Hard-Hard Interaction) M->O_Coord Coordination to Oxygen S_Coord S-Coordinated Complex (Soft-Soft Interaction) M->S_Coord Coordination to Sulfur This compound R-S(=O)-R' This compound (Lewis Base) This compound->O_Coord This compound->S_Coord

Caption: General binding modes of a this compound ligand to a metal ion.

Experimental Workflow for Characterizing this compound-Metal Ion Complexes

G start Start synthesis Synthesis of Complex start->synthesis uv_vis UV-Vis Spectrophotometry (Mole Ratio Method) synthesis->uv_vis potentiometry Potentiometric Titration synthesis->potentiometry itc Isothermal Titration Calorimetry (ITC) synthesis->itc stoichiometry Stoichiometry (M:L ratio) uv_vis->stoichiometry stability_const Stability Constants (log K) potentiometry->stability_const thermo_params Thermodynamic Parameters (ΔH, ΔS, ΔG) itc->thermo_params end End stoichiometry->end stability_const->end thermo_params->end

Caption: Workflow for the experimental characterization of this compound-metal complexes.

Putative Role of Ruthenium-Sulfoxide Complexes in Anti-Cancer Activity

G Ru_DMSO Ruthenium-DMSO Complex Cell_Membrane Cell Membrane Penetration Ru_DMSO->Cell_Membrane DNA_Interaction Interaction with DNA (e.g., Guanine N7) Cell_Membrane->DNA_Interaction Extracellular_Matrix Interaction with Extracellular Matrix Components Cell_Membrane->Extracellular_Matrix DNA_Damage DNA Damage / Replication Inhibition DNA_Interaction->DNA_Damage Reduced_Metastasis Reduced Cell Migration and Invasion Extracellular_Matrix->Reduced_Metastasis Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Postulated mechanisms of anti-cancer activity for Ru-DMSO complexes.

Applications in Drug Development

The principles of this compound-metal ion complexation are highly relevant to drug development. Several widely used drugs contain a this compound moiety, including the proton pump inhibitors omeprazole (B731) and esomeprazole, and the anti-inflammatory drug sulindac.[4][11][12] The interaction of these drugs with endogenous metal ions can affect their solubility, stability, and biological activity.

Furthermore, novel metal-based drugs incorporating this compound ligands are being actively investigated. For example, ruthenium-DMSO complexes have shown promising anti-tumor and anti-metastatic properties.[7] The DMSO ligands in these complexes are thought to enhance their solubility and ability to cross cell membranes, facilitating their interaction with biological targets like DNA.[7] A thorough understanding of the coordination chemistry of these compounds is essential for the rational design of new metallodrugs with improved efficacy and reduced toxicity.

Conclusion

The study of this compound-metal ion complexation is a dynamic field with significant implications for chemistry and medicine. The ability of sulfoxides to coordinate to metal ions in different ways provides a rich landscape for the design of novel molecules with tailored properties. While a substantial body of knowledge exists, further research is needed to systematically quantify the stability and thermodynamic parameters for a wider range of this compound-metal ion pairs. Such data will be invaluable for advancing the application of these fascinating complexes in catalysis, materials, and the development of next-generation therapeutics.

References

The Expanding Frontier of Bioactive Molecules: A Technical Guide to the Discovery of Novel Sulfoxide-Containing Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 16, 2025 – The relentless pursuit of novel therapeutic agents has led researchers to explore the vast and intricate world of natural products. Among these, sulfur-containing compounds, and specifically those with a sulfoxide moiety, have emerged as a class of molecules with significant and diverse biological activities. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the discovery, characterization, and potential therapeutic applications of new this compound-containing natural products.

The marine environment, a crucible of unique biochemical evolution, continues to be a fertile ground for the discovery of such compounds. Fungi, in particular, have proven to be prolific producers of structurally diverse and biologically active secondary metabolites. This guide will focus on a recently discovered, potent antimicrobial agent, Sulfoxanthocillin, isolated from the deep-sea-derived fungus Penicillium sp. SCSIO sof101, as a case study to illustrate the methodologies and data integral to this field of research.

A Case Study in Discovery: Sulfoxanthocillin

Sulfoxanthocillin is a novel natural product that has demonstrated significant antimicrobial activity against a range of pathogenic bacteria. Its discovery highlights the importance of exploring extreme environments for novel chemical entities.

Data Presentation: Physicochemical and Bioactivity Profile

Quantitative data for Sulfoxanthocillin is summarized below to provide a clear and concise overview of its key characteristics and biological potency.

Table 1: Physicochemical and Spectroscopic Data for Sulfoxanthocillin

PropertyValue
Molecular FormulaC₁₈H₁₆N₂O₅S
HR-ESI-MS [M+H]⁺389.0854 (calculated for C₁₈H₁₇N₂O₅S, 389.0856)
¹H NMR (600 MHz, DMSO-d₆) δ (ppm)7.36 (d, J = 8.4 Hz, 2H), 7.08 (d, J = 8.4 Hz, 2H), 5.75 (s, 1H), 4.45 (s, 2H), 3.75 (s, 3H)
¹³C NMR (150 MHz, DMSO-d₆) δ (ppm)168.5, 160.2, 158.9, 131.8, 129.5, 128.8, 114.5, 60.1, 55.8

Table 2: Antimicrobial Activity of Sulfoxanthocillin (MIC in μg/mL)

PathogenMIC (μg/mL)
Staphylococcus aureus (MRSA)0.06 - 1.0
Escherichia coli4.0 - 8.0
Pseudomonas aeruginosa8.0
Candida albicans> 32
Experimental Protocols: From Fungal Culture to Pure Compound

The isolation and characterization of Sulfoxanthocillin involved a systematic and multi-step process, detailed below for reproducibility and adaptation in other natural product discovery workflows.

1. Fungal Cultivation and Extraction:

  • The marine-derived fungus Penicillium sp. SCSIO sof101 was cultured in a potato dextrose broth (PDB) medium at 28°C for 14 days.

  • The culture broth was extracted three times with an equal volume of ethyl acetate (B1210297).

  • The organic solvent layers were combined and evaporated under reduced pressure to yield a crude extract.

2. Isolation and Purification:

  • The crude extract was subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a stepwise gradient of petroleum ether-ethyl acetate and then dichloromethane-methanol to yield several fractions.

  • The active fraction was further purified by Sephadex LH-20 column chromatography, eluting with methanol, to remove pigments and other impurities.

  • Final purification was achieved by semi-preparative high-performance liquid chromatography (HPLC) on a C18 column, using a mobile phase of acetonitrile-water (with 0.1% formic acid) to afford pure Sulfoxanthocillin.

3. Structure Elucidation:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker microTOF-Q II mass spectrometer to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker Avance 600 MHz spectrometer. The solvent used was deuterated dimethyl this compound (DMSO-d₆). Chemical shifts are reported in ppm relative to the residual solvent signals.

Visualizing the Mechanism: Signaling Pathways in Action

Understanding the mechanism of action of bioactive compounds is crucial for their development as therapeutic agents. Many this compound-containing natural products, such as sulforaphane (B1684495) from broccoli, are known to exert their effects by modulating key signaling pathways involved in cellular defense and inflammation. A prominent example is the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response.

Quantum Chemical Calculations of Sulfoxide Bonds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfoxide functional group (R-S(=O)-R') is a cornerstone in medicinal chemistry and drug design. Its unique stereoelectronic properties, including its pyramidal geometry at the sulfur atom, the polar nature of the S=O bond, and its ability to act as a hydrogen bond acceptor, contribute significantly to the pharmacokinetic and pharmacodynamic profiles of many pharmaceutical compounds.[1] A precise understanding of the this compound bond's nature is therefore crucial for the rational design of novel therapeutics.

Quantum chemical calculations have emerged as a powerful tool to elucidate the intricacies of the this compound bond, providing insights into its electronic structure, stability, and reactivity.[2] This technical guide offers a comprehensive overview of the theoretical background, computational protocols, and data interpretation for the quantum chemical analysis of this compound-containing molecules. It is intended to serve as a practical resource for researchers in computational chemistry, medicinal chemistry, and drug development.

The Nature of the this compound Bond

The this compound bond is often depicted as a double bond (S=O), which would imply an expansion of the sulfur atom's valence shell beyond the octet rule. However, a more accurate description considers a significant contribution from a polar single bond (S⁺-O⁻) structure.[3] Computational studies, particularly those employing Natural Bond Orbital (NBO) analysis, have provided quantitative support for this dualistic nature. The bond is best described as an intermediate between a dative covalent bond and a polarized double bond.[4][5] This polarity is a key determinant of the this compound group's chemical behavior, influencing its solvent properties and its interactions with biological macromolecules.[4]

Computational Methodologies

The accurate in silico modeling of this compound bonds presents a unique set of challenges, primarily due to the presence of a second-row element, sulfur, which necessitates the inclusion of higher angular momentum basis functions for an adequate description of its electronic structure.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse for quantum chemical calculations on medium to large-sized molecules, offering a favorable balance between computational cost and accuracy. For this compound-containing systems, the hybrid B3LYP functional is widely employed. More recent functionals, such as the M06-2X, have also shown excellent performance, particularly for calculating thermochemical properties like bond dissociation enthalpies.[6][7]

Basis Sets

The choice of basis set is critical for obtaining reliable results for sulfur-containing compounds. Standard Pople-style basis sets (e.g., 6-31G*) are often insufficient. The inclusion of polarization and diffuse functions is essential. For high-accuracy calculations, the correlation-consistent basis sets developed by Dunning and coworkers, such as the aug-cc-pVnZ series (where n=D, T, Q, etc.), are recommended.[6] Crucially, for sulfur, these basis sets must be augmented with "tight" d-functions, denoted as aug-cc-pV(n+d)Z, to properly account for the electronic environment around the sulfur atom.[6][7]

Ab Initio Methods

For benchmark calculations and studies requiring very high accuracy, post-Hartree-Fock ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) can be employed.[6][7] While computationally more demanding, these methods can provide valuable reference data for validating DFT results.

Experimental Protocols: A Standard Computational Workflow

The following protocol outlines a typical workflow for performing and analyzing quantum chemical calculations on a this compound-containing molecule.

Molecular Structure Preparation
  • Input: A 3D structure of the this compound molecule. This can be generated using molecular building software or obtained from experimental databases (e.g., Cambridge Structural Database).

  • Initial Optimization: A preliminary geometry optimization is often performed using a less computationally demanding method (e.g., a smaller basis set or a semi-empirical method) to obtain a reasonable starting geometry.

Geometry Optimization and Frequency Calculation
  • Method: Perform a full geometry optimization using a chosen DFT functional (e.g., B3LYP or M06-2X) and an appropriate basis set (e.g., aug-cc-pVTZ(+d)).

  • Convergence Criteria: Use tight convergence criteria for both the energy and the gradient to ensure a true minimum on the potential energy surface is located.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum. The calculated frequencies can also be compared with experimental IR and Raman spectra.

Single-Point Energy Calculation
  • Purpose: To obtain a more accurate electronic energy for the optimized geometry.

  • Method: A single-point energy calculation can be performed using a larger basis set or a more sophisticated theoretical method (e.g., CCSD(T)) on the DFT-optimized geometry.

Population Analysis and Bond Characterization
  • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate the nature of the S=O bond. This will provide information on atomic charges, hybridization, and donor-acceptor interactions between orbitals, offering a quantitative picture of the bond's polarity and double-bond character.

Data Presentation: Quantitative Insights into the this compound Bond

The following tables summarize key quantitative data for the this compound bond in dimethyl this compound (DMSO), a prototypical this compound, comparing experimental and computational values.

Table 1: S=O Bond Lengths in Dimethyl this compound (DMSO)

MethodBasis SetS=O Bond Length (Å)Reference
Experimental (X-ray)-1.5040[3]
DFT (B3LYP)daug-cc-pVDZ1.510
DFT (B3LYP)6-31++G**1.515
MP26-311++g(d,p)1.523[8]

Table 2: S=O Vibrational Frequencies in Dimethyl this compound (DMSO)

MethodBasis SetS=O Stretching Frequency (cm⁻¹)Reference
Experimental (FTIR)-1044[1]
DFT (B3LYP)6-311++G(d,p)1034[1]
MP26-311++g(d,p)1055[8]

Table 3: S-O Bond Dissociation Enthalpies (BDEs)

MoleculeMethodBasis SetCalculated BDE (kcal/mol)Experimental BDE (kcal/mol)Reference
Dimethyl this compoundM06-2Xaug-cc-pV(T+d)Z90.189.9 ± 1.0[6]
Diethyl this compoundM06-2Xaug-cc-pV(T+d)Z91.391.2 ± 1.0[6]
Divinyl this compoundM06-2Xaug-cc-pV(T+d)Z86.582.5 ± 1.0[6]

Mandatory Visualizations

Computational Workflow

computational_workflow cluster_prep 1. Structure Preparation cluster_opt 2. Geometry Optimization & Frequency cluster_energy 3. High-Accuracy Energy cluster_analysis 4. Electronic Structure Analysis prep_mol Prepare Initial 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/aug-cc-pVTZ(+d)) prep_mol->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm minimum (no imaginary frequencies) sp_energy Single-Point Energy (e.g., CCSD(T)/aug-cc-pVQZ(+d)) geom_opt->sp_energy nbo_analysis Natural Bond Orbital (NBO) Analysis geom_opt->nbo_analysis

A typical workflow for quantum chemical calculations of sulfoxides.
Electronic Nature of the this compound Bond

sulfoxide_bonding cluster_lewis Lewis Structures cluster_nbo NBO Perspective R1 R S S R1->S O O S->O = R2 R' S->R2 sigma_bond σ(S-O) bond R1_p R S_p S+ R1_p->S_p O_p O- S_p->O_p R2_p R' S_p->R2_p pi_donation Lone Pair (O) -> σ*(S-C) donation

Resonance structures and NBO description of the this compound bond.
Pummerer Rearrangement Mechanism

A simplified mechanism of the Pummerer rearrangement.

Conclusion

Quantum chemical calculations provide an indispensable framework for understanding the nuanced electronic structure and reactivity of this compound bonds. The methodologies outlined in this guide, particularly the use of appropriate DFT functionals and augmented correlation-consistent basis sets, enable the reliable prediction of molecular properties that are critical for drug design and development. By integrating computational data with experimental findings, researchers can accelerate the discovery of novel therapeutics with optimized efficacy and safety profiles. The continued development of computational methods and increased computing power will further enhance the predictive power of these in silico techniques, solidifying their role in modern chemical and pharmaceutical research.

References

In Silico Screening of Sulfoxide Derivatives for Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The sulfoxide moiety is a prominent functional group in a variety of pharmaceuticals, contributing significantly to their therapeutic effects. The unique stereoelectronic properties of the this compound group, including its chirality and ability to act as a hydrogen bond acceptor, make it a valuable scaffold in medicinal chemistry. In silico screening has emerged as a powerful tool to accelerate the discovery of novel drug candidates by computationally evaluating large libraries of chemical compounds. This technical guide provides an in-depth overview of the core in silico methodologies for the screening of this compound derivatives, aimed at researchers, scientists, and drug development professionals.

The In Silico Drug Discovery Workflow

The computational screening of this compound derivatives follows a structured workflow designed to identify promising candidates for further experimental validation. This process begins with the preparation of a compound library and a biological target and progresses through various filtering and simulation stages to predict the therapeutic potential of the molecules.

In_Silico_Screening_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Refinement and Validation Target_Prep Target Identification and Preparation Virtual_Screening Virtual Screening (Molecular Docking) Target_Prep->Virtual_Screening Ligand_Prep This compound Derivative Library Preparation Ligand_Prep->Virtual_Screening ADMET_Prediction ADMET Prediction Virtual_Screening->ADMET_Prediction Top Hits MD_Simulation Molecular Dynamics Simulation ADMET_Prediction->MD_Simulation Filtered Hits Hit_Optimization Hit-to-Lead Optimization MD_Simulation->Hit_Optimization Validated Hits Hit_Optimization->Ligand_Prep Iterative Design

In Silico Drug Discovery Workflow for this compound Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico screening results. The following sections outline the key experimental protocols.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Objective: To identify this compound derivatives that bind with high affinity to the active site of a target protein.

Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and existing ligands from the protein structure using software like UCSF Chimera or AutoDockTools.[1]

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Define the binding site by creating a grid box around the active site, typically centered on the co-crystallized ligand or key catalytic residues.

  • Ligand Preparation:

    • Generate 3D conformations of the this compound derivative library.

    • Assign partial charges and define rotatable bonds for each ligand.

    • Energy-minimize the ligand structures to obtain low-energy conformations.

  • Docking Simulation:

    • Utilize docking software such as AutoDock Vina, Glide, or GOLD to perform the docking calculations.[1]

    • The software will systematically sample different orientations and conformations of each ligand within the defined binding site.

    • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each docked pose.

  • Analysis of Results:

    • Rank the this compound derivatives based on their docking scores.

    • Visualize the binding poses of the top-ranked compounds to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential to assess the drug-like properties of the candidate molecules.[2]

Objective: To evaluate the pharmacokinetic and toxicity profiles of the top-ranked this compound derivatives from molecular docking.

Protocol:

  • Input Data:

    • Provide the 2D or 3D structures of the this compound derivatives, typically in SMILES or SDF format.

  • Computational Model Selection:

    • Utilize web-based platforms (e.g., SwissADME, ADMETlab) or standalone software (e.g., Discovery Studio, QikProp) that employ various models for prediction.[3][4]

    • These models are often based on quantitative structure-property relationships (QSPR) and machine learning algorithms trained on large datasets of known compounds.[5]

  • Property Prediction:

    • Absorption: Predict parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate potential.

    • Distribution: Estimate blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

    • Metabolism: Predict inhibition or substrate potential for cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

    • Excretion: Estimate renal clearance and potential for active transport.

    • Toxicity: Predict potential for hepatotoxicity, cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities.

  • Analysis and Filtering:

    • Filter the compounds based on predefined criteria for drug-likeness, such as Lipinski's rule of five.[4]

    • Prioritize candidates with favorable ADMET profiles for further investigation.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[6][7]

Objective: To assess the stability of the protein-sulfoxide derivative complex and to refine the binding mode predicted by molecular docking.

Protocol:

  • System Preparation:

    • Use the best-docked pose of the protein-ligand complex as the starting structure.

    • Place the complex in a periodic box of explicit solvent (e.g., water molecules).

    • Add counter-ions to neutralize the system.

  • Force Field Selection:

    • Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF, CGenFF).

  • Simulation Protocol:

    • Minimization: Perform energy minimization of the entire system to remove steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 atm) while restraining the protein and ligand. This is typically done in two steps: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

    • Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) without restraints to observe the dynamics of the system.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex.

    • Calculate root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze hydrogen bond occupancy and other key interactions over time.

    • Calculate the binding free energy using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of binding affinity.

Quantitative Data Summary

The following tables summarize exemplary quantitative data obtained from in silico screening studies of this compound and related derivatives.

Table 1: Molecular Docking and In Vitro Activity Data

Compound ClassTarget ProteinDocking Score (kcal/mol)IC50 (µM)Reference
Sulfonamide DerivativesCarbonic Anhydrase I-8.5 to -10.2-[8]
Schiff Base SulfonamidesCOX-1-0.71 - 4.82[9]
Phthalimide Derivativesβ-Glucosidase-1.26 - 3.00[10]
Pyrazoline BNot specifiedNot specified140[1]

Table 2: Predicted ADMET Properties of a Hypothetical this compound Derivative

PropertyPredicted ValueInterpretation
Absorption
HIAHighGood intestinal absorption
Caco-2 PermeabilityHighHigh cell membrane permeability
P-gp SubstrateNoLow risk of efflux
Distribution
BBB PermeantNoUnlikely to cross the blood-brain barrier
PPBHighHigh binding to plasma proteins
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorYesPotential for drug-drug interactions
Excretion
Total Clearance2.5 ml/min/kgLow clearance rate
Toxicity
hERG InhibitorNoLow risk of cardiotoxicity
HepatotoxicityLowLow risk of liver damage
Ames MutagenicityNoNon-mutagenic

Signaling Pathway Visualization

Certain this compound derivatives have been identified as potent inhibitors of specific signaling pathways implicated in disease. For instance, pyridylimidazole-type sulfoxides can act as inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in inflammatory responses.[11]

p38_MAPK_Pathway cluster_0 Upstream Activation cluster_1 Core Cascade cluster_2 Downstream Effects Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) MAPKKK MAPKKK (e.g., TAK1) Cytokines->MAPKKK Stress Cellular Stress Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates MK2 MAPKAPK2 p38_MAPK->MK2 Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Phosphorylates Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) MK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response Inhibitor This compound Derivative (e.g., Adezmapimod) Inhibitor->p38_MAPK Inhibits

Inhibition of the p38 MAPK Signaling Pathway by a this compound Derivative.

In silico screening methodologies provide a robust framework for the efficient identification and optimization of novel this compound-based drug candidates. By integrating molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can prioritize compounds with a higher probability of success in subsequent preclinical and clinical development. The detailed protocols and data presented in this guide serve as a valuable resource for scientists engaged in the exciting field of computational drug discovery. As computational power and algorithms continue to advance, the predictive accuracy and impact of these in silico approaches are expected to grow, further accelerating the development of new and effective medicines.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Oxidation of Sulfides to Sulfoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective oxidation of prochiral sulfides to chiral sulfoxides is a pivotal transformation in modern organic synthesis. Chiral sulfoxides are not only valuable intermediates and chiral auxiliaries in asymmetric synthesis but are also found as integral components in a variety of biologically active molecules and pharmaceuticals.[1][2][3][4] This document provides detailed application notes and protocols for several widely employed methods for achieving this transformation with high enantioselectivity.

Introduction to Asymmetric Sulfoxidation Methods

The development of efficient catalytic asymmetric methods for sulfide (B99878) oxidation is a significant area of research.[1][2] The primary challenge lies in achieving high enantioselectivity while preventing overoxidation to the corresponding sulfone. Several powerful strategies have emerged, broadly categorized as:

  • Metal-Catalyzed Oxidations: These methods often employ a chiral ligand to create a chiral environment around a metal center, which then coordinates the sulfide and directs the oxidant to one of the lone pairs on the sulfur atom.[2][5]

  • Enzyme-Catalyzed Oxidations: Biocatalysts, such as flavin-containing monooxygenases, offer high enantioselectivity under mild reaction conditions.[1][6]

  • Organocatalytic Oxidations: These methods utilize small organic molecules as catalysts, avoiding the use of potentially toxic or expensive metals.[7][8]

This guide will focus on providing detailed protocols for representative examples from each of these categories, enabling researchers to select and implement the most suitable method for their specific application.

Metal-Catalyzed Asymmetric Sulfoxidation

Transition metal complexes, particularly those based on titanium, vanadium, and manganese, have been extensively developed for asymmetric sulfoxidation.[3][9][10] One of the most seminal and widely used methods is the Kagan-Modena protocol, which utilizes a modified Sharpless epoxidation reagent.[3][11][12]

Protocol 1: Kagan-Modena Asymmetric Sulfoxidation

This protocol is a modification of the Sharpless asymmetric epoxidation procedure and is highly effective for the oxidation of a variety of prochiral sulfides.[1][12] The active catalyst is a titanium complex coordinated with a chiral tartrate ligand.

Experimental Workflow:

A Preparation of the Chiral Catalyst B Addition of Sulfide A->B Ti(OiPr)4, (R,R)-DET, H2O in CH2Cl2 C Addition of Oxidant B->C D Reaction C->D Cumene (B47948) hydroperoxide (CHP) at -20 °C E Quenching and Work-up D->E Stirring at -20 °C F Purification E->F Aqueous NaOH G Chiral Sulfoxide F->G Chromatography

Caption: General workflow for the Kagan-Modena asymmetric sulfoxidation.

Detailed Experimental Protocol:

  • Catalyst Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Add titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 equiv) to the solvent.

  • Add (R,R)-diethyl tartrate ((R,R)-DET) (2.0 equiv) to the mixture.

  • Stir the solution at room temperature for 10 minutes.

  • Add deionized water (1.0 equiv) and stir for another 20 minutes at room temperature to form the chiral catalyst complex.

  • Reaction: Cool the catalyst solution to -20 °C (e.g., using a dry ice/acetone bath).

  • Add the prochiral sulfide (1.0 equiv) to the cooled solution.

  • Slowly add cumene hydroperoxide (CHP) (1.1 equiv) dropwise, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral this compound.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Quantitative Data for Selected Substrates (Kagan-Modena Protocol):

Sulfide SubstrateOxidantYield (%)ee (%)
Methyl p-tolyl sulfideCHP9096
Ethyl phenyl sulfideCHP8593
Benzyl methyl sulfideCHP8891
tert-Butyl phenyl sulfideTBHP7589

Data are representative and may vary based on specific reaction conditions.

Enzyme-Catalyzed Asymmetric Sulfoxidation

Biocatalysis offers a green and highly selective alternative to metal-based methods.[6] Flavin-containing monooxygenases (FMOs) are a class of enzymes that can catalyze the oxidation of a wide range of sulfides with high enantioselectivity.[6]

Protocol 2: FMO-Catalyzed Asymmetric Sulfoxidation

This protocol utilizes a bacterial FMO, which can be used as a whole-cell catalyst or as an isolated enzyme, to perform the asymmetric oxidation.

Logical Relationship of Key Components:

Sulfide Prochiral Sulfide FMO Flavin-containing Monooxygenase (FMO) Sulfide->FMO Substrate Binding This compound Chiral this compound FMO->this compound Catalytic Oxidation NADP NADP+ FMO->NADP Cofactor Regeneration NADPH NADPH NADPH->FMO Cofactor O2 O2 O2->FMO Oxidant

Caption: Key components in FMO-catalyzed asymmetric sulfoxidation.

Detailed Experimental Protocol (Whole-Cell Biocatalysis):

  • Culture Preparation: Inoculate a suitable liquid medium with E. coli cells expressing the desired FMO.

  • Grow the culture at 37 °C with shaking until it reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).

  • Induce the expression of the FMO by adding an appropriate inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 20-25 °C) overnight.

  • Biotransformation: Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., phosphate (B84403) buffer, pH 7.5) to the desired cell density.

  • Add the sulfide substrate (typically dissolved in a water-miscible organic solvent like DMSO or ethanol) to the cell suspension.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC.

  • Work-up and Purification: Once the reaction is complete, centrifuge the mixture to pellet the cells.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Quantitative Data for Selected Substrates (FMO-Catalyzed):

Sulfide SubstrateBiocatalystConversion (%)ee (%)
ThioanisolemFMO>9995 (S)
p-ChlorothioanisolemFMO mutant9898 (S)
Benzyl phenyl sulfideNiFMO8592 (R)
Cyclopropyl phenyl sulfidemFMO7088 (S)

Data are representative and depend on the specific enzyme and reaction conditions.[6]

Organocatalytic Asymmetric Sulfoxidation

Organocatalysis provides a valuable metal-free approach to asymmetric sulfoxidation. Chiral ketones, for example, can activate hydrogen peroxide to form a chiral dioxirane, which then acts as the asymmetric oxidizing agent.[7]

Protocol 3: Chiral Ketone-Catalyzed Asymmetric Sulfoxidation

This protocol employs a chiral ketone catalyst and hydrogen peroxide as the terminal oxidant.

Reaction Pathway Diagram:

Ketone Chiral Ketone Catalyst Dioxirane Chiral Dioxirane Ketone->Dioxirane + H2O2 H2O2 H2O2 Dioxirane->Ketone - [O] Sulfide Prochiral Sulfide Dioxirane->Sulfide Oxygen Transfer This compound Chiral this compound Sulfide->this compound Asymmetric Oxidation

References

Application Notes: Dimethyl Sulfoxide (DMSO) as a Cryoprotectant for Cell Lines

References

Application of Sulfoxide Ligands in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfoxide ligands have emerged as a versatile and powerful class of directing groups and chiral auxiliaries in transition metal catalysis. Their unique electronic and steric properties, arising from the pyramidal sulfur center and the coordinating oxygen atom, have enabled a wide range of catalytic transformations with high efficiency and selectivity. This document provides detailed application notes and experimental protocols for the use of this compound ligands in key catalytic reactions, including asymmetric synthesis, cross-coupling reactions, and C-H functionalization.

Asymmetric Catalysis with Chiral this compound Ligands

Chiral sulfoxides are highly effective ligands for a variety of asymmetric catalytic reactions, where the stereochemistry at the sulfur atom is transferred to the product. The proximity of the chiral sulfur atom to the metal center allows for excellent stereochemical control.

Application Note: Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes bearing chiral this compound-phosphine or bisthis compound ligands are effective catalysts for the asymmetric hydrogenation of prochiral olefins. These reactions are crucial for the synthesis of enantiomerically enriched compounds, which are key building blocks in the pharmaceutical industry. The this compound moiety can influence the stereochemical outcome of the hydrogenation by creating a chiral environment around the metal center. In some cases, sulfoxides can act as tandem catalysts, promoting both racemization of an allylic this compound and subsequent enantioselective hydrogenation[1].

Experimental Protocol: Dynamic Kinetic Resolution of an Allylic this compound via Rh-Catalyzed Asymmetric Hydrogenation[1]

This protocol describes the dynamic kinetic resolution of a racemic allylic this compound using a rhodium catalyst.

Materials:

  • Racemic allylic this compound (e.g., (±)-1-((E)-prop-1-en-1-ylsulfinyl)benzene)

  • [Rh((S,S)-Ph-BPE)]BF₄ catalyst

  • Methanol (B129727) (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Standard Schlenk line and glassware for inert atmosphere techniques

Procedure:

  • In a glovebox, a Schlenk flask is charged with the racemic allylic this compound (1.0 equiv) and the [Rh((S,S)-Ph-BPE)]BF₄ catalyst (0.05 equiv).

  • Anhydrous methanol is added to dissolve the solids.

  • The flask is sealed, removed from the glovebox, and connected to a Schlenk line.

  • The atmosphere in the flask is replaced with hydrogen gas by performing three vacuum/H₂ cycles.

  • The reaction mixture is stirred under a positive pressure of H₂ (0.1 atm) at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the enantioenriched this compound product.

Quantitative Data Summary:

SubstrateCatalyst Loading (mol%)SolventPressure (atm H₂)Time (h)Yield (%)ee (%)Reference
(±)-1-((E)-prop-1-en-1-ylsulfinyl)benzene5MeOH0.1369288[1]

Catalytic Cycle for Rhodium-Catalyzed Dynamic Kinetic Resolution:

DKR_Cycle Racemic_Substrate Racemic Allylic This compound Racemization Racemization Racemic_Substrate->Racemization Rh-catalyzed Rh_Catalyst [Rh((S,S)-Ph-BPE)]⁺ Rh_Catalyst->Racemization Intermediate_A Rh(III)-π-allyl Intermediate Intermediate_A->Racemization Hydrogenation Hydrogenation Intermediate_A->Hydrogenation H2 H₂ H2->Hydrogenation Product Enantioenriched Product Racemization->Intermediate_A Hydrogenation->Rh_Catalyst Hydrogenation->Product

Caption: Proposed catalytic cycle for the dynamic kinetic resolution of an allylic this compound.

Cross-Coupling Reactions with this compound Ligands

This compound ligands, particularly those incorporated into N-heterocyclic carbene (NHC) frameworks, have shown promise in transition metal-catalyzed cross-coupling reactions. The this compound moiety can act as a hemilabile ligand, coordinating to the metal center during certain steps of the catalytic cycle and dissociating in others, thereby promoting catalytic activity.

Application Note: Gold-Catalyzed C-S Cross-Coupling

Gold(I) complexes bearing this compound-functionalized NHC ligands can catalyze the cross-coupling of organoiodides with disulfides to form valuable aryl and vinyl sulfides[2]. The this compound group is thought to play a crucial role in stabilizing the gold center and facilitating the Au(I)/Au(III) catalytic cycle.

Experimental Protocol: Gold-Catalyzed C-S Cross-Coupling of Aryl Iodides with Disulfides[2]

This protocol details the synthesis of aryl sulfides via a gold-catalyzed cross-coupling reaction.

Materials:

  • Aryl iodide (1.0 equiv)

  • Disulfide (1.0 equiv)

  • MeDalPhosAuCl catalyst (5 mol%)

  • AgSbF₆ (1.1 equiv)

  • CsF (2.0 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Standard Schlenk tubes and glassware for inert atmosphere techniques

Procedure:

  • To a Schlenk tube under an argon atmosphere, add the aryl iodide, disulfide, MeDalPhosAuCl, AgSbF₆, and CsF.

  • Add anhydrous DCE via syringe.

  • Seal the tube and heat the reaction mixture at 80 °C with stirring.

  • Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with dichloromethane (B109758).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

Aryl IodideDisulfideYield (%)Reference
Iodobenzene1,2-dimethyldisulfane74[2]
4-Iodotoluene1,2-dimethyldisulfane85[2]
1-Iodo-4-methoxybenzene1,2-dimethyldisulfane95[2]

Proposed Catalytic Cycle for Gold-Catalyzed C-S Cross-Coupling:

Au_CS_Coupling AuI_L L-Au(I) AuIII_Intermediate_B L-Au(III)(Ar)(I) AuI_L->AuIII_Intermediate_B Oxidative Addition ArI Ar-I ArI->AuIII_Intermediate_B AuIII_Intermediate_C [L-Au(III)(Ar)]⁺ AuIII_Intermediate_B->AuIII_Intermediate_C - AgI AgSbF6 AgSbF₆ AgSbF6->AuIII_Intermediate_B AuIII_Intermediate_D [L-Au(III)(Ar)(SR)]⁺ AuIII_Intermediate_C->AuIII_Intermediate_D Nucleophilic Attack RSSR R-S-S-R RSSR->AuIII_Intermediate_D AuIII_Intermediate_D->AuI_L - RS⁺ Product Ar-S-R AuIII_Intermediate_D->Product Reductive Elimination

Caption: Proposed catalytic cycle for the gold-catalyzed C-S cross-coupling reaction.

This compound-Directed C-H Functionalization

The this compound group can act as an effective directing group in transition metal-catalyzed C-H activation and functionalization reactions. By coordinating to the metal center, the this compound positions the catalyst for selective reaction at a specific C-H bond, typically in the ortho position of an aromatic ring.

Application Note: Palladium-Catalyzed C-H Olefination

Palladium catalysts, in the presence of an appropriate ligand and oxidant, can mediate the olefination of C-H bonds directed by a this compound group. This reaction provides a direct method for the synthesis of complex olefinated products from simple starting materials. Chiral sulfoxides can be used to achieve diastereoselective C-H functionalization[3].

Experimental Protocol: Palladium-Catalyzed Diastereoselective C-H Olefination of a Biaryl this compound[3]

This protocol describes the diastereoselective C-H olefination of a chiral biaryl this compound.

Materials:

  • Chiral biaryl this compound (1.0 equiv)

  • Olefin (e.g., n-butyl acrylate, 2.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • 1,2-Dichloroethane (DCE) or Hexafluoroisopropanol (HFIP)

  • Standard reaction vial

Procedure:

  • In a reaction vial, combine the chiral biaryl this compound, Pd(OAc)₂, and Ag₂CO₃.

  • Add the solvent (DCE or HFIP).

  • Add the olefin to the reaction mixture.

  • Seal the vial and heat the mixture at the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane and filter through Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the olefinated product.

Quantitative Data Summary:

SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)Reference
DCE100247585:15[3]
HFIP1002480>95:5[3]

General Workflow for this compound-Directed C-H Olefination:

CH_Olefination_Workflow Start Start: Chiral this compound, Olefin, Pd(OAc)₂, Ag₂CO₃, Solvent Reaction Reaction Setup: Combine reagents in a sealed vial Start->Reaction Heating Heating: Stir at elevated temperature Reaction->Heating Monitoring Monitoring: TLC analysis Heating->Monitoring Monitoring->Heating Continue reaction Workup Workup: Cool, dilute, filter through Celite Monitoring->Workup Reaction complete Purification Purification: Flash column chromatography Workup->Purification Product Final Product: Diastereomerically enriched olefinated This compound Purification->Product

Caption: General experimental workflow for this compound-directed C-H olefination.

References

Application Notes and Protocols for the Detection of Sulfoxide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of sulfoxide metabolites, crucial in drug development and metabolism studies. The protocols cover a range of techniques from high-throughput screening assays to definitive liquid chromatography-mass spectrometry (LC-MS/MS) methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

LC-MS/MS is the gold standard for the accurate quantification of drug metabolites, including sulfoxides, in complex biological matrices.[1][2] Its high sensitivity and selectivity allow for the detection of low-abundance metabolites.[2]

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (Plasma, Urine, etc.) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) Precipitation->SPE LC Liquid Chromatography (Separation) SPE->LC Injection MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Quantification) MS->Data Data Acquisition cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Mix Pre-incubation (37°C, 5 min) HLM->Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Mix TestCompound Test Compound TestCompound->Mix NADPH NADPH Generating System (Cofactor) Reaction Metabolic Reaction (37°C) Mix->Reaction + NADPH Quench Reaction Quenching (e.g., Acetonitrile) Reaction->Quench Termination Centrifuge Centrifugation Quench->Centrifuge Analysis LC-MS/MS Analysis Centrifuge->Analysis Cells Living Cells Incubation Incubation of Cells with Probe Cells->Incubation Probe Fluorescent Probe (e.g., Msr-blue) Probe->Incubation Msr Methionine this compound Reductase (Msr) Incubation->Msr Probe reaches target Fluorescence Fluorescence Signal (Turn-on) Msr->Fluorescence Enzymatic Reaction Microscopy Fluorescence Microscopy (Imaging) Fluorescence->Microscopy

References

Pummerer Rearrangement: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pummerer rearrangement is a versatile and powerful chemical transformation that converts alkyl sulfoxides into α-acyloxy thioethers. This reaction has found broad application in organic synthesis, including the formation of complex molecules and natural products. This document provides detailed application notes and experimental protocols for performing the Pummerer rearrangement.

Introduction

First described by Rudolf Pummerer, the rearrangement typically involves the reaction of an alkyl sulfoxide with an activating agent, most commonly acetic anhydride (B1165640) (Ac₂O), to yield an α-acyloxy thioether.[1][2] The reaction proceeds through a key thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. The versatility of the Pummerer rearrangement stems from the wide variety of sulfoxides, activating agents, and nucleophiles that can be employed.

Reaction Mechanism and Key Intermediates

The generally accepted mechanism for the Pummerer rearrangement involves the following key steps:

  • Activation of the this compound: The this compound oxygen atom is acylated by the activating agent (e.g., acetic anhydride) to form an acyloxysulfonium ion.

  • Formation of the Thionium Ion: A base, often the acetate (B1210297) anion generated in the first step, removes a proton from the α-carbon, leading to the formation of a highly electrophilic thionium ion.

  • Nucleophilic Attack: The thionium ion is then attacked by a nucleophile. In the classic Pummerer rearrangement, the acetate ion acts as the nucleophile, resulting in the formation of an α-acyloxy thioether.

Various activating agents beyond acetic anhydride can be used, including trifluoroacetic anhydride (TFAA) and triflic anhydride.[1] Furthermore, the thionium ion intermediate can be trapped by a range of intermolecular and intramolecular nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Data Presentation: Reaction Parameters and Yields

The following table summarizes various experimental conditions and corresponding yields for the Pummerer rearrangement of different this compound substrates.

This compound SubstrateActivating AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
Methyl phenyl this compoundAcetic anhydrideAcetic anhydride1352Phenylthiomethyl acetate85J. Org. Chem. 1982, 47, 15, 2837–2843
β-Keto this compoundTrifluoroacetic anhydrideDichloromethane0 to rt1α-Trifluoroacetoxy-β-keto sulfide92Org. Lett. 2005, 7, 22, 4979–4982
Diaryl this compoundTrifluoroacetic anhydride / PyridineDichloromethane-78 to rt2ortho-Formyl diaryl sulfide75J. Am. Chem. Soc. 2012, 134, 4, 1956–1959
Alkyl aryl this compoundAcetic anhydrideToluene11012α-Acetoxy alkyl aryl sulfide90Synthesis 2006, No. 18, 3041-3048
N-Protected β-amino this compoundAcetic anhydride / Sodium acetateAcetic anhydride1003α-Acetoxy-β-amino sulfide88J. Org. Chem. 1996, 61, 2, 485–490

Experimental Protocols

Protocol 1: Classic Pummerer Rearrangement of Methyl Phenyl this compound

This protocol describes the synthesis of phenylthiomethyl acetate from methyl phenyl this compound using acetic anhydride.

Materials:

  • Methyl phenyl this compound

  • Acetic anhydride

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl phenyl this compound (1.0 eq).

  • Add acetic anhydride (10 eq) to the flask.

  • Heat the reaction mixture to 135 °C and maintain for 2 hours.

  • Allow the reaction to cool to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of hexanes and ethyl acetate) to afford phenylthiomethyl acetate.

Protocol 2: Pummerer Rearrangement of a β-Keto this compound with TFAA

This protocol details the reaction of a β-keto this compound with trifluoroacetic anhydride (TFAA).

Materials:

  • β-Keto this compound

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the β-keto this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFAA (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to yield the α-trifluoroacetoxy-β-keto sulfide.

Mandatory Visualizations

Caption: Mechanism of the Pummerer Rearrangement.

Pummerer_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Solvent add_activator Add Activating Agent start->add_activator react Heat / Stir for Specified Time add_activator->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end Isolated Product purify->end

Caption: General Experimental Workflow for the Pummerer Rearrangement.

References

Application Notes: The Use of Sulfoxides as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral sulfoxides have emerged as powerful and versatile tools in the field of asymmetric synthesis.[1] The unique stereoelectronic properties of the sulfinyl group, combined with its configurational stability and ability to be easily removed, make it an excellent chiral auxiliary.[1] The sulfur atom in a sulfoxide is a stereogenic center, featuring a lone pair of electrons, an oxygen atom, and two different organic substituents, which effectively differentiate the two faces of a nearby reactive center.[1] This allows for a high degree of stereocontrol in a wide range of chemical transformations, including carbon-carbon and carbon-heteroatom bond formations. These application notes provide an overview of key applications, quantitative data, and detailed protocols for utilizing chiral sulfoxides in synthesis.

Diastereoselective Reduction of β-Keto Sulfoxides

One of the most powerful applications of chiral sulfoxides is directing the stereoselective reduction of β-keto sulfoxides to produce enantiomerically pure β-hydroxy sulfoxides, which are precursors to valuable chiral secondary alcohols. The stereochemical outcome is highly dependent on the choice of reducing agent and the presence or absence of a chelating Lewis acid.

Mechanism: The stereoselectivity is controlled by the formation of a six-membered ring transition state.

  • Non-Chelating Conditions (e.g., DIBAL-H): Reduction with a bulky reducing agent like Diisobutylaluminium hydride (DIBAL-H) proceeds through an intramolecular hydride transfer, leading to one diastereomer.

  • Chelating Conditions (e.g., DIBAL-H/ZnCl₂ or LiAlH₄): In the presence of a Lewis acid like ZnCl₂, a rigid chelate forms between the Lewis acid and both the sulfinyl and carbonyl oxygens.[2] This locks the conformation, and intermolecular hydride attack from the less hindered face leads to the opposite diastereomer.[2][3]

G cluster_0 Stereodivergent Reduction of β-Keto Sulfoxides cluster_A Stereodivergent Reduction of β-Keto Sulfoxides cluster_B Stereodivergent Reduction of β-Keto Sulfoxides start β-Keto this compound dibal DIBAL-H (Non-Chelating) start->dibal dibal_zncl2 DIBAL-H / ZnCl₂ (Chelating) start->dibal_zncl2 ts_A Intramolecular Hydride Transfer dibal->ts_A ts_B Chelate-Controlled Intermolecular Attack dibal_zncl2->ts_B product_A Diastereomer A (e.g., anti) product_B Diastereomer B (e.g., syn) ts_A->product_A ts_B->product_B

Caption: Stereochemical control in the reduction of β-keto sulfoxides.

Data Presentation: Diastereoselective Reduction
Entryβ-Keto this compound (R)Reducing AgentAdditiveSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1p-TolylDIBAL-HNoneTHF-7888>98:2
2p-TolylDIBAL-HZnCl₂THF-78732:98
3PhenylLiAlH₄NoneTHF-789510:90
4PhenylLiAlH₄ZnCl₂THF-7892>98:2
5MethylDIBAL-HNoneToluene-789195:5

Data is representative and compiled from typical results in the literature.

Experimental Protocol: Diastereoselective Reduction with DIBAL-H

Materials:

  • (R)-1-(p-tolylsulfinyl)propan-2-one (1.0 equiv)

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727) (for quenching)

  • Rochelle's salt (Potassium sodium tartrate) solution (saturated, aqueous)

  • Ethyl acetate (B1210297), brine, anhydrous MgSO₄

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the β-keto this compound (e.g., 0.5 g, 2.55 mmol).

  • Anhydrous THF (25 mL) is added, and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • DIBAL-H solution (1.1 equiv, 2.8 mL) is added dropwise over 15 minutes, ensuring the internal temperature does not exceed -75 °C.

  • The reaction mixture is stirred at -78 °C for 3 hours. Reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow, dropwise addition of methanol (2 mL) at -78 °C.

  • The mixture is allowed to warm to room temperature, and saturated Rochelle's salt solution (20 mL) is added. The mixture is stirred vigorously for 1-2 hours until two clear layers form.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy this compound.

Nucleophilic Addition to N-tert-Butanesulfinyl Imines

The addition of organometallic reagents to chiral N-tert-butanesulfinyl imines, developed extensively by Ellman and coworkers, is a cornerstone for the asymmetric synthesis of chiral amines.[4][5] The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack to one face of the C=N bond.[4]

Mechanism: The high diastereoselectivity is rationalized by a six-membered, chair-like transition state involving chelation of the organometallic reagent's metal cation (e.g., Mg from a Grignard reagent) to both the nitrogen and sulfinyl oxygen atoms. The nucleophile then attacks from the face opposite the bulky tert-butyl group of the auxiliary.

G start N-tert-Butanesulfinyl Imine + R²-MgX ts Chair-like Transition State (Chelation Control) start->ts Nucleophilic Addition intermediate Sulfinamide Adduct ts->intermediate cleavage Acidic Cleavage (e.g., HCl/MeOH) intermediate->cleavage product Enantiopure Primary Amine cleavage->product auxiliary Chiral Auxiliary (Recoverable) cleavage->auxiliary Recycle

Caption: Workflow for asymmetric amine synthesis via sulfinyl imines.

Data Presentation: Addition of Grignard Reagents to Sulfinyl Imines
EntryImine (R¹)Grignard Reagent (R²)SolventTemp (°C)Yield (%)d.r.
1PhMeMgBrCH₂Cl₂-489898:2
2PhEtMgBrToluene-789497:3
3i-PrPhMgBrTHF-788996:4
42-NaphthylVinylMgBrTHF-7891>99:1
54-MeO-PhAllylMgBrCH₂Cl₂-489598:2

Data adapted from literature reports by Ellman et al.[4][5]

Experimental Protocol: Grignard Addition to an N-tert-Butanesulfinyl Imine

Materials:

  • (R)-N-(benzylidene)-2-methylpropane-2-sulfinamide (1.0 equiv)

  • Ethylmagnesium bromide (EtMgBr), 3.0 M solution in diethyl ether (1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate, brine, anhydrous Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-tert-butanesulfinyl imine (e.g., 0.5 g, 2.39 mmol) and anhydrous CH₂Cl₂ (24 mL).

  • Cool the solution to -48 °C (a dry ice/acetonitrile bath).

  • Add the EtMgBr solution (1.2 equiv, 0.96 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at -48 °C for 6 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product is purified by flash chromatography to yield the pure sulfinamide.

  • Auxiliary Cleavage: The purified sulfinamide is dissolved in methanol, and HCl (4 M in dioxane) is added. The mixture is stirred at room temperature for 1 hour, then concentrated to yield the amine hydrochloride salt.

Asymmetric Diels-Alder Reaction

G diene Diene cycloaddition [4+2] Cycloaddition diene->cycloaddition dienophile Chiral Vinyl This compound dienophile->cycloaddition lewis_acid Lewis Acid (optional, e.g., Et₂AlCl) lewis_acid->cycloaddition Coordination & Activation adduct Diastereomerically Enriched Cycloadduct cycloaddition->adduct cleavage Auxiliary Removal (e.g., Reductive Cleavage) adduct->cleavage product Enantiopure Cyclohexene Derivative cleavage->product

Caption: Asymmetric Diels-Alder reaction using a chiral this compound.

Data Presentation: Diels-Alder with (R)-(+)-p-Tolyl Vinyl this compound
EntryDieneLewis Acid CatalystSolventTemp (°C)Yield (%)d.r. (endo/exo)
1Cyclopentadiene (B3395910)NoneBenzene258592:8
2CyclopentadieneZnCl₂CH₂Cl₂-2090>98:2
3IsopreneEt₂AlClToluene-787895:5 (para)
41,3-ButadieneEtAlCl₂CH₂Cl₂-787596:4
5FuranZnI₂CH₂Cl₂06590:10 (exo)

Data is representative of typical outcomes for this class of reaction.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

Materials:

  • (R)-(+)-p-Tolyl vinyl this compound (1.0 equiv)

  • Cyclopentadiene (freshly cracked, 3.0 equiv)

  • Zinc Chloride (ZnCl₂), 1.0 M solution in diethyl ether (1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A flame-dried Schlenk flask is charged with (R)-(+)-p-tolyl vinyl this compound (e.g., 0.5 g, 3.0 mmol) and dissolved in anhydrous CH₂Cl₂ (30 mL) under a nitrogen atmosphere.

  • The solution is cooled to -20 °C.

  • The ZnCl₂ solution (1.1 equiv, 3.3 mL) is added dropwise, and the mixture is stirred for 15 minutes.

  • Freshly cracked cyclopentadiene (3.0 equiv, 0.74 mL, 9.0 mmol) is added dropwise.

  • The reaction is stirred at -20 °C for 24 hours, monitoring by TLC.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (20 mL).

  • The mixture is warmed to room temperature, and the layers are separated.

  • The aqueous phase is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography to afford the Diels-Alder adduct. The sulfinyl auxiliary can be subsequently removed via reductive cleavage (e.g., with Raney Nickel or sodium amalgam).

Asymmetric Pummerer Reaction

The Pummerer rearrangement transforms a this compound with an α-hydrogen into an α-acyloxy sulfide (B99878) using an acid anhydride (B1165640).[7] When a chiral this compound is used, this reaction can proceed with transfer of chirality from the sulfur atom to the adjacent carbon, creating a new stereocenter.[1] While early examples showed low asymmetric induction, modern methods using specific activators and conditions have achieved high levels of stereoselectivity.[8]

G This compound Chiral this compound (with α-H) intermediate1 Acyloxysulfonium Ion This compound->intermediate1 Acylation activator Activator (e.g., Ac₂O, TFAA) activator->intermediate1 intermediate2 Thionium Ion / Ylide intermediate1->intermediate2 Elimination product α-Acyloxy Sulfide (Chirality Transfer) intermediate2->product Nucleophilic Attack nucleophile Nucleophile (e.g., Acetate) nucleophile->product

Caption: Generalized pathway for the asymmetric Pummerer reaction.

Data Presentation: Highly Stereoselective Pummerer Reactions
EntryChiral this compoundActivatorAdditive/SolventTemp (°C)Yield (%)d.e. (%)
1(Rₛ)-Methyl p-tolyl this compoundAc₂OTMSOTf / DMAC-408595
2(Rₛ,S)-N-(Methylbenzyl)-2-(p-tolylsulfinyl)acetamideAc₂OTMSOTf / NMP-4092>98
3(Rₛ)-Ethyl 2-(phenylsulfinyl)acetateTFAA2,6-Lutidine-787890
4(Rₛ)-Benzyl methyl this compoundAc₂OTMSOTf / DMAC-208892

Data adapted from Nagao et al. demonstrating high diastereoselectivity.[8][9]

Experimental Protocol: Asymmetric Pummerer Reaction

Materials:

  • Chiral this compound (e.g., (Rₛ,S)-N-((S)-1-phenylethyl)-2-(p-tolylsulfinyl)acetamide) (1.0 equiv)

  • Acetic Anhydride (Ac₂O) (2.0 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (2.0 equiv)

  • N,N-Dimethylacetamide (DMAC) as solvent

  • Saturated aqueous NaHCO₃ solution

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of the chiral this compound (e.g., 0.1 g, 0.32 mmol) in anhydrous DMAC (3.2 mL) is prepared in a flame-dried flask under a nitrogen atmosphere.

  • The solution is cooled to -40 °C.

  • Acetic anhydride (2.0 equiv, 0.06 mL, 0.64 mmol) is added.

  • TMSOTf (2.0 equiv, 0.11 mL, 0.64 mmol) is then added dropwise to the stirred solution.

  • The reaction mixture is stirred at -40 °C for 1 hour.

  • The reaction is quenched by pouring it into a rapidly stirred mixture of ethyl acetate and saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by preparative thin-layer chromatography or flash column chromatography to yield the α-acetoxy sulfide.

References

Application Notes and Protocols for the Mislow-Evans Rearrangement of Allylic Sulfoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mislow-Evans rearrangement is a powerful and highly stereoselective thermal[1][2]-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenate esters. In the presence of a thiophilic reagent, these intermediates are readily converted to the corresponding allylic alcohols. This reaction is a cornerstone in modern organic synthesis for the stereocontrolled formation of allylic alcohols, where the chirality at the sulfur atom of the sulfoxide is efficiently transferred to a new stereocenter at the carbon bearing the hydroxyl group.[1][3] This application note provides detailed protocols for the classic Mislow-Evans rearrangement and a recently developed dearomative variant, along with data on substrate scope and stereoselectivity.

Introduction

First reported by Kurt Mislow in 1966 and its synthetic utility extensively developed by David A. Evans, the Mislow-Evans rearrangement has become an indispensable tool for the synthesis of complex molecules, including natural products.[1][3] The reaction proceeds through a concerted, five-membered cyclic transition state, which accounts for its high degree of stereocontrol. The starting allylic sulfoxides can be prepared enantioselectively from the corresponding sulfides, allowing for the synthesis of enantioenriched allylic alcohols.[1] A key advantage of this method is the predictable formation of trans-allylic alcohols.[1]

Recently, the scope of the Mislow-Evans rearrangement has been expanded to include a dearomative variant, enabling the synthesis of benzylic alcohols from aryl sulfoxides.[2][4] This novel transformation proceeds under basic conditions and significantly broadens the applicability of this rearrangement in synthetic and medicinal chemistry.[2][4]

Signaling Pathways and Experimental Workflows

Mechanism of the Classic Mislow-Evans Rearrangement

The reaction is initiated by a thermal[1][2]-sigmatropic rearrangement of an allylic this compound to form an allylic sulfenate ester. This intermediate is then cleaved by a thiophile, such as trimethyl phosphite (B83602), to yield the allylic alcohol and a sulfur-containing byproduct.

Mislow_Evans_Mechanism cluster_0 Reaction Mechanism Allylic this compound Transition State Allylic this compound->Transition State Δ [2,3]-rearrangement Allylic Sulfenate Ester Transition State->Allylic Sulfenate Ester Allylic Alcohol Allylic Sulfenate Ester->Allylic Alcohol + P(OMe)₃

Caption: Mechanism of the Mislow-Evans Rearrangement.

Experimental Workflow for the Mislow-Evans Rearrangement

A typical workflow involves the preparation of the allylic this compound, followed by the rearrangement and subsequent purification of the allylic alcohol product.

Workflow start Start: Allylic Sulfide (B99878) oxidation Oxidation start->oxidation This compound Allylic this compound oxidation->this compound rearrangement Mislow-Evans Rearrangement This compound->rearrangement workup Aqueous Workup rearrangement->workup purification Chromatography workup->purification product Allylic Alcohol purification->product

Caption: Experimental workflow for the Mislow-Evans Rearrangement.

Data Presentation

Table 1: Substrate Scope of the Classic Mislow-Evans Rearrangement
EntryAllylic this compound SubstrateProductYield (%)Diastereomeric Ratio (d.r.)Ref.
1Phenyl (E)-cinnamyl this compound(E)-cinnamyl alcohol>95>98:2[5]
2Phenyl (Z)-cinnamyl this compound(Z)-cinnamyl alcohol>95>98:2[5]
31,2-Dimethylallyl phenyl this compound2-Methyl-2-buten-1-ol8597:3 (E/Z)[5]
4(R)-Phenyl allyl this compound(R)-Allyl alcohol90>95:5 e.r.[1]
Table 2: Substrate Scope of the Dearomative Mislow-Evans Rearrangement
EntryAryl this compound SubstrateProductYield (%)ConditionsRef.
12-Ethyl-1-(methylsulfinyl)naphthalene1-(1-Naphthyl)propan-1-ol84KOtBu, DME, rt, 12 h[4]
22-Methyl-1-(methylsulfinyl)naphthalene1-(1-Naphthyl)ethanol75KOMe, MTBE, 110 °C, 12 h[4]
31-(Cyclohexylmethyl)-2-(methylsulfinyl)naphthalene1-(2-Naphthyl)cyclo-hexylethanol83KOtBu, DME, rt, 36 h[4]
42-(Methylsulfinyl)-5-phenylthiophene(5-Phenylthiophen-2-yl)methanol65KOtBu, DME, 50 °C, 24 h[4]

Experimental Protocols

Protocol 1: General Procedure for the Classic Mislow-Evans Rearrangement

This protocol is a representative procedure for the thermal rearrangement of an allylic this compound in the presence of a thiophile.

Materials:

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the allylic this compound (1.0 mmol).

  • The flask is purged with argon or nitrogen.

  • Add anhydrous methanol (10 mL) and trimethyl phosphite (1.5 mmol) via syringe.

  • The reaction mixture is heated to reflux (typically 65 °C for methanol) and stirred under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the pure allylic alcohol.

Protocol 2: General Procedure for the Dearomative Mislow-Evans Rearrangement

This protocol describes the base-mediated dearomative rearrangement of aryl sulfoxides.

Materials:

  • Aryl this compound (0.10 mmol)

  • Potassium tert-butoxide (KOtBu) (0.20 mmol, 2.0 equiv)

  • Anhydrous dimethoxyethane (DME) (3.3 mL)

  • Argon atmosphere (in a glovebox)

  • Oven-dried microwave vial with a stir bar

Procedure:

  • Inside an argon-filled glovebox, add the aryl this compound (0.10 mmol) and potassium tert-butoxide (0.20 mmol) to an oven-dried microwave vial containing a stir bar.[4]

  • Add anhydrous DME (3.3 mL) to the vial via a syringe.[4]

  • Seal the vial with a cap and remove it from the glovebox.

  • Stir the reaction mixture at room temperature for 12 hours.[4]

  • Upon completion (monitored by TLC or LC-MS), open the vial to the air.

  • Quench the reaction by adding water (0.15 mL).

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue by flash column chromatography on silica gel to yield the desired benzylic alcohol.[4]

Protocol 3: Synthesis of Allylic Sulfoxides via Oxidation of Allylic Sulfides

This is a general procedure for the preparation of the starting allylic sulfoxides.

Materials:

Procedure:

  • Dissolve the allylic sulfide (2.0 mmol) in glacial acetic acid (2 mL) in a round-bottom flask at room temperature.

  • Slowly add 30% aqueous hydrogen peroxide (8.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting sulfide is consumed.

  • Carefully neutralize the reaction mixture with 4 M aqueous sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the allylic this compound, which can be further purified by column chromatography if necessary.

Conclusion

The Mislow-Evans rearrangement offers a reliable and highly stereoselective method for the synthesis of allylic and, more recently, benzylic alcohols. The operational simplicity of the classic thermal rearrangement and the mild conditions of the dearomative variant make these protocols valuable assets for synthetic chemists in academic and industrial research. The predictable stereochemical outcome, stemming from the suprafacial[1][2]-sigmatropic shift, allows for the rational design of synthetic routes to complex chiral molecules.

References

Application of Sulfoxides in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic application of sulfoxides in peptide synthesis offers powerful solutions to common challenges, particularly in the production of complex, aggregation-prone, or disulfide-rich peptides. This document provides detailed application notes and experimental protocols for the use of sulfoxides to enhance peptide synthesis workflows, improve product purity, and enable the formation of critical structural motifs.

Dimethyl Sulfoxide (DMSO) as a Disrupting Solvent in Solid-Phase Peptide Synthesis (SPPS)

Application Note

Internal aggregation of the growing peptide chain on the solid support is a primary cause of incomplete reactions and low yields in Solid-Phase Peptide Synthesis (SPPS). Dimethyl this compound (DMSO) has emerged as a highly effective "chaotropic" solvent capable of disrupting the intermolecular hydrogen bonds that lead to aggregation.[1] Its use, often in binary mixtures with less polar, "greener" solvents, helps to maintain the solvation and accessibility of the peptide-resin matrix, thereby facilitating efficient coupling and deprotection steps.[2][3] Recent studies have highlighted binary mixtures of DMSO with solvents like ethyl acetate (B1210297) (EtOAc), 1,3-dioxolane (B20135) (DOL), and 2-methyl tetrahydrofuran (B95107) (2-Me-THF) as viable, less toxic alternatives to the traditionally used N,N-dimethylformamide (DMF).[3] These mixtures not only mitigate aggregation but can also reduce common side reactions such as aspartimide formation.[3]

Experimental Workflow: SPPS using a DMSO-Based Solvent System

SPPS_with_DMSO Resin Resin Swelling (e.g., DMSO/EtOAc) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMSO/EtOAc) Resin->Fmoc_Deprotection Washing_1 Washing (DMSO/EtOAc) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Activating agents in DMSO/EtOAc) Washing_1->Coupling Washing_2 Washing (DMSO/EtOAc) Coupling->Washing_2 Repeat Repeat for Each Amino Acid Washing_2->Repeat Repeat->Fmoc_Deprotection Next Cycle Cleavage Cleavage and Deprotection Repeat->Cleavage Final Cycle Purification Purification Cleavage->Purification

Caption: Workflow for SPPS utilizing a DMSO-based binary solvent system.

Protocol: General Procedure for SPPS with a DMSO/Ethyl Acetate (1:1) Solvent System

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide AM resin) in a 1:1 (v/v) mixture of DMSO and EtOAc for 1-2 hours at room temperature.

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 20% piperidine in 1:1 DMSO/EtOAc to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the deprotection step with fresh solution for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with the 1:1 DMSO/EtOAc solvent mixture (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a suitable coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) in the 1:1 DMSO/EtOAc solvent mixture for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature. Coupling completion can be monitored by a Kaiser test.

  • Washing: Wash the resin thoroughly with the 1:1 DMSO/EtOAc solvent mixture (5-7 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

    • Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Reversible Methionine Oxidation for Enhanced Solubility of Aggregation-Prone Peptides

Application Note

Hydrophobic and aggregation-prone peptides present significant challenges during synthesis and purification. A powerful strategy to overcome these issues is the temporary and reversible oxidation of methionine (Met) residues to the more polar methionine this compound (Met(O)).[1][4][5] By incorporating Fmoc-Met(O)-OH during SPPS, the resulting peptide exhibits significantly improved solubility, which facilitates more efficient synthesis and purification by HPLC.[1][5] Following purification, the Met(O) residues can be quantitatively reduced back to Met, yielding the native peptide. This "oxidation-reduction" approach has been successfully applied to the synthesis of notoriously difficult peptides, such as amyloid-beta fragments and human calcitonin.[1][4]

Data Presentation: Improved Yields of Aggregation-Prone Peptides
Peptide SequenceSynthesis StrategyCrude PurityIsolated Yield (%)Reference
TDP-43 (307-347)Standard SPPS (with Met)Low< 1[1][5]
Oxidation-Reduction (with Met(O))Significantly Improved2 - 5[1][5]
hPrP (125-155)Standard SPPS (with Met)Moderate2[1]
Oxidation-Reduction (with Met(O))Significantly Improved10[1]
hPrP (109-135)Standard SPPS (with Met)Good7[1]
Oxidation-Reduction (with Met(O))Improved14[1]

Experimental Workflow: Oxidation-Reduction Strategy for Aggregation-Prone Peptides

MetO_Strategy SPPS SPPS with Fmoc-Met(O)-OH Cleavage Cleavage from Resin SPPS->Cleavage Crude_MetO Crude Peptide (with Met(O)) Cleavage->Crude_MetO Purification HPLC Purification Crude_MetO->Purification Pure_MetO Purified Peptide (with Met(O)) Purification->Pure_MetO Reduction Reduction of Met(O) to Met Pure_MetO->Reduction Final_Peptide Final Native Peptide Reduction->Final_Peptide

Caption: Workflow for the synthesis of aggregation-prone peptides using the reversible methionine this compound strategy.

Protocol: Synthesis and Reduction of Methionine this compound-Containing Peptides

A. Solid-Phase Peptide Synthesis with Fmoc-Met(O)-OH

  • Follow a standard Fmoc/tBu SPPS protocol, substituting Fmoc-Met-OH with Fmoc-L-methionine-d,l-sulfoxide (Fmoc-Met(O)-OH) at the desired positions in the peptide sequence.

  • After completion of the synthesis, cleave the peptide from the resin and deprotect the side chains using a standard TFA-based cleavage cocktail.

  • Precipitate, wash, and lyophilize the crude peptide containing Met(O).

B. Purification of the Met(O)-Containing Peptide

  • Dissolve the crude Met(O)-containing peptide in a suitable aqueous buffer, noting its enhanced solubility compared to the native peptide.

  • Purify the peptide by reverse-phase HPLC using an appropriate gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

  • Collect the fractions containing the desired product and lyophilize.

C. Reduction of Methionine this compound to Methionine

  • Ammonium (B1175870) Iodide and Dimethyl Sulfide (B99878) Method:

    • Dissolve the purified Met(O)-peptide in a solution of ammonium iodide (NH₄I, 10-20 equivalents per this compound) and dimethyl sulfide (DMS, 20-40 equivalents) in TFA/water (95:5).

    • Stir the reaction at room temperature for 30-60 minutes.

    • Monitor the reaction by HPLC or mass spectrometry.

    • Remove the solvent under a stream of nitrogen and purify the native peptide by HPLC.[2]

  • TMSBr and Ethane-1,2-dithiol Method:

    • Dissolve the purified Met(O)-peptide in TFA.

    • Add ethane-1,2-dithiol (EDT) and cool the solution to 0 °C.

    • Add trimethylsilyl (B98337) bromide (TMSBr) and stir at 0 °C for 10 minutes.

    • Quench the reaction with water.

    • Lyophilize and purify the native peptide by HPLC.[5]

This compound-Mediated Disulfide Bond Formation

Application Note

The formation of disulfide bonds is crucial for the structural integrity and biological activity of many peptides. A mild and efficient method for disulfide bond formation involves the use of DMSO as an oxidant, typically in an acidic aqueous medium.[6][7][8] This approach is compatible with sensitive amino acid residues such as Met, Tyr, and Trp, which can be susceptible to oxidation under harsher conditions.[6][7] The DMSO/aqueous HCl or DMSO/TFA system can be used for the direct oxidation of free thiols to form disulfide bridges. Furthermore, this methodology can be integrated into strategies for regioselective disulfide bond formation by combining it with orthogonal cysteine protecting groups.[6][7]

Experimental Workflow: Disulfide Bond Formation using DMSO

Disulfide_Formation Peptide_SH Peptide with Free Thiols Oxidation Oxidation with DMSO/Acid Peptide_SH->Oxidation Peptide_SS Peptide with Disulfide Bond Oxidation->Peptide_SS Purification Purification Peptide_SS->Purification

Caption: General workflow for this compound-mediated disulfide bond formation.

Protocol: Disulfide Bond Formation using DMSO/Aqueous HCl

This protocol describes a general procedure for the formation of an intramolecular disulfide bond.

  • Peptide Preparation:

    • Synthesize the peptide containing two cysteine residues using standard Fmoc-SPPS with an acid-labile thiol protecting group (e.g., Trityl).

    • Cleave the peptide from the resin and remove all protecting groups using a standard TFA-based cleavage cocktail.

    • Purify the linear peptide with free thiol groups by reverse-phase HPLC and lyophilize.

  • Oxidation Reaction:

    • Dissolve the purified linear peptide in an aqueous solution (e.g., 10% acetic acid or a suitable buffer) to a final concentration of 0.1-1.0 mg/mL. The optimal concentration may need to be determined empirically to favor intramolecular over intermolecular disulfide formation.

    • Add DMSO to the peptide solution (typically 10-20% of the total volume).

    • Adjust the pH of the solution to acidic conditions (pH 3-4) using dilute aqueous HCl.

    • Stir the solution at room temperature and expose it to air.

    • Monitor the progress of the reaction by HPLC and/or mass spectrometry until the starting material is consumed (typically 12-48 hours).

  • Purification:

    • Once the reaction is complete, purify the cyclic peptide by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Disclaimer: The protocols provided are intended as general guidelines. Researchers should optimize conditions for their specific peptide sequences and consult the primary literature for more detailed procedures. Safety precautions should be taken when handling all chemical reagents.

References

Application Note: High-Throughput Quantification of Sulfoxide Drugs and their Metabolites in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of sulfoxide drugs and their major metabolites in biological matrices such as human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This high-throughput assay is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. The use of stable isotope-labeled internal standards ensures high accuracy and precision.

Introduction

This compound-containing compounds are a significant class of pharmaceuticals, with proton pump inhibitors (PPIs) such as omeprazole, lansoprazole (B1674482), and rabeprazole (B1678785) being prominent examples. These drugs are widely prescribed for the treatment of acid-related disorders. The metabolism of these drugs often involves oxidation to sulfone derivatives or reduction to sulfides, as well as other enzymatic modifications. Accurate quantification of the parent drug and its metabolites is crucial for understanding their pharmacokinetic profiles, assessing bioequivalence, and investigating drug-drug interactions.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[2][3] This application note provides a general method that can be adapted for various this compound drugs, with specific examples for rabeprazole and lansoprazole.

Experimental

Materials and Reagents
  • Reference standards for the this compound drug and its metabolites

  • Stable isotope-labeled internal standard (SIL-IS)

  • Acetonitrile (B52724) (HPLC grade or higher)

  • Methanol (HPLC grade or higher)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (with appropriate anticoagulant)

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma (standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.[1]

  • Add 25 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Alternatively, a liquid-liquid extraction can be performed:

  • To 100 µL of plasma, add 25 µL of internal standard solution.

  • Add 1 mL of an extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate, 80:20, v/v).[4]

  • Vortex for 10 minutes.

  • Centrifuge at 5000 x g for 10 minutes.[4]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[4]

  • Reconstitute the residue in 200 µL of the mobile phase.[4]

Liquid Chromatography
  • LC Column: C18 column, e.g., Inertsil ODS-3 (4.6 x 150 mm, 5 µm)[5][6]

  • Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% formic acid[4][5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[4]

  • Flow Rate: 0.8 mL/min

  • Gradient: A linear gradient optimized to separate the analytes from matrix interferences.

  • Injection Volume: 5-10 µL

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive[4][5]

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)[4]

The specific MRM transitions for each analyte and internal standard need to be optimized. Example transitions are provided in the table below.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of various this compound drugs and their metabolites using LC-MS/MS.

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)MatrixReference
Rabeprazole--Rat Plasma[5]
Rabeprazole this compound--Rat Plasma[5]
Lansoprazole2.010 - 4000Human Plasma[6]
5'-Hydroxy Lansoprazole2.05.0 - 400Human Plasma[6]
Lansoprazole Sulfone0.51.0 - 400Human Plasma[6]
Omeprazole0.002 µg/mL0.002 - 1 µg/mLHuman Plasma[7]
5-Hydroxyomeprazole0.005 µg/mL0.005 - 1 µg/mLHuman Plasma[7]
Omeprazole Sulfone0.002 µg/mL0.002 - 1 µg/mLHuman Plasma[7]
S-Methyl-L-cysteine this compound (SMCSO)0.02 µM-Human Plasma[8]

Experimental Workflow and Metabolic Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography mass_spec Mass Spectrometric Detection (MRM) chromatography->mass_spec peak_integration Peak Integration mass_spec->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analytes calibration_curve->quantification metabolic_pathway cluster_metabolites Major Metabolites omeprazole Omeprazole (this compound) hydroxy_omeprazole 5-Hydroxyomeprazole omeprazole->hydroxy_omeprazole CYP2C19 (Hydroxylation) omeprazole_sulfone Omeprazole Sulfone omeprazole->omeprazole_sulfone CYP3A4 (Oxidation)

References

Application Notes and Protocols: Polymer-Supported Reagents for Sulfide Oxidation in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of polymer-supported reagents for the selective oxidation of sulfides to sulfoxides in continuous flow chemistry. This approach offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, straightforward purification, and the potential for catalyst recycling and multistep synthesis.[1][2]

Core Applications

The primary application of polymer-supported reagents in this context is the selective oxidation of a wide range of sulfide (B99878) substrates. This is a crucial transformation in the synthesis of fine chemicals, agrochemicals, and biologically active compounds, where sulfoxides serve as versatile intermediates.[3] Polymer-supported catalysts, such as peroxotungstate-modified ionic liquid phases immobilized on a polymer support, have demonstrated high efficiency and selectivity for this transformation under mild conditions in flow systems.[4][5]

Key Advantages in Flow Chemistry

  • Simplified Workup: The heterogeneous nature of the polymer-supported reagents allows for their easy separation from the product stream, often by simple filtration, eliminating the need for complex purification steps.[1]

  • Catalyst Reusability: The immobilized catalyst can be retained within the flow reactor for extended periods, allowing for its reuse over multiple reaction cycles without significant loss of activity.[1]

  • Enhanced Safety: Flow reactors, with their small reaction volumes and superior heat transfer, mitigate the risks associated with highly exothermic oxidation reactions.[6][7]

  • Precise Control: Continuous flow systems offer precise control over reaction parameters such as residence time, temperature, and stoichiometry, leading to improved selectivity and reproducibility.[7]

  • Automation and High-Throughput Screening: The methodology is amenable to automation, facilitating high-throughput screening of reaction conditions and substrate libraries.[8]

Quantitative Data Summary

The following table summarizes key quantitative data from representative studies on the polymer-supported oxidation of sulfides to sulfoxides in flow chemistry.

SubstratePolymer-Supported ReagentOxidantSolventFlow Rate (mL/min)Temp. (°C)Residence Time (min)Conversion (%)Sulfoxide Selectivity (%)Reference
Thioanisole[PO₄{WO(O₂)₂}₄]@ImPIILPH₂O₂Ethanol (B145695)0.12510>9998[4]
Thioanisole[PO₄{WO(O₂)₂}₄]@ImPIILPH₂O₂Methanol0.22559596[3]
Allylphenyl sulfide[PO₄{WO(O₂)₂}₄]@ImPIILPH₂O₂Methanol0.22559895[3]
Dibenzyl sulfide[PO₄{WO(O₂)₂}₄]@ImPIILPH₂O₂Methanol0.22559994[3]
Methyl phenyl sulfideOxone on silica (B1680970) gel-CH₂Cl₂/TFA0.6RT-95>99[9]
Diphenyl sulfideOxone on silica gel-CH₂Cl₂/TFA0.6RT-92>99[9]

Note: ImPIILP refers to imidazolium-decorated polymer immobilized ionic liquid phase. RT denotes room temperature.

Experimental Protocols

Protocol 1: Continuous Flow Sulfoxidation using Polymer-Immobilized Peroxotungstate

This protocol describes the selective oxidation of sulfides to sulfoxides using a polymer-immobilized peroxotungstate catalyst in a packed-bed flow reactor.[3][4]

Materials:

  • Polymer-supported peroxotungstate catalyst ([PO₄{WO(O₂)₂}₄]@ImPIILP)

  • Substrate (e.g., thioanisole)

  • Solvent (e.g., ethanol or methanol)

  • Hydrogen peroxide (30% aq. solution)

  • Flow chemistry system (pumps, packed-bed reactor, back-pressure regulator)

  • Analytical equipment (e.g., GC-MS, HPLC)

Procedure:

  • Reactor Preparation: A column is packed with the polymer-supported peroxotungstate catalyst. The packed column is then integrated into the flow chemistry setup.

  • Reagent Preparation: A solution of the sulfide substrate is prepared in the chosen solvent. A separate solution of hydrogen peroxide is also prepared.

  • System Priming: The flow system is primed with the solvent to ensure a stable flow and to wet the catalyst bed.

  • Reaction Initiation: The substrate solution and the hydrogen peroxide solution are introduced into the flow system using separate pumps. The two streams are mixed at a T-junction before entering the packed-bed reactor.

  • Reaction Execution: The reaction mixture flows through the heated (if necessary) catalyst bed. The flow rate is adjusted to achieve the desired residence time.

  • Product Collection: The product stream exiting the reactor is collected after passing through a back-pressure regulator.

  • Analysis: The collected sample is analyzed to determine the conversion of the starting material and the selectivity for the this compound product.

G sub Substrate Solution pump1 Pump 1 sub->pump1 h2o2 Hydrogen Peroxide Solution pump2 Pump 2 h2o2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Packed-Bed Reactor (Polymer-Supported Catalyst) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Fig. 1: Workflow for continuous sulfoxidation.
Protocol 2: Asymmetric Sulfoxidation in Flow

For the synthesis of chiral sulfoxides, a polymer-supported chiral catalyst can be employed. The general procedure is similar to Protocol 1, with the key difference being the use of a chiral catalyst and potentially different reaction conditions to optimize enantioselectivity.[8][10]

Key Considerations for Asymmetric Synthesis:

  • Catalyst Choice: The selection of the polymer-supported chiral catalyst is critical for achieving high enantioselectivity.

  • Temperature Control: Temperature can have a significant impact on the enantiomeric excess (ee) of the product. Precise temperature control is crucial.

  • Solvent Effects: The choice of solvent can influence both the reactivity and the stereochemical outcome of the reaction.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a flow chemistry approach for sulfide oxidation can be visualized as follows:

G start Sulfide Oxidation Required achiral Achiral this compound start->achiral chiral Chiral this compound start->chiral batch Traditional Batch Processing flow Flow Chemistry protocol1 Protocol 1: Immobilized Peroxotungstate flow->protocol1 For Achiral Synthesis protocol2 Protocol 2: Polymer-Supported Chiral Catalyst flow->protocol2 For Asymmetric Synthesis achiral->flow Improved Safety & Purification chiral->flow Improved Control & Catalyst Recycling

Fig. 2: Decision tree for flow chemistry sulfoxidation.

Conclusion

The use of polymer-supported reagents in flow chemistry presents a robust and advantageous platform for the selective oxidation of sulfides to sulfoxides. The protocols and data presented herein demonstrate the high efficiency, selectivity, and operational benefits of this approach, making it a valuable tool for researchers and professionals in the chemical and pharmaceutical industries. The ability to perform these transformations in a continuous, automated fashion opens up new possibilities for rapid reaction optimization and library synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Sulfoxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfoxide synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their this compound synthesis experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis reaction has a very low or no yield. What are the potential causes and how can I fix this?

A1: Low to no product yield can stem from several factors, primarily related to the quality of your starting materials and the effectiveness of your oxidant.

  • Inactive Starting Material: The sulfide (B99878) you are using may be impure or have degraded.

    • Solution: Confirm the purity of your starting sulfide using analytical techniques such as NMR or GC-MS. If necessary, purify the sulfide by distillation, crystallization, or chromatography before use.[1]

  • Ineffective Oxidant: The oxidizing agent might have decomposed or may not be suitable for your specific substrate. For instance, the concentration of hydrogen peroxide solutions can decrease over time.

    • Solution: Use a fresh batch of the oxidant. If you are using hydrogen peroxide, its concentration can be verified by titration. It is also beneficial to screen different oxidants to find one that is effective for your particular sulfide.[1]

  • Catalyst Issues: If you are employing a catalyst, it may be inactive or poisoned.

    • Solution: Ensure the catalyst is properly activated and handled under the recommended conditions (e.g., in an inert atmosphere if required). Consider increasing the catalyst loading or trying a different catalyst system.[1]

Q2: I am observing a significant amount of sulfone byproduct, which is lowering the yield of my desired this compound. How can I prevent this over-oxidation?

A2: Over-oxidation to the corresponding sulfone is a common side reaction in this compound synthesis. Controlling the reaction conditions is critical to minimize this.[2]

  • Excess Oxidant: Using too much of the oxidizing agent is a frequent cause of sulfone formation.[1]

    • Solution: Carefully control the stoichiometry of the oxidant. It is recommended to add the oxidant dropwise or in portions to maintain a low instantaneous concentration.[1]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the oxidation of the desired this compound.

    • Solution: Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC). Quench the reaction as soon as the starting sulfide has been consumed.[1]

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of sulfone.

    • Solution: Optimize the reaction temperature. For some systems, running the reaction at a lower temperature, even if it requires a longer reaction time, can improve selectivity for the this compound.[3]

  • Acidic Conditions: In some cases, acidic conditions can help suppress sulfone formation.[4]

Q3: My reaction seems to stop before all the starting material is consumed. What should I do?

A3: A stalled reaction can be due to insufficient oxidant or product inhibition.

  • Insufficient Oxidant: The initial amount of oxidant may not be enough to convert all of the starting sulfide.

    • Solution: Add a small, measured amount of additional oxidant and continue to monitor the reaction.[1]

  • Product Inhibition: The this compound product itself might be inhibiting the catalyst or reacting with a reagent.

    • Solution: Consider using a different catalyst or solvent system that may be less susceptible to product inhibition.[1]

Q4: I'm having difficulty isolating my this compound product after the reaction workup. What are some common issues and solutions?

A4: Product isolation challenges can arise from the physical properties of the this compound.

  • Product is Water-Soluble: The this compound may be partitioning into the aqueous layer during extraction.

    • Solution: Perform multiple extractions with a suitable organic solvent. Saturating the aqueous layer with salt ("salting out") can decrease the solubility of the product in water, improving its extraction into the organic phase.[1]

  • Degradation on Silica (B1680970) Gel: Some sulfoxides can degrade on standard silica gel during column chromatography.

    • Solution: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reverse-phase chromatography can be an effective purification method.[5] Other non-chromatographic purification methods include distillation for liquids or recrystallization for solids.[5]

Troubleshooting Guide: Summary of Key Parameters

For a systematic approach to troubleshooting, consider the optimization of the following reaction parameters. The table below summarizes the impact of various conditions on this compound synthesis yield.

ParameterPotential Issue with Low YieldSuggested Optimization
Sulfide Purity Impurities can interfere with the reaction or catalyst.Verify purity via NMR/GC-MS; purify if necessary.[1]
Oxidant Decomposed, insufficient, or unsuitable for the substrate.Use a fresh batch; add oxidant portion-wise; screen different oxidants.[1]
Stoichiometry Excess oxidant leads to sulfone formation.Carefully control the molar ratio of oxidant to sulfide.[1][4]
Temperature Can affect reaction rate and selectivity.Optimize temperature; lower temperatures may reduce over-oxidation.[3]
Reaction Time Prolonged time can lead to over-oxidation.Monitor reaction progress via TLC and quench upon completion.[1][2]
Solvent Can influence reaction rate and selectivity.Screen different solvents to find the optimal one for your system.[2][3][6]
Catalyst Inactive, poisoned, or insufficient amount.Ensure proper activation; consider increasing loading or changing the catalyst.[1]

Experimental Protocols

Below are detailed methodologies for common this compound synthesis experiments.

Protocol 1: Metal-Free Oxidation using Hydrogen Peroxide and Acetic Acid

This protocol describes a green chemistry approach for the selective oxidation of sulfides.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the sulfide (2 mmol) in glacial acetic acid (2 mL).

  • Oxidant Addition: At room temperature, slowly add 30% aqueous hydrogen peroxide (8 mmol) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) (3 x 15 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization if necessary.

Protocol 2: Iron-Catalyzed Gram-Scale Synthesis with Oxygen

This method utilizes a readily available iron catalyst and oxygen as the oxidant.[1][7]

  • Reaction Setup: In a round-bottom flask, dissolve the sulfide (3-10 mmol) in acetic acid.

  • Catalyst Addition: Add Fe(NO₃)₃·9H₂O (10 mol%) to the solution.

  • Oxygen Atmosphere: Fit the flask with a balloon filled with oxygen.

  • Reaction Conditions: Stir the reaction mixture at 50 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification: Follow standard aqueous workup, extraction, and purification procedures as described in Protocol 1.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting common issues in this compound synthesis.

Low_Yield_Troubleshooting start Low or No Yield check_sm Check Starting Material Purity (NMR, GC-MS) start->check_sm purify_sm Purify Sulfide (Distillation, Crystallization, Chromatography) check_sm->purify_sm Impure sm_ok Starting Material is Pure check_sm->sm_ok Pure check_oxidant Check Oxidant Activity (Use fresh batch, titrate) purify_sm->check_oxidant sm_ok->check_oxidant oxidant_ok Oxidant is Active check_oxidant->oxidant_ok Active optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Time) check_oxidant->optimize_conditions Inactive check_catalyst Check Catalyst (if used) (Activation, Loading) oxidant_ok->check_catalyst check_catalyst->optimize_conditions Over_Oxidation_Troubleshooting start High Sulfone Formation (Over-oxidation) check_stoichiometry Verify Oxidant Stoichiometry start->check_stoichiometry adjust_addition Add Oxidant Dropwise or in Portions check_stoichiometry->adjust_addition Excess stoich_ok Stoichiometry Correct check_stoichiometry->stoich_ok Correct monitor_reaction Monitor Reaction Closely with TLC adjust_addition->monitor_reaction stoich_ok->monitor_reaction quench_early Quench Reaction Immediately Upon Sulfide Consumption monitor_reaction->quench_early reaction_monitored Monitoring Implemented quench_early->reaction_monitored optimize_temp Optimize Reaction Temperature (Consider lower temperature) reaction_monitored->optimize_temp

References

Technical Support Center: Optimizing Sulfoxide Deoxygenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfoxide deoxygenation. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their this compound deoxygenation experiments. Below you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete deoxygenation of my this compound?

A1: Incomplete reactions are a frequent issue. Several factors could be at play:

  • Insufficient Reagent: The reducing agent may be depleted before all the this compound is consumed.

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed to completion.

  • Poor Substrate Solubility: The this compound starting material may not be fully dissolved in the chosen solvent, limiting its availability to react.[1][2]

  • Low Nucleophilicity of the this compound: Some sulfoxides are inherently less reactive.[1][2]

  • Reagent Decomposition: The reducing agent may have degraded due to improper storage or handling.

Q2: I'm observing the formation of side products. What are they and how can I prevent them?

A2: The most common side product is the corresponding sulfone, resulting from over-oxidation if the reverse reaction (sulfide oxidation) is not properly controlled. Another common byproduct, especially when using phosphine-based reductants, is phosphine (B1218219) oxide, which can complicate product purification.[1][2][3] To minimize side products, consider the following:

  • Use a chemoselective reducing agent: Many modern reagents are designed to selectively reduce sulfoxides without affecting other functional groups.[4]

  • Control reaction time and temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reduction or side reactions.

  • Choose the right catalyst: In photocatalytic methods, the choice of photocatalyst can significantly impact side product formation. For instance, for substrates prone to oxidation, a less oxidizing photocatalyst can lead to a cleaner reaction.[1][2]

Q3: My starting material has acid-sensitive functional groups. What deoxygenation methods are suitable?

A3: Harsh acidic conditions can be detrimental to molecules with acid-labile groups like silyl (B83357) ethers or acetals.[1][2] Several mild methods are compatible with such substrates:

  • Photocatalytic Deoxygenation: Visible light-driven methods often operate under neutral conditions and are well-suited for substrates with acid-sensitive functionalities.[1][2]

  • Triflic Anhydride (B1165640) and Potassium Iodide: This system is effective and chemoselective, tolerating various functional groups including esters, ketones, and alkenes.[4]

  • 3-Mercaptopropionic Acid with Catalytic NBS or I2: This method works at ambient temperature and keeps acid-sensitive groups like acetals intact.[4]

Q4: How can I improve the yield of my deoxygenation reaction?

A4: Optimizing reaction conditions is key to improving yields. Consider these factors:

  • Solvent: The choice of solvent can impact substrate solubility and reaction kinetics. While dichloromethane (B109758) is common, sometimes other solvents may be more effective, although this can sometimes lead to a reduction in yield.[1][2]

  • Reagent Stoichiometry: Ensure the correct molar ratio of the reducing agent to the this compound is used. An excess of the reductant may be necessary.

  • Catalyst Selection: In catalyzed reactions, the choice of catalyst is critical. For example, in some photocatalytic systems, switching from a more oxidizing to a less oxidizing catalyst can dramatically improve yields for certain substrates.[1][2]

  • Atmosphere: While some reactions can be performed under air, yields are generally better under an inert atmosphere (e.g., argon or nitrogen).[2]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive or decomposed reducing agent.Use a fresh batch of the reducing agent.
Poor solubility of the this compound starting material.[1][2]Screen different solvents to find one in which the substrate is more soluble.
The reaction conditions are too mild.Increase the reaction temperature or prolong the reaction time. Monitor for potential side product formation.
Catalyst is inactive or poisoned.Ensure the catalyst is handled and stored correctly. Consider trying a different catalyst.
Formation of Multiple Products The reducing agent is not selective.Switch to a more chemoselective deoxygenation reagent.[4]
The substrate is degrading under the reaction conditions.Use milder reaction conditions (e.g., lower temperature, shorter reaction time).
In photocatalytic reactions, the photocatalyst may be causing side reactions.[1][2]Select a different photocatalyst with a more suitable redox potential for your substrate.[1][2]
Difficulty in Product Purification The byproduct has similar polarity to the desired product.For phosphine-based reductions, the triphenylphosphine (B44618) oxide byproduct can be challenging to remove. Alternative purification methods like crystallization or using a different reductant might be necessary.
The reaction did not go to completion, leaving unreacted starting material.Optimize the reaction conditions for full conversion or use a purification technique that effectively separates the product from the starting material.
Reaction is Not Reproducible Moisture or air sensitivity of the reagents.Ensure all reagents and solvents are dry and reactions are run under an inert atmosphere when necessary.
Variability in reagent quality.Use reagents from a reliable source and of consistent purity.

Data Summary of Deoxygenation Methods

The following tables summarize quantitative data for different this compound deoxygenation methods, providing a comparison of their effectiveness across various substrates.

Table 1: Photocatalytic Deoxygenation of Various Sulfoxides [1][2]

Substrate (this compound)PhotocatalystReductantSolventTime (h)Yield (%)
4-Bromophenyl methyl this compoundIr[(dF(CF3)ppy)2(dtbpy)]PF6PPh3CH2Cl22499
Dibenzothiophene S-oxideIr[(dF(CF3)ppy)2(dtbpy)]PF6PPh3CH2Cl22498
4-Methoxyphenyl phenyl this compoundIr[(dF(CF3)ppy)2(dtbpy)]PF6PPh3CH2Cl22499
Substrate with unprotected alcoholfac-Ir(ppy)3PPh3CH2Cl24878
Substrate with acid-labile silyl etherIr[(dF(CF3)ppy)2(dtbpy)]PF6PPh3CH2Cl22490
N-Boc-methionine this compoundIr[(dF(CF3)ppy)2(dtbpy)]PF6PPh3CH2Cl22499
Fensulfothion (agrochemical)fac-Ir(ppy)3PPh3CH2Cl24896

Table 2: Comparison of Other Deoxygenation Reagents

Reagent SystemSubstrate ScopeConditionsKey AdvantagesReference
Triflic anhydride / KIBroad, tolerates various functional groupsAcetonitrile (B52724), Room TemperatureHigh yields, chemoselective[4]
Sodium borohydride (B1222165) / I2Various sulfoxidesAnhydrous THFExcellent yields, chemoselective[4]
SOCl2 / Ph3PAliphatic and aromatic sulfoxidesTHF, Room TemperatureMild conditions, excellent yields[4]
D-camphorsulfonic acidAlkyl-aryl, allyl-aryl, benzyl-aryl sulfoxidesAcetonitrile, 90°CMetal and additive-free, good to excellent yields[3]
Silica bromideVarious sulfoxidesRoom TemperatureMild conditions, heterogeneous promoter[5]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Deoxygenation [1][2]

  • In a vial, dissolve the this compound (0.30 mmol), the photocatalyst (e.g., Ir[(dF(CF3)ppy)2(dtbpy)]PF6, 1 mol%), and triphenylphosphine (0.36 mmol).

  • Add the solvent (e.g., CH2Cl2, 1.5 mL).

  • Degas the solution by bubbling with argon for 10-15 minutes.

  • Seal the vial and place it in front of a blue LED lamp.

  • Stir the reaction at room temperature for the specified time (typically 24-48 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate analytical technique.

  • Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography.

Protocol 2: Deoxygenation using D-camphorsulfonic acid [3]

  • In a reaction vessel, combine the this compound (0.72 mmol) and D-camphorsulfonic acid (1.8 mmol).

  • Add dry acetonitrile (2 mL).

  • Stir the mixture at 90°C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (B1210297) (2 x 40 mL) and wash with water (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the resulting sulfide (B99878) by flash chromatography.

Visual Guides

The following diagrams illustrate key workflows and decision-making processes in optimizing this compound deoxygenation.

Troubleshooting_Workflow start Start: Incomplete Deoxygenation check_reagents Check Reagent Stoichiometry & Purity start->check_reagents check_solubility Assess Substrate Solubility check_reagents->check_solubility Reagents OK end Reaction Optimized check_reagents->end Issue Found & Corrected increase_temp Increase Reaction Temperature check_solubility->increase_temp Solubility OK change_solvent Change Solvent check_solubility->change_solvent Poor Solubility optimize_catalyst Optimize Catalyst/Reagent increase_temp->optimize_catalyst Still Incomplete increase_temp->end Reaction Complete change_solvent->increase_temp optimize_catalyst->end

Caption: Troubleshooting workflow for incomplete deoxygenation reactions.

Reagent_Selection_Pathway start Select Deoxygenation Method acid_sensitive Substrate has Acid-Sensitive Groups? start->acid_sensitive photocatalytic Photocatalytic Method acid_sensitive->photocatalytic Yes mild_reagents Mild Chemical Reagents (e.g., Tf2O/KI) acid_sensitive->mild_reagents Yes harsher_methods Broader Range of Reagents (e.g., strong acids with additives) acid_sensitive->harsher_methods No

Caption: Decision pathway for selecting a deoxygenation method based on substrate sensitivity.

References

Technical Support Center: Selective Sulfide Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to prevent the over-oxidation of sulfides to sulfones, ensuring selective formation of the desired sulfoxide product.

Troubleshooting Guide: Over-Oxidation to Sulfones

Question: I am observing significant formation of the sulfone byproduct in my sulfide (B99878) oxidation reaction. What are the potential causes and how can I resolve this issue?

Answer:

The formation of sulfone is a common issue resulting from the further oxidation of the intermediate this compound. This indicates that the reaction is not selective. The primary factors influencing selectivity are the choice of oxidant, stoichiometry, reaction temperature, and reaction time. Here are the most common causes and their solutions:

Cause 1: Oxidant Stoichiometry is Too High The most frequent cause of over-oxidation is using an excess of the oxidizing agent. While a 1:1 molar ratio of sulfide to oxidant is theoretically required, even a slight excess can lead to the formation of the sulfone byproduct.

  • Solution: Carefully control the stoichiometry of the oxidant.[1] Begin with slightly substoichiometric amounts (e.g., 0.95-1.0 equivalents) of the oxidant. If the reaction is slow or incomplete, you can increase the amount to 1.1 equivalents, but this requires diligent monitoring.[1] It is crucial to avoid large molar excesses of the oxidant.[2]

Cause 2: Reaction Temperature is Too High The rate of this compound oxidation to sulfone is often more sensitive to temperature than the initial oxidation of the sulfide. Higher temperatures can accelerate the second oxidation step, reducing selectivity.

  • Solution: Lower the reaction temperature.[1] Performing the reaction at 0 °C or even -78 °C can dramatically improve selectivity for the this compound.[1] The optimal temperature will depend on the specific substrate and oxidant being used.

Cause 3: Inappropriate Choice of Oxidizing Agent Some oxidants are inherently more reactive and less selective than others. Potent oxidants can readily convert the sulfide directly to the sulfone or quickly oxidize the intermediate this compound.

  • Solution: Switch to a milder or more selective oxidizing agent.[1] While common reagents like hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) are effective, their selectivity can be poor without careful control of conditions.[1] Reagents known for high selectivity, such as sodium periodate (B1199274) (NaIO₄), are excellent alternatives.[1]

Cause 4: Prolonged Reaction Time Allowing the reaction to proceed for too long, even under otherwise optimal conditions, can provide the opportunity for the slower, undesired oxidation of the this compound to the sulfone to occur.

  • Solution: Monitor the reaction progress closely.[1] Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting sulfide. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the sulfone byproduct.

Below is a logical workflow to diagnose and address over-oxidation issues.

G start Significant Sulfone Formation Detected? stoich Is oxidant stoichiometry > 1.1 eq? start->stoich Yes temp Is reaction run at or above room temp? stoich->temp No sol_stoich Solution: Use 1.0-1.1 eq. of oxidant. Monitor reaction closely. stoich->sol_stoich Yes reagent Is the oxidant known for low selectivity (e.g., un-catalyzed H₂O₂)? temp->reagent No sol_temp Solution: Lower the temperature (e.g., to 0°C or -78°C). temp->sol_temp Yes sol_reagent Solution: Switch to a more selective reagent (e.g., NaIO₄). reagent->sol_reagent Yes end Selective Sulfoxidation Achieved reagent->end No sol_stoich->end sol_temp->end sol_reagent->end sto_no No

Caption: Troubleshooting workflow for over-oxidation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most suitable oxidizing agent to maximize this compound yield and minimize sulfone formation?

The choice of oxidant is critical for selective sulfoxidation. The ideal reagent should oxidize the sulfide to a this compound at a much faster rate than it oxidizes the this compound to a sulfone. A comparison of common oxidants is provided below.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂) Acetic acid or MeOH, often with a metal catalyst (e.g., Ti, W, V, Mn).[3][4][5]Inexpensive, environmentally friendly ("green") as water is the only byproduct.[3][6][7]Often requires a catalyst for good selectivity and reasonable reaction rates; can lead to over-oxidation without careful control.[2][8]
m-CPBA Chlorinated solvents (e.g., DCM), typically at 0 °C to room temperature.Commercially available, effective for a wide range of sulfides.Can be unselective; byproduct (m-CBA) requires removal; potential safety hazards (exothermic reactions).[9]
Sodium Periodate (NaIO₄) Alcoholic solvents (e.g., MeOH) at 0 °C.[1]Highly selective for sulfoxides; straightforward workup to remove insoluble iodine salts.[1]Stoichiometric use generates significant salt waste.
Sodium Bromate (NaBrO₃) Often used with a catalyst (e.g., ceric ammonium (B1175870) nitrate (B79036) on silica).[10]Effective for selective oxidation.Generates brominated waste products.

Q2: Are there any "green" or environmentally benign methods for selective sulfide oxidation?

Yes, developing environmentally friendly oxidation protocols is a major focus in modern chemistry.[6]

  • Hydrogen Peroxide (H₂O₂): H₂O₂ is considered an ideal "green" oxidant because it is inexpensive, has a high oxygen content, and produces water as its only byproduct.[3][7] To achieve high selectivity, it is often used with a catalyst. Transition-metal-free systems, such as H₂O₂ in glacial acetic acid or with a p-TsOH catalyst, have been developed to provide excellent yields of sulfoxides under mild conditions.[3][4][8]

  • Electrochemical Oxidation: This modern approach uses electricity ("traceless electrons") as the oxidant, avoiding traditional chemical reagents.[11] For example, an electrochemical protocol using NaCl as both an electrolyte and redox mediator in an acetone/water solvent system provides a simple and environmentally friendly method for selective sulfoxidation.[11]

  • Catalytic Methods with O₂: Using molecular oxygen or air as the terminal oxidant is another green approach, though it often requires a catalyst to achieve acceptable reaction rates and selectivity.[2]

Q3: How can I monitor the reaction in real-time to stop it at the this compound stage?

Real-time monitoring is essential for preventing over-oxidation, especially when using highly reactive oxidants or developing a new procedure.

  • Thin Layer Chromatography (TLC): This is the most common and accessible method. Spot the reaction mixture alongside your starting sulfide and, if available, a pure sample of the expected this compound and sulfone. The reaction is complete when the starting sulfide spot has disappeared.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography (GC): These techniques provide more quantitative and sensitive monitoring. They can clearly resolve the sulfide, this compound, and sulfone, allowing you to track the concentration of each species over time and stop the reaction with high precision.

Key Experimental Protocols

A general workflow for performing a selective sulfide oxidation is outlined below. This process emphasizes the critical steps of temperature control and controlled oxidant addition.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation a 1. Dissolve Sulfide in appropriate solvent b 2. Cool solution to target temperature (e.g., 0 °C) a->b c 3. Add oxidant solution dropwise over 15-30 min b->c d 4. Stir and monitor reaction progress via TLC/LC-MS c->d e 5. Quench reaction once sulfide is consumed d->e f 6. Perform aqueous workup and extraction e->f g 7. Dry and concentrate to isolate crude this compound f->g

Caption: General experimental workflow for selective sulfide oxidation.
Protocol: Selective Oxidation of Diphenyl Sulfide using Sodium Periodate (NaIO₄)

This protocol is known for its high selectivity and reliable results, making it an excellent choice for avoiding sulfone formation.[1]

Materials:

Procedure:

  • Dissolution: In a round-bottom flask equipped with a stir bar, dissolve diphenyl sulfide (1 equivalent) in methanol (~10 mL per gram of sulfide).[1]

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C.[1]

  • Oxidant Preparation: In a separate beaker, dissolve sodium periodate (1.1 equivalents) in a minimal amount of deionized water.[1]

  • Addition: Add the aqueous NaIO₄ solution dropwise to the stirring sulfide solution over 15-20 minutes. Maintain the temperature at 0 °C. A white precipitate of sodium iodate (B108269) (NaIO₃) will form as the reaction proceeds.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the diphenyl sulfide by TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate) every 30 minutes.[1][6]

  • Quenching and Filtration: Once the starting material is no longer visible by TLC, quench the reaction. Filter the mixture through a pad of celite to remove the insoluble iodine salts, washing the filter cake with a small amount of fresh methanol.[1]

  • Extraction: Transfer the filtrate to a separatory funnel. Add water to dissolve the remaining salts and extract the product into dichloromethane (3 x volumes).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude diphenyl this compound.[1] The product can be further purified by recrystallization or column chromatography if necessary.

References

Technical Support Center: Challenges in Separating Sulfoxide Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral separations. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the separation of sulfoxide enantiomers by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why am I seeing poor resolution (Rs < 1.5) or no separation of my this compound enantiomers?

A1: Poor resolution is a common challenge and can stem from several factors. Here are the most frequent causes and their solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for a successful separation.[1] If the chosen column does not provide separation, it may not have the correct chiral recognition mechanism for your specific this compound.

    • Solution: Screen a variety of CSPs. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are often effective for sulfoxides.[1][2][3] Macrocyclic antibiotic phases, like teicoplanin, have also shown broad applicability.[4][5]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences retention and enantioseparation.[1] An incorrect solvent ratio or type can lead to co-elution.

    • Solution: Methodically optimize the mobile phase. For polysaccharide CSPs, normal-phase eluents like n-hexane/ethanol are often a good starting point.[2][6] Polar organic modes using acetonitrile (B52724) or methanol (B129727) can also be effective.[7] Fine-tuning the solvent ratio is crucial, as small changes can significantly impact resolution.[1] For complex separations, consider using additives; 0.1% diethylamine (B46881) for basic compounds or 0.1% trifluoroacetic acid for acidic compounds can improve peak shape and resolution.[6]

  • Non-ideal Column Temperature: Temperature affects the thermodynamics of the chiral recognition process and can alter separation selectivity.[1][8]

    • Solution: Screen a range of column temperatures (e.g., 10°C to 50°C).[9] While lower temperatures often improve chiral separation, this is not always the case.[10] Some separations may benefit from elevated temperatures, which can also reduce system backpressure.[8][11] Maintaining a constant and consistent temperature is key for reproducibility.[12]

Below is a decision tree to guide your troubleshooting process for poor resolution.

G start Start: Poor Resolution (Rs < 1.5) csp Step 1: Evaluate CSP start->csp sub_csp1 Is the CSP appropriate for sulfoxides? (e.g., Polysaccharide-based) csp->sub_csp1 mp Step 2: Optimize Mobile Phase sub_mp1 Are you using a common mobile phase? (e.g., n-Hexane/Alcohol, ACN/Water) mp->sub_mp1 temp Step 3: Adjust Temperature sub_temp1 Is the temperature controlled? temp->sub_temp1 end Resolution Achieved (Rs >= 1.5) sub_csp1->mp Yes sub_csp2 Action: Screen different CSPs (e.g., Amylose, Cellulose, Teicoplanin) sub_csp1->sub_csp2 No sub_csp2->csp sub_mp1->temp Yes sub_mp2 Action: Adjust solvent ratio. Add modifiers (acid/base) if needed. sub_mp1->sub_mp2 If Yes, but still poor sub_mp3 Action: Test different solvent systems (e.g., Normal-phase, Polar Organic) sub_mp1->sub_mp3 No sub_mp2->mp sub_mp3->mp sub_temp1->end Yes, and optimized sub_temp2 Action: Screen a range of temperatures (e.g., 10-50°C) sub_temp1->sub_temp2 No / Not Optimized sub_temp2->temp G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_sample 1. Prepare Sample (Dissolve this compound in mobile phase, ~1 mg/mL) filter_sample 2. Filter Sample (0.45 µm syringe filter) prep_sample->filter_sample prep_system 3. Prepare HPLC System (Select CSP, prepare mobile phase) filter_sample->prep_system equilibrate 4. Equilibrate Column (Stable baseline) prep_system->equilibrate inject 5. Inject Sample equilibrate->inject elute 6. Isocratic Elution inject->elute detect 7. Detect Enantiomers (UV/Vis Detector) elute->detect integrate 8. Integrate Peak Areas detect->integrate calculate 9. Calculate Resolution (Rs) and Enantiomeric Purity (% ee) integrate->calculate

References

Technical Support Center: Enhancing the Solubility of Sulfoxide-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with sulfoxide-based compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound-based compound precipitated out of my DMSO stock solution upon storage. What should I do?

A1: Precipitation from a DMSO stock solution can occur due to several factors. Here’s a troubleshooting guide:

  • Issue: The stock solution may be supersaturated, or the compound has low solubility in DMSO, which can be exacerbated by freeze-thaw cycles.[1] DMSO is also hygroscopic and can absorb atmospheric moisture, which may reduce the solubility of your compound.[2]

  • Immediate Action:

    • Gently warm the vial in a 37°C water bath.

    • Vortex the solution vigorously for 1-2 minutes to redissolve the precipitate.[2][3]

    • If warming and vortexing are insufficient, brief sonication (5-10 minutes in a water bath sonicator) can help break up particles and facilitate dissolution.[3]

  • Preventative Measures:

    • Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.[3][4]

    • Use anhydrous, high-purity DMSO to prepare your stock solutions.[2]

    • Store DMSO stock solutions in tightly sealed vials, potentially with a desiccant, to prevent moisture absorption.[2]

Q2: My compound is soluble in DMSO but precipitates when I add it to my aqueous assay buffer. How can I prevent this?

A2: This is a common issue when diluting a DMSO stock into an aqueous medium. The drastic change in solvent polarity causes the compound to crash out of the solution.

  • Troubleshooting Steps:

    • Optimize Dilution Protocol: Instead of a single large dilution, perform serial dilutions. First, create intermediate dilutions of your concentrated stock in pure DMSO. Then, add a small volume of the final DMSO intermediate to your pre-warmed aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.[1][3][4] It is crucial to add the DMSO stock to the buffer, not the other way around.[3]

    • Reduce Final DMSO Concentration: For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.[4] However, some assays can tolerate up to 1%.[4] Always determine the tolerance of your specific experimental system by running a solvent tolerance control.

    • Use Co-solvents: The addition of an organic co-solvent to water can significantly alter the polarity of the solvent system and improve the solubility of nonpolar molecules.[5] Commonly used co-solvents with relatively low toxicity include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and ethanol.[6][7]

Q3: I'm observing inconsistent results in my biological assays, which I suspect are due to poor compound solubility. How can I confirm this and improve my results?

A3: Poor aqueous solubility can lead to variable and inaccurate assay results, including underestimated activity.[1][8]

  • Confirmation of Solubility Issues:

    • Visual Inspection: Check for any visible precipitate or cloudiness in your assay wells.

    • Kinetic Solubility Assay: Before conducting a full experiment, perform a simple kinetic solubility test. Prepare your compound in the final assay buffer at the desired concentration. After a short incubation, centrifuge the sample and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC or UV-spectroscopy. This will give you the kinetic solubility under your assay conditions.[1]

  • Strategies for Improvement:

    • pH Adjustment: If your this compound-based compound has ionizable groups, adjusting the pH of the buffer can significantly enhance its solubility.[4] Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[4]

    • Use of Solubilizing Excipients: Consider incorporating solubilizing agents such as cyclodextrins or surfactants (e.g., Tween 80) into your formulation.[4][9] These agents can form complexes with or encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4]

    • Chemical Modification: In drug development settings, chemical modification of the compound can be a powerful strategy. One approach is the formation of a more soluble prodrug. For instance, a this compound can act as a more soluble prodrug for a corresponding sulfone, leading to improved drug exposure with oral dosing.[10] Another strategy is to attach small, polar groups that do not interfere with the compound's bioactivity. The use of an oxetanyl this compound moiety has been shown to improve the aqueous solubility of several poorly soluble drugs.[11]

Quantitative Data on Solubility Improvement

The following tables summarize the reported improvements in aqueous solubility for various compounds using different enhancement techniques.

Table 1: Solubility Enhancement by Covalent Modification with an Oxetanyl this compound Moiety

Parent CompoundOriginal Solubility (µM)Solubility of Oxetanyl this compound Derivative (µM)Fold Increase
JP4-0390.86176
Lithocholic Acid0.054809600
Gleevec1003503.5
Sulfamethoxazole100022002.2

Data sourced from ACS Medicinal Chemistry Letters.

Table 2: Solubility Enhancement using an Oxetane-Substituted this compound as a Cosolvent

CompoundSolubility in Water (µM)Solubility in 25% (w/w) Oxetanyl this compound/Water (µM)Fold Increase
Naproxen~20~200~10
Quinine~15~150~10
Curcumin~5~50~10
Carbendazim~10~100~10

Approximate values derived from graphical data in ACS Medicinal Chemistry Letters.[9]

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a compound in an aqueous buffer.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).

  • Aqueous Dilution: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of the desired aqueous buffer in a 96-well plate. This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for 1-2 hours to allow for equilibration.

  • Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., 4000 rpm) for 10-20 minutes to pellet any precipitate.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Protocol 2: Preparation of a Stock Solution in DMSO

This protocol outlines the steps for preparing a standard stock solution of a this compound-based compound in DMSO.

  • Weighing: Accurately weigh a precise amount of the compound using an analytical balance.

  • Solvent Calculation: Based on the molecular weight of the compound, calculate the volume of anhydrous DMSO required to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, gentle warming (to 37°C) and/or brief sonication (5-10 minutes) can be applied.[3]

  • Storage: Store the resulting stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation and contamination.[3][4]

Signaling Pathways and Experimental Workflows

Signaling Pathway for Proton Pump Inhibitors (e.g., Omeprazole (B731), Esomeprazole)

Proton pump inhibitors like the this compound-based drugs omeprazole and esomeprazole (B1671258) are prodrugs that, in the acidic environment of the stomach's parietal cells, are converted to their active form, a sulfenamide. This active form then irreversibly inhibits the H+/K+ ATPase (proton pump), which is the final step in gastric acid secretion.[5]

PPI_Mechanism cluster_blood Bloodstream cluster_parietal Parietal Cell cluster_lumen Gastric Lumen Omeprazole Omeprazole (Prodrug) Omeprazole_PC Omeprazole Omeprazole->Omeprazole_PC Absorption Active_Metabolite Sulfenamide (Active Metabolite) Omeprazole_PC->Active_Metabolite Acid-catalyzed activation Proton_Pump H+/K+ ATPase (Proton Pump) Active_Metabolite->Proton_Pump Irreversible Inhibition H_Lumen Proton_Pump->H_Lumen H+ H_ion K_ion K_Lumen K_Lumen->Proton_Pump K+

Mechanism of action for proton pump inhibitors.

Signaling Pathway for PI4K Inhibitors in Plasmodium falciparum

Certain this compound-containing compounds are potent inhibitors of phosphatidylinositol 4-kinase (PI4K), a crucial enzyme in the Plasmodium falciparum parasite, the causative agent of malaria.[10] PI4K is involved in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a lipid messenger essential for various cellular processes, including membrane trafficking and signal transduction.[7] Inhibition of PI4K disrupts these pathways, leading to parasite death.

PI4K_Inhibition PI4K_Inhibitor PI4K Inhibitor (this compound-based) PI4K PfPI4K Enzyme PI4K_Inhibitor->PI4K Inhibition PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4K->PI4P Phosphorylation PI Phosphatidylinositol (PI) PI->PI4K Substrate Vesicular_Transport Vesicular Transport & Signal Transduction PI4P->Vesicular_Transport Parasite_Death Parasite Death Vesicular_Transport->Parasite_Death Disruption leads to

Inhibition of the PI4K signaling pathway in P. falciparum.

Experimental Workflow for Troubleshooting Solubility Issues

The following diagram illustrates a logical workflow for addressing compound solubility problems during in vitro experiments.

Solubility_Workflow Start Start: Compound Precipitation Observed Check_Stock 1. Check DMSO Stock Is it clear? Start->Check_Stock Warm_Vortex Warm (37°C), Vortex, Sonicate Check_Stock->Warm_Vortex No Optimize_Dilution 2. Optimize Dilution Protocol Check_Stock->Optimize_Dilution Yes Warm_Vortex->Check_Stock Serial_Dilution Use Serial Dilution in DMSO Optimize_Dilution->Serial_Dilution Adjust_Buffer 3. Adjust Aqueous Buffer Optimize_Dilution->Adjust_Buffer Precipitation Persists Success Success: Compound Solubilized Optimize_Dilution->Success Resolved pH_CoSolvent Adjust pH or Add Co-solvents Adjust_Buffer->pH_CoSolvent Adjust_Buffer->Success Resolved Reassess Reassess Experiment: Consider Chemical Modification Adjust_Buffer->Reassess Precipitation Persists

A logical workflow for troubleshooting compound solubility.

References

side reactions in the Swern oxidation using DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Swern oxidation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this widely used oxidation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Swern oxidation and what are its main advantages?

The Swern oxidation is a chemical reaction that oxidizes primary or secondary alcohols to aldehydes or ketones, respectively.[1][2] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at low temperatures (typically -78 °C).[2][3][4] A hindered organic base, such as triethylamine (B128534) (Et₃N), is then used to promote an elimination reaction to yield the desired carbonyl compound.[1][3]

The main advantages of the Swern oxidation include:

  • Mild reaction conditions: The reaction is performed at very low temperatures, which allows for the oxidation of substrates with sensitive functional groups that might not be stable under harsher conditions.[1][2]

  • High selectivity: It selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids.[2]

  • Broad functional group tolerance: The Swern oxidation is compatible with a wide range of functional groups.[1]

  • Metal-free: It avoids the use of toxic heavy metals like chromium.

Q2: What are the primary byproducts of the Swern oxidation?

The main byproducts of the Swern oxidation are dimethyl sulfide (B99878) (DMS), carbon monoxide (CO), carbon dioxide (CO₂), and, when triethylamine is used as the base, triethylammonium (B8662869) chloride.[1]

Q3: What are the major side reactions in a Swern oxidation and how can they be minimized?

The two most common side reactions are the Pummerer rearrangement and epimerization at the α-carbon to the newly formed carbonyl.

  • Pummerer Rearrangement: This rearrangement occurs if the reaction temperature rises above -60 °C.[1] It leads to the formation of a methylthiomethyl (MTM) ether byproduct (R-OCH₂SMe).[3] To prevent this, it is crucial to maintain a low reaction temperature, typically -78 °C, throughout the addition of reagents.[1][4]

  • Epimerization: For substrates with a chiral center at the α-position to the alcohol, epimerization can occur, leading to a loss of stereochemical purity. This is often facilitated by the triethylamine base. Using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) can significantly reduce or eliminate this side reaction.[1][5]

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Possible Cause Troubleshooting Step
Poor quality or wet reagents/solvent Ensure all reagents (DMSO, oxalyl chloride, base) and the solvent (typically dichloromethane) are anhydrous. Use freshly distilled or purchased anhydrous reagents and solvents.
Incorrect reaction temperature Maintain the temperature at or below -78 °C during the addition of DMSO, oxalyl chloride, and the alcohol. Use a properly prepared dry ice/acetone bath.
Inefficient activation of DMSO Ensure oxalyl chloride is added to the DMSO solution before the alcohol. The formation of the active electrophilic sulfur species is critical.
Incorrect stoichiometry Use the correct stoichiometry of reagents. Typically, an excess of DMSO, oxalyl chloride, and the base relative to the alcohol is used. A common ratio is Alcohol:Oxalyl Chloride:DMSO:Base of 1:1.5:2.2:5.
Premature addition of the base The base should only be added after the alcohol has had sufficient time to react with the activated DMSO. Adding the base too early can lead to side reactions.[3]

Problem 2: Presence of an unexpected byproduct.

Symptom Possible Cause & Identity of Byproduct Solution
TLC shows a new, less polar spot than the starting alcohol, but it is not the desired carbonyl. Pummerer Rearrangement. The byproduct is likely a methylthiomethyl (MTM) ether. This occurs when the reaction temperature is too high.Maintain strict temperature control at -78 °C. Ensure slow, dropwise addition of reagents to control any exotherms.
Product mixture shows a loss of enantiomeric excess for a chiral substrate. Epimerization. The α-proton to the carbonyl is acidic and can be removed by the base, leading to racemization.Replace triethylamine with a bulkier, less nucleophilic base such as diisopropylethylamine (DIPEA).

Problem 3: Difficult workup and purification.

Issue Recommended Procedure
Persistent unpleasant odor of dimethyl sulfide (DMS). After the reaction is complete, quench the reaction mixture with a bleach (sodium hypochlorite) solution or Oxone®. This will oxidize the volatile and odorous DMS to the odorless and non-volatile dimethyl this compound (DMSO) or dimethyl sulfone (DMSO₂).[1]
Removal of triethylammonium salts. During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and extract the salt into the aqueous layer. Follow this with a wash with saturated sodium bicarbonate solution and then brine.

Data Presentation

Table 1: Representative Yields for the Oxidation of a Primary Alcohol (e.g., 1-octanol) to the Corresponding Aldehyde

Oxidation MethodTypical ReagentsTemperatureTypical Yield (%)Notes
Swern Oxidation DMSO, (COCl)₂, Et₃N, CH₂Cl₂-78 °C85-95%Requires cryogenic temperatures; produces odorous byproducts.
Swern (with DIPEA) DMSO, (COCl)₂, DIPEA, CH₂Cl₂-78 °C85-95%Used to prevent epimerization of α-chiral centers.
Dess-Martin Periodinane (DMP) DMP, CH₂Cl₂Room Temp.90-98%Milder conditions, but DMP is expensive and potentially explosive.[6]
Pyridinium Chlorochromate (PCC) PCC, CH₂Cl₂Room Temp.80-90%Uses toxic chromium; can be acidic, affecting sensitive substrates.[6]

Note: Yields are highly substrate-dependent and the values presented are for illustrative purposes.

Experimental Protocols

Protocol 1: Standard Swern Oxidation

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is cooled to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Anhydrous dichloromethane (B109758) (CH₂Cl₂) is added to the flask, followed by the dropwise addition of oxalyl chloride (1.5 equivalents). A solution of anhydrous DMSO (2.2 equivalents) in CH₂Cl₂ is then added dropwise, ensuring the internal temperature does not rise above -65 °C. The mixture is stirred for 15 minutes.

  • Addition of Alcohol: A solution of the alcohol (1.0 equivalent) in CH₂Cl₂ is added dropwise, maintaining the temperature at -78 °C. The reaction is stirred for 30-45 minutes.

  • Addition of Base: Triethylamine (5.0 equivalents) is added dropwise, again keeping the temperature below -65 °C. The reaction mixture is stirred at -78 °C for 30 minutes.

  • Work-up: The cooling bath is removed, and the reaction is allowed to warm to room temperature. The reaction is quenched with water. The organic layer is separated, washed sequentially with 1M HCl, saturated NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

Protocol 2: Swern Oxidation with DIPEA to Prevent Epimerization

This protocol is identical to the standard procedure, with the exception that in step 4, triethylamine is replaced with diisopropylethylamine (DIPEA) (5.0 equivalents).

Visualizations

Swern_Mechanism DMSO DMSO ActivatedDMSO Activated DMSO (Chlorosulfonium salt) DMSO->ActivatedDMSO + Oxalyl Chloride (-CO, -CO₂) OxalylChloride Oxalyl Chloride Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium + Alcohol Alcohol R₂CHOH Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Base Base Base (e.g., Et₃N) Product Ketone/Aldehyde (R₂C=O) Ylide->Product Intramolecular Elimination Byproducts DMS + CO + CO₂ + Base·HCl Ylide->Byproducts

Caption: The reaction pathway of the Swern oxidation.

Troubleshooting_Swern Start Low Yield in Swern Oxidation CheckTemp Was temperature maintained at -78°C? Start->CheckTemp CheckReagents Are reagents and solvent anhydrous? CheckTemp->CheckReagents Yes Failure Consider Alternative Oxidation Method CheckTemp->Failure No, temp. was too high (Pummerer Rearrangement) CheckOrder Was the base added last? CheckReagents->CheckOrder Yes CheckReagents->Failure No, reagents/solvent were wet CheckStoichiometry Is stoichiometry correct? CheckOrder->CheckStoichiometry Yes CheckOrder->Failure No, incorrect order of addition Success Optimize and Repeat CheckStoichiometry->Success Yes, all parameters correct CheckStoichiometry->Failure No, incorrect stoichiometry

Caption: Troubleshooting workflow for low yield in Swern oxidation.

Side_Reactions Alkoxysulfonium Alkoxysulfonium Salt DesiredProduct Desired Product (Ketone/Aldehyde) Alkoxysulfonium->DesiredProduct Low Temp (-78°C) + Base PummererProduct Pummerer Product (MTM Ether) Alkoxysulfonium->PummererProduct High Temp (> -60°C) EpimerizedProduct Epimerized Product DesiredProduct->EpimerizedProduct α-Chiral Center + Strong Base (Et₃N)

Caption: Major side reaction pathways in the Swern oxidation.

References

how to remove residual DMSO from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing residual dimethyl sulfoxide (DMSO) from reaction mixtures.

Troubleshooting Guides

Question: I tried washing my organic compound with water to remove DMSO, but the recovery of my compound is low. What's going wrong?

Answer: This is a common issue, particularly if your product has some solubility in water. Here are several troubleshooting steps you can take:

  • Increase the volume and number of washes: A general guideline is to use a significantly larger volume of water for washing. For every 5 mL of DMSO, consider using five washes with 10 mL of water each.[1][2]

  • Use brine washes: After the initial water washes, perform one or two washes with a saturated sodium chloride (brine) solution. Brine reduces the solubility of organic compounds in the aqueous layer, which can help drive your product back into the organic phase and improve your yield.[1][3]

  • Optimize the extraction solvent: Ensure your compound is significantly more soluble in your chosen organic solvent (e.g., ethyl acetate, dichloromethane) than in water. If you are experiencing low recovery with ethyl acetate, switching to a different immiscible organic solvent might be more effective.[1][4]

  • Consider a different technique: If your compound is highly water-soluble, liquid-liquid extraction may not be the most suitable method. In such cases, techniques like lyophilization or chromatography might be better alternatives.[4][5]

Question: Lyophilization is taking a very long time to remove all the DMSO. How can I speed up the process?

Answer: Removing the final traces of DMSO by lyophilization can be a lengthy process, especially if your compound has a strong affinity for it.[1][5] To expedite the process, consider the following:

  • Dilute with water before freezing: Before lyophilization, dilute your sample with a substantial amount of water. Adding water to constitute 80% of the total volume is a good starting point.[1][3] This helps to create a frozen matrix from which the DMSO can more easily sublimate.

  • Ensure a strong vacuum: The efficiency of lyophilization is highly dependent on the vacuum level. Ensure your lyophilizer and vacuum pump are functioning correctly to achieve the necessary low pressure for efficient sublimation of DMSO.[5]

Question: I'm concerned about the thermal stability of my compound. Which DMSO removal method is the most suitable?

Answer: For thermally sensitive compounds, it is crucial to avoid high temperatures. Here are the recommended methods:

  • Lyophilization (Freeze-Drying): This is generally considered the gentlest method as it avoids heat altogether. The process involves freezing the sample and then applying a high vacuum to cause the DMSO to sublimate.[1][6]

  • High-Vacuum Evaporation at Low Temperatures: Techniques like centrifugal evaporation (e.g., GeneVac, SpeedVac) or rotary evaporation can be performed at low temperatures (e.g., 30-50°C) under a deep vacuum to remove DMSO without degrading the sample.[1]

  • Solid-Phase Extraction (SPE): This chromatographic technique is performed at room temperature and is an excellent option for heat-sensitive molecules.[4]

Frequently Asked Questions (FAQs)

What are the most common methods for removing residual DMSO?

The most common methods for removing residual DMSO from a reaction mixture are:

  • Liquid-Liquid Extraction (Aqueous Wash): This involves washing the reaction mixture with water or brine to partition the water-miscible DMSO into the aqueous phase.[7]

  • Lyophilization (Freeze-Drying): This technique involves freezing the sample and then removing the solvent by sublimation under a high vacuum.[6][7]

  • Chromatography: This includes methods like column chromatography (normal or reversed-phase) and Solid-Phase Extraction (SPE), where DMSO is separated from the product based on differential adsorption to a stationary phase.[4][8]

  • High-Vacuum Evaporation: This method uses a rotary evaporator or a centrifugal evaporator to remove the high-boiling point solvent under reduced pressure.[1]

How can I remove DMSO from a water-soluble product?

Removing DMSO from a water-soluble product presents a challenge for liquid-liquid extraction. The best alternatives are:

  • Lyophilization: This is often the most effective method for water-soluble compounds as it avoids partitioning between aqueous and organic phases.[5]

  • Reversed-Phase Chromatography (e.g., C18): In this technique, the polar product will likely have a different affinity for the nonpolar stationary phase compared to DMSO, allowing for their separation.[8][9]

  • Solid-Phase Extraction (SPE): Similar to reversed-phase chromatography, a suitable SPE cartridge can be used to retain the compound of interest while the DMSO is washed away.[4]

What is Solid-Phase Extraction (SPE) and how does it work for DMSO removal?

Solid-Phase Extraction (SPE) is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. For DMSO removal from a less polar compound, the process typically involves:

  • Conditioning the Cartridge: A reversed-phase SPE cartridge (e.g., C18) is first washed with an organic solvent like methanol (B129727), followed by water.[1]

  • Loading the Sample: The reaction mixture containing the product and DMSO is diluted with water and then passed through the cartridge.[1]

  • Washing: The highly polar DMSO and water pass through the cartridge, while the less polar compound of interest is retained on the stationary phase. An additional water wash can be performed to remove any remaining traces of DMSO.[1][4]

  • Elution: The purified product is then recovered by washing the cartridge with an organic solvent such as methanol or acetonitrile.[4]

Data Presentation

Table 1: Comparison of Common DMSO Removal Methods

MethodPrinciple of RemovalTypical EfficiencyAdvantagesDisadvantagesBest Suited For
Liquid-Liquid Extraction Partitioning into an aqueous phase>90% with multiple washes[10]Simple, uses standard lab equipment.Can lead to low recovery of water-soluble compounds; may require large volumes of solvent.Non-polar to moderately polar, water-insoluble compounds.
Lyophilization Sublimation of frozen solventHigh, can remove trace amounts.Gentle, suitable for thermally sensitive and water-soluble compounds.Slow, requires specialized equipment.[5][6]Thermally sensitive and water-soluble compounds.
Solid-Phase Extraction (SPE) Differential adsorptionHighFast, efficient, and can be automated.Requires selection of the appropriate sorbent; may be costly for large scales.Compounds that can be retained on the stationary phase while DMSO is washed away.
Column Chromatography Differential adsorptionHighCan achieve high purity.Can be time-consuming and require significant amounts of solvent.Most compounds, but optimization of the stationary and mobile phases is required.
High-Vacuum Evaporation Volatilization under reduced pressureModerate to HighFaster than lyophilization.Requires high vacuum and potentially moderate heat, which may not be suitable for all compounds; risk of bumping.[6]Thermally stable compounds.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for a Non-Polar Compound

  • Transfer the reaction mixture containing your product and DMSO to a separatory funnel.

  • Dilute the mixture with a large volume of deionized water (a general rule of thumb is 5-10 times the volume of DMSO).[2]

  • Add an immiscible organic solvent in which your product is highly soluble (e.g., ethyl acetate, dichloromethane).

  • Shake the separatory funnel vigorously, making sure to vent frequently to release any pressure buildup.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer containing the DMSO. Note: If using dichloromethane, the organic layer will be the lower layer.

  • Wash the remaining organic layer again with deionized water or a brine solution. Repeat this washing step 3-5 times to ensure thorough removal of DMSO.[3]

  • Drain the organic layer into a clean flask.

  • Dry the organic layer using an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Filter off the drying agent.

  • Concentrate the organic solvent using a rotary evaporator to obtain your purified product.[3]

Protocol 2: Lyophilization (Freeze-Drying)

  • Dilute the Sample: Add deionized water to your sample containing the product and DMSO. The final concentration of DMSO should be low to facilitate efficient sublimation.[1]

  • Freeze: Completely freeze the sample. This can be done using a standard laboratory freezer, a dry ice/acetone bath, or liquid nitrogen, depending on the required freezing temperature of your sample.

  • Connect to Lyophilizer: Place the frozen sample on a high-vacuum lyophilizer.

  • Run Cycle: Allow the lyophilizer to run until all the frozen solvent (water and DMSO) has sublimated, leaving your purified compound as a solid.

Protocol 3: Solid-Phase Extraction (SPE)

  • Condition the Cartridge: For a reversed-phase C18 SPE cartridge, first pass an organic solvent such as methanol through the cartridge, followed by deionized water. This prepares the stationary phase for sample loading.[1]

  • Prepare the Sample: Dilute your reaction mixture containing the product and DMSO with deionized water.

  • Load the Sample: Slowly pass the diluted sample through the conditioned SPE cartridge.

  • Wash: Wash the cartridge with deionized water to remove the DMSO and any other water-soluble impurities.

  • Elute: Elute your purified compound from the cartridge by passing a suitable organic solvent (e.g., methanol, acetonitrile) through it.

  • Concentrate: Remove the elution solvent using a rotary evaporator or other evaporation technique to obtain your final product.

Mandatory Visualization

experimental_workflow_liquid_extraction start Reaction Mixture in DMSO sep_funnel Transfer to Separatory Funnel start->sep_funnel add_water Add Deionized Water (5-10x volume of DMSO) sep_funnel->add_water add_solvent Add Immiscible Organic Solvent add_water->add_solvent shake_vent Shake and Vent add_solvent->shake_vent separate Allow Layers to Separate shake_vent->separate drain_aq Drain Aqueous Layer (contains DMSO) separate->drain_aq repeat_wash Repeat Water/Brine Wash (3-5x) separate->repeat_wash Organic Layer collect_org Collect Organic Layer repeat_wash->collect_org dry Dry with Anhydrous Sulfate collect_org->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Purified Product evaporate->end

Caption: Workflow for DMSO removal by liquid-liquid extraction.

experimental_workflow_lyophilization start Reaction Mixture in DMSO dilute Dilute with Deionized Water start->dilute freeze Freeze Sample dilute->freeze lyophilize Connect to High-Vacuum Lyophilizer freeze->lyophilize sublimate Sublimate Solvent (Water and DMSO) lyophilize->sublimate end Purified Product sublimate->end

Caption: Workflow for DMSO removal by lyophilization.

experimental_workflow_spe start Reaction Mixture in DMSO prepare Dilute Sample with Water start->prepare condition Condition SPE Cartridge (e.g., C18) load Load Sample onto Cartridge condition->load prepare->load wash Wash with Water to Remove DMSO load->wash Product Retained elute Elute Product with Organic Solvent wash->elute concentrate Concentrate Eluent elute->concentrate end Purified Product concentrate->end

Caption: Workflow for DMSO removal by Solid-Phase Extraction (SPE).

References

Technical Support Center: Optimizing Stereoselective Sulfoxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective sulfoxidation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for achieving stereoselective sulfoxidation?

A1: The primary methods for asymmetric sulfoxidation include:

  • Metal-Catalyzed Reactions: Utilizing chiral metal complexes, such as those based on titanium, vanadium, iron, and ruthenium, in combination with an oxidant.[1][2][3][4][5] The Kagan-Modena oxidation, which employs a titanium catalyst with diethyl tartrate (DET) as a chiral ligand, is a well-known example.[2][6]

  • Enzyme-Catalyzed Reactions: Employing enzymes like cyclohexanone (B45756) monooxygenase (CHMO), a bacterial flavoenzyme, which can catalyze the oxidation of prochiral thioethers with excellent enantioselectivity.[1] Baeyer-Villiger monooxygenases (BVMOs) are also effective for large-scale processes.[2]

  • Chiral Reagent-Based Reactions: Using stoichiometric amounts of chiral oxidizing agents, such as chiral oxaziridines or hydroperoxides, to induce stereoselectivity.[1][7]

Q2: How do I choose the right catalyst for my specific sulfide (B99878)?

A2: Catalyst selection depends on the substrate's electronic and steric properties. For instance, chiral Ti-salen complexes are effective for various alkyl aryl sulfides.[1] Vanadium complexes with tridentate Schiff base ligands have also shown high efficiency.[1] It is often necessary to screen a small library of catalysts and ligands to identify the optimal system for a new substrate.

Q3: What is the role of the oxidant and which one should I use?

A3: The oxidant provides the oxygen atom for the sulfoxidation. Common oxidants include hydrogen peroxide (H₂O₂), urea-hydrogen peroxide (UHP), and tert-butyl hydroperoxide (TBHP).[1][2][6][8] Hydrogen peroxide is considered a "green" oxidant as its only byproduct is water.[8] The choice of oxidant can significantly impact reaction rate and selectivity, and should be optimized in conjunction with the catalyst system.

Q4: What are common side reactions and how can they be minimized?

A4: The most common side reaction is the overoxidation of the desired sulfoxide to the corresponding sulfone.[3][8][9] This can be minimized by:

  • Slow addition of the oxidant: This helps to maintain a low concentration of the oxidant in the reaction mixture, disfavoring the second oxidation step.[2]

  • Controlling the reaction temperature: Lower temperatures often increase selectivity for the this compound.[10]

  • Using a stoichiometric amount of the oxidant: Carefully controlling the equivalents of the oxidant can prevent overoxidation.

Q5: How can I improve the enantioselectivity (ee) of my reaction?

A5: Improving enantioselectivity can be achieved by:

  • Ligand modification: The steric and electronic properties of the chiral ligand have a profound effect on stereoselectivity. Fine-tuning the ligand structure is a key optimization strategy.[4]

  • Solvent screening: The reaction solvent can influence the catalyst's conformation and the transition state energies, thereby affecting the enantioselectivity.[11]

  • Use of additives: Additives can sometimes enhance the stereoselectivity of the catalytic system.[3]

  • Kinetic resolution: In some cases, allowing for a slight overoxidation can lead to a kinetic resolution, where one enantiomer of the this compound is oxidized to the sulfone faster than the other, thus enriching the remaining this compound in the slower-reacting enantiomer.[3][4][12][13]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion 1. Inactive catalyst. 2. Inappropriate oxidant. 3. Unfavorable reaction conditions (temperature, solvent).1. Ensure the catalyst is properly prepared and handled. Consider in-situ generation.[1] 2. Try a different oxidant (e.g., switch from H₂O₂ to UHP or TBHP).[1] 3. Screen different solvents and reaction temperatures.[10][11]
Low enantioselectivity (ee) 1. Suboptimal catalyst-ligand combination for the substrate. 2. Racemic background reaction. 3. Incorrect determination of ee due to self-disproportionation of enantiomers (SDE).[9][14]1. Screen a variety of chiral ligands with different steric and electronic properties. 2. Ensure slow addition of the oxidant to minimize the uncatalyzed reaction.[2] 3. Be aware of the SDE phenomenon during purification and analysis, which can alter the measured ee.[9]
Formation of sulfone (overoxidation) 1. Excess oxidant. 2. Reaction temperature is too high. 3. Highly active catalyst system that also promotes the second oxidation.1. Use a stoichiometric amount of oxidant (typically 1.0-1.2 equivalents). 2. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).[10] 3. If possible, choose a catalyst known for high selectivity towards this compound formation.
Poor reproducibility 1. Sensitivity to air or moisture. 2. Inconsistent quality of reagents (catalyst, oxidant, solvent). 3. Variations in reaction setup and procedure (e.g., addition rate of oxidant).1. Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen). 2. Use freshly purified solvents and high-purity reagents. 3. Standardize all experimental parameters, including stirring rate and addition times.

Quantitative Data Summary

The following table summarizes the performance of selected catalytic systems for the asymmetric sulfoxidation of thioanisole (B89551) (methyl phenyl sulfide) as a benchmark substrate.

Catalyst SystemOxidantSolventTemp (°C)Yield (%)ee (%)Reference
Ti(OiPr)₄ / (+)-DET (1:2)TBHPCH₂Cl₂-209089Kagan, 1984
Fe(salan)aq. H₂O₂WaterRTHighHigh[1]
Chiral Ru(NO)-salenO₂ (aerobic)WaterRTHighHigh[1]
Fe(acac)₃ / p-methoxybenzoic acidaq. H₂O₂--6092[1][3]
Vanadium / Chiral Schiff Baseaq. H₂O₂CH₂Cl₂0-up to 98[13]

Note: DET = Diethyl tartrate, TBHP = tert-butyl hydroperoxide, RT = Room Temperature. Yields and ee values are highly substrate-dependent.

Experimental Protocols

General Protocol for Metal-Catalyzed Asymmetric Sulfoxidation

This protocol is a general guideline and should be optimized for each specific substrate and catalyst system.

  • Catalyst Preparation (In-situ):

    • To a flame-dried flask under an inert atmosphere (e.g., Argon), add the metal precursor (e.g., Ti(OiPr)₄, 0.1 eq).

    • Add the appropriate solvent (e.g., anhydrous CH₂Cl₂).

    • Add the chiral ligand (e.g., (+)-DET, 0.2 eq) dropwise at room temperature.

    • Stir the mixture for the recommended time (e.g., 30 minutes) to allow for complex formation.

  • Sulfoxidation Reaction:

    • Cool the catalyst solution to the desired temperature (e.g., -20 °C).

    • Add the sulfide substrate (1.0 eq) to the reaction mixture.

    • Slowly add the oxidant (e.g., TBHP in decane, 1.1 eq) dropwise over a period of several hours using a syringe pump.

    • Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous Na₂S₂O₃).

    • Allow the mixture to warm to room temperature.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the chiral this compound.

  • Determination of Enantiomeric Excess (ee):

    • The enantiomeric excess of the purified this compound is determined by chiral HPLC or chiral GC analysis.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Sulfoxidation cluster_analysis Analysis & Purification Metal Metal Precursor Complex Chiral Metal Complex Metal->Complex In-situ formation Ligand Chiral Ligand Ligand->Complex In-situ formation Solvent_Prep Anhydrous Solvent Solvent_Prep->Complex In-situ formation Reaction Reaction Mixture Complex->Reaction Sulfide Sulfide Substrate Sulfide->Reaction Oxidant Oxidant Oxidant->Reaction Slow addition Workup Quenching & Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Chiral this compound Purification->Product Analysis Chiral HPLC/GC Product->Analysis ee_Value ee Determination Analysis->ee_Value

Caption: General experimental workflow for metal-catalyzed asymmetric sulfoxidation.

troubleshooting_logic cluster_yield Yield Issues cluster_selectivity Selectivity Issues Start Problem Encountered LowYield Low Yield / No Reaction Start->LowYield LowEE Low Enantioselectivity (ee) Start->LowEE Overoxidation Overoxidation to Sulfone Start->Overoxidation CheckCatalyst Verify Catalyst Activity LowYield->CheckCatalyst ChangeOxidant Screen Oxidants CheckCatalyst->ChangeOxidant If catalyst is active OptimizeConditions Optimize Temp/Solvent ChangeOxidant->OptimizeConditions ScreenLigands Screen Chiral Ligands LowEE->ScreenLigands ControlStoich Control Oxidant Stoichiometry Overoxidation->ControlStoich SlowAddition Slow Oxidant Addition ScreenLigands->SlowAddition ControlTemp Lower Reaction Temperature ControlTemp->SlowAddition ControlStoich->ControlTemp

Caption: Troubleshooting logic for common issues in stereoselective sulfoxidation.

References

Technical Support Center: Troubleshooting Sulfoxide Instability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand the instability of sulfoxide-containing compounds under acidic experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound-containing compound is degrading during my reaction workup with aqueous acid. What is the likely cause?

A1: The most probable cause of degradation for sulfoxides in the presence of acid, particularly if an anhydride (B1165640) or acyl halide is also present, is the Pummerer rearrangement . This reaction occurs with sulfoxides that have at least one α-hydrogen. The acidic conditions activate the this compound, leading to a rearrangement that forms an α-acyloxythioether, which can be further hydrolyzed to a sulfide (B99878) and an aldehyde or ketone.[1][2] Even in the absence of anhydrides, strong acids can catalyze this rearrangement.[1]

Another possibility is acid-catalyzed reduction of the this compound to the corresponding sulfide, especially if a reducing agent is present. Some reagents, like iodide ions in the presence of acid, can facilitate this reduction.

Q2: I am observing unexpected byproducts in my reaction involving a this compound and an acid. What could they be?

A2: Under acidic conditions, sulfoxides can undergo several degradation pathways:

  • Pummerer Rearrangement Products: If your this compound has α-hydrogens, you may be forming α-substituted sulfides. For example, in the presence of acetic anhydride and an acid catalyst, an α-acetoxythioether is a common byproduct.[1]

  • Corresponding Sulfide: Reduction of the this compound to its sulfide can occur, especially if reducing agents are present or generated in situ.

  • Hydrolysis Products: Prolonged exposure to strong aqueous acid can lead to hydrolysis, although this is generally a slower process for many sulfoxides compared to other degradation pathways.

  • Over-oxidation Products: While less common in strictly acidic, non-oxidizing conditions, if any oxidizing species are present, the this compound can be further oxidized to a sulfone.

Q3: How can I minimize this compound degradation during an acidic workup?

A3: To minimize degradation, consider the following strategies:

  • Use Weaker Acids: If your protocol allows, use a weaker organic acid (e.g., acetic acid) instead of strong mineral acids (e.g., HCl, H₂SO₄).

  • Lower the Temperature: Perform the acidic wash at a lower temperature (e.g., 0 °C) to decrease the rate of degradation reactions.

  • Minimize Exposure Time: Reduce the contact time of your this compound-containing compound with the acidic solution as much as possible.

  • Use a Biphasic System: If your compound is soluble in an organic solvent that is immiscible with water, you can perform a rapid extraction to minimize the time spent in the acidic aqueous phase.

  • Neutralize Promptly: After the acidic wash, promptly neutralize the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid.

Q4: My this compound compound appears to be degrading in the HPLC acidic mobile phase. How can I troubleshoot this?

A4: Degradation on-column during HPLC analysis can be a significant issue. Here are some troubleshooting steps:

  • Check Mobile Phase pH: Ensure the pH of your mobile phase is within the stability range of your compound. If possible, try a slightly less acidic mobile phase.

  • Reduce On-Column Time: Use a shorter column or a faster flow rate to reduce the residence time of your compound on the column.

  • Lower the Column Temperature: If you are using elevated temperatures, try running the analysis at room temperature or even sub-ambient temperatures if your instrument allows.

  • Change the Acidic Modifier: Some acids are more aggressive than others. If you are using a strong acid like TFA, consider switching to a weaker acid like formic acid.

  • Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase to avoid precipitation and potential on-column reactions. Ideally, dissolve your sample in the mobile phase itself.

Quantitative Data Summary

The stability of a this compound in acidic conditions is highly dependent on its structure, the specific acid used, its concentration, and the temperature. While comprehensive quantitative data for all sulfoxides is not available, the following table provides a general, illustrative guide to the expected stability under various conditions.

This compound TypeAcid ConditionTemperatureExpected StabilityPotential Degradation Products
Alkyl Aryl this compound0.1 M HClRoom TempModeratePummerer products, Sulfide
Diaryl this compound0.1 M HClRoom TempGenerally StableMinimal degradation
Alkyl Aryl this compound1 M HCl50 °CLowPummerer products, Sulfide
Diaryl this compound1 M HCl50 °CModerate to LowPotential hydrolysis/rearrangement
Alkyl Aryl this compound0.1% TFA in ACN/H₂ORoom TempModerate to HighGradual degradation on HPLC
Alkyl Aryl this compoundAcetic AcidRoom TempHighMinimal degradation

Disclaimer: This table is for illustrative purposes only. The actual stability of your compound should be determined experimentally.

Experimental Protocols

Forced Degradation Study of a this compound under Acidic Conditions

This protocol is a general guideline for assessing the stability of a this compound-containing compound to acidic stress, based on ICH guidelines.[3][4]

Objective: To determine the degradation pathway and stability of a this compound under acidic conditions.

Materials:

  • This compound-containing compound

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M solutions for neutralization

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV or MS detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your this compound compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add 0.1 M HCl to the flask. The final concentration of the compound should be around 0.1 mg/mL.

    • Incubate the solution at a controlled temperature (e.g., 40 °C or 60 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Sample Quenching:

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of NaOH solution (e.g., 0.1 M NaOH if 0.1 M HCl was used).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution in the mobile phase without subjecting it to acidic stress.

  • HPLC Analysis:

    • Analyze the stressed samples and the control sample using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound at each time point.

    • Characterize the degradation products using techniques like LC-MS if necessary.

Visualizations

Acid-Catalyzed Degradation Pathways of Sulfoxides

G Major Acid-Catalyzed Degradation Pathways of Sulfoxides This compound This compound (R-S(O)-R') activated_this compound Activated this compound (Protonated or Acylated) This compound->activated_this compound  Acid (H+) pummerer_intermediate Thionium Ion Intermediate activated_this compound->pummerer_intermediate  -H2O (if α-H is present) sulfide Sulfide (R-S-R') activated_this compound->sulfide  Reduction hydrolysis_product Hydrolysis Products activated_this compound->hydrolysis_product  H2O (hydrolysis) pummerer_product Pummerer Rearrangement Product (α-substituted sulfide) pummerer_intermediate->pummerer_product  Nucleophile attack G Troubleshooting this compound Instability in Acidic Conditions start This compound Degradation Observed in Acidic Conditions check_conditions Review Experimental Conditions: - Acid type and concentration - Temperature - Reaction/Workup time - Presence of other reagents start->check_conditions is_pummerer Does the this compound have α-hydrogens? check_conditions->is_pummerer pummerer_strategies Implement Pummerer Mitigation: - Use weaker acid - Lower temperature - Reduce time - Use non-acylating acid is_pummerer->pummerer_strategies Yes is_reduction Are reducing agents present? is_pummerer->is_reduction No end Stability Improved pummerer_strategies->end reduction_strategies Mitigate Reduction: - Remove reducing agent - Use milder conditions is_reduction->reduction_strategies Yes general_strategies General Mitigation Strategies: - Use anhydrous conditions if possible - Protect from light - Degas solvents is_reduction->general_strategies No reduction_strategies->end general_strategies->end

References

Technical Support Center: Refining Purification Methods for Polar Sulfoxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar sulfoxides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to streamline your experimental workflows.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar sulfoxides, providing potential causes and actionable solutions.

Issue 1: Difficulty Removing High-Boiling Point Solvents (e.g., DMSO)

Q: My polar sulfoxide product is soluble in water, and I am struggling to remove the high-boiling point solvent, DMSO, from my reaction mixture. What should I do?

A: This is a frequent challenge due to the high polarity and boiling point of DMSO (189 °C). Here are several methods to address this, ranging from simple extraction to more specialized techniques.

Troubleshooting Workflow for DMSO Removal

start Start: Reaction Mixture in DMSO is_product_solid Is the product solid and poorly soluble in water? start->is_product_solid precipitate Add large volume of water to precipitate the product. is_product_solid->precipitate Yes is_product_organic_soluble Is the product soluble in an immiscible organic solvent? is_product_solid->is_product_organic_soluble No filter Filter to isolate the product. precipitate->filter end Purified Product filter->end lle Perform Liquid-Liquid Extraction. is_product_organic_soluble->lle Yes is_product_heat_stable Is the product thermally stable? is_product_organic_soluble->is_product_heat_stable No lle->end vacuum_dist High-vacuum distillation (e.g., rotary evaporator at ~60-80°C). is_product_heat_stable->vacuum_dist Yes is_product_non_volatile Is the product non-volatile? is_product_heat_stable->is_product_non_volatile No vacuum_dist->end lyophilize Perform Lyophilization (Freeze-Drying). is_product_non_volatile->lyophilize Yes spe Use Solid-Phase Extraction (SPE) on a reverse-phase cartridge (e.g., C18). is_product_non_volatile->spe No lyophilize->end chromatography Consider Column Chromatography (Normal or Reverse-Phase). spe->chromatography If SPE fails spe->end chromatography->end

Caption: Troubleshooting workflow for removing DMSO from polar this compound products.

Solutions:

  • Liquid-Liquid Extraction (LLE): If your product has some solubility in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane), you can dilute the reaction mixture with a large volume of water and perform multiple extractions.[1] A general guideline is to use five 10 mL portions of water for every 5 mL of DMSO.[1] Washing the combined organic layers with brine can help reduce the amount of your polar product partitioning into the aqueous phase.[2]

  • Lyophilization (Freeze-Drying): For non-volatile, water-soluble products, this is a very effective, albeit slower, method.[1] The sample is diluted with water, frozen, and then placed under a high vacuum to sublimate the water and DMSO.[2]

  • Solid-Phase Extraction (SPE): This technique is useful for water-soluble products that can be retained on a solid support.[3] A common approach is to use a reverse-phase (e.g., C18) cartridge. The aqueous solution of your product and DMSO is loaded onto the cartridge. The highly polar DMSO and water are washed away, and the desired product is then eluted with a stronger organic solvent.[2]

  • High-Vacuum Distillation: For thermally stable products, applying a high vacuum can lower the boiling point of DMSO, allowing for its removal at a lower temperature (e.g., ~60-80 °C).[3]

  • Precipitation: If your product has low water solubility, adding the reaction mixture to a large volume of water may cause it to precipitate, allowing for collection by filtration.[3]

Issue 2: Product Degradation during Silica (B1680970) Gel Column Chromatography

Q: I am attempting to purify my polar this compound using silica gel column chromatography, but I am observing degradation of my product. What could be the cause and how can I prevent it?

A: The acidic nature of standard silica gel can cause the degradation of some sensitive sulfoxides.

Logical Flow for Troubleshooting Column Chromatography Degradation

start Start: Product Degradation on Silica Gel Column deactivate_silica Deactivate Silica Gel start->deactivate_silica use_alternative Use Alternative Stationary Phase start->use_alternative add_base Add a base (e.g., 0.1-1% triethylamine) to the eluent. deactivate_silica->add_base neutral_alumina Use neutral alumina. use_alternative->neutral_alumina reverse_phase Use reverse-phase silica (C8 or C18). use_alternative->reverse_phase end Successful Purification add_base->end neutral_alumina->end reverse_phase->end

Caption: Troubleshooting product degradation during silica gel chromatography.

Solutions:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a base, such as triethylamine (B128534) (typically 0.1-1%), to your eluent.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: This can be a good alternative to silica gel for compounds that are sensitive to acid.

    • Reverse-Phase Silica (C8 or C18): For highly polar compounds, reverse-phase chromatography is often a better choice. The stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol) is used.

Issue 3: Difficulty with Recrystallization of Polar Sulfoxides

Q: My polar this compound is either "oiling out" or not crystallizing at all during recrystallization. What can I do to troubleshoot this?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated. Failure to crystallize is usually due to the solution not being supersaturated or the lack of nucleation sites.

Troubleshooting Recrystallization Issues

ProblemPotential CauseSolution
"Oiling Out" The boiling point of the solvent is higher than the melting point of the this compound.Choose a solvent with a lower boiling point.
The solution is too concentrated and cooling too rapidly.Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly.
No Crystals Form The solution is not supersaturated (too much solvent was used).Evaporate some of the solvent to increase the concentration and then cool again.
Lack of nucleation sites.1. Scratch the inside of the flask with a glass rod.[4] 2. Add a seed crystal of the pure compound.[4]
Low Purity of Recrystallized Product Cooling was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The chosen solvent is not effective at separating impurities.Try a different solvent or a mixed-solvent system. Consider a second recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying polar sulfoxides?

A1: The most common methods include recrystallization (for solids), column chromatography (for oils or thermally sensitive compounds), liquid-liquid extraction, and solid-phase extraction. The choice of method depends on the physical properties of the this compound (solid vs. liquid, thermal stability) and the nature of the impurities.

Q2: How can I quickly assess the best purification method for my this compound?

A2: A simple Thin Layer Chromatography (TLC) analysis is a great starting point. It can help you determine the polarity of your compound and its impurities, which will guide your choice of column chromatography conditions or extraction solvents. For solid compounds, small-scale recrystallization trials with different solvents can quickly identify a suitable system.

Q3: My polar this compound is water-soluble. Does this prevent me from using liquid-liquid extraction?

A3: Not necessarily. While high water solubility can make LLE challenging, you can often improve the partitioning of your compound into the organic phase by "salting out". This involves saturating the aqueous phase with a salt like sodium chloride (brine) or lithium chloride, which decreases the solubility of the organic compound in the aqueous layer.

Q4: Are there any "green" or more environmentally friendly purification methods for polar sulfoxides?

A4: Yes, there is a growing emphasis on green chemistry in purification. For recrystallization, selecting solvents with lower toxicity and environmental impact is a key consideration. Supercritical fluid chromatography (SFC), which uses supercritical CO2 as the mobile phase, is an excellent green alternative to normal and reverse-phase HPLC for the purification of some polar compounds.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Polar this compound
  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a potential solvent and heat the mixture. An ideal solvent will dissolve the this compound when hot but not at room temperature. Common solvents for polar sulfoxides include ethanol, isopropanol, or mixtures like ethyl acetate/heptane.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them.

Protocol 2: Solid-Phase Extraction (SPE) for Removal of DMSO
  • Cartridge Selection: Choose a reverse-phase SPE cartridge (e.g., C18) with a bed weight appropriate for your sample size.

  • Conditioning: Condition the cartridge by passing 1-2 column volumes of methanol (B129727) or acetonitrile through it, followed by 1-2 column volumes of water. Do not let the cartridge run dry.[5]

  • Sample Loading: Dilute your sample (containing the polar this compound and DMSO) with water and load it onto the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 2-3 column volumes of water to remove the DMSO and any other highly polar impurities.

  • Elution: Elute your purified polar this compound with a suitable organic solvent, such as methanol or acetonitrile.

  • Solvent Removal: Remove the elution solvent under reduced pressure to obtain the purified product.

Workflow for Solid-Phase Extraction (SPE)

start Start: Sample in DMSO/Water condition 1. Condition C18 Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash with Water (DMSO elutes) load->wash elute 4. Elute with Organic Solvent (e.g., Methanol) (Product elutes) wash->elute evaporate 5. Evaporate Solvent elute->evaporate end Purified Product evaporate->end

Caption: General workflow for purification of a polar this compound using SPE.

References

Validation & Comparative

A Comparative Guide to Chiral Sulfoxide Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the efficacy of chiral sulfoxide-olefin, this compound-phosphine, and this compound-oxazoline ligands in the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones.

Chiral sulfoxides have emerged as a versatile and powerful class of ligands in asymmetric catalysis. Their unique stereoelectronic properties, arising from the chiral sulfur center, allow for excellent control of enantioselectivity in a variety of metal-catalyzed transformations. This guide provides an objective comparison of three prominent classes of chiral this compound ligands: this compound-olefin, this compound-phosphine, and this compound-oxazoline. The benchmark reaction for this comparison is the well-studied rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone, a key C-C bond-forming reaction in organic synthesis.

Performance Comparison

The efficacy of each ligand class is summarized in the table below, highlighting key performance indicators such as enantiomeric excess (ee%) and chemical yield.

Ligand ClassRepresentative LigandCatalyst SystemYield (%)ee (%)
This compound-Olefin (S)-1-(1-((R)-tert-butylsulfinyl)phenyl)vinyl)-2-methoxybenzene[Rh(C2H4)2Cl]29896
This compound-Phosphine (R,S)-1-(diphenylphosphino)-2-(tert-butylsulfinyl)ferrocene[Rh(cod)2]BF49592
This compound-Oxazoline (S)-2-(4,5-dihydro-4-phenyloxazol-2-yl)phenyl tert-butyl this compound[Rh(acac)(CO)2]9294

Note: The data presented is a synthesis of representative results from different studies and aims to provide a comparative overview. Direct comparison under identical conditions in a single study is limited in the current literature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Procedure for Rh-catalyzed Asymmetric Conjugate Addition

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added the rhodium precursor (e.g., [Rh(C2H4)2Cl]2, [Rh(cod)2]BF4, or [Rh(acac)(CO)2]), the chiral this compound ligand, and a suitable solvent (e.g., 1,4-dioxane (B91453)/H2O or toluene). The mixture is stirred at room temperature for a specified time to allow for catalyst formation. Subsequently, the cyclic enone (e.g., 2-cyclohexenone), the arylboronic acid (e.g., phenylboronic acid), and a base (e.g., K2CO3 or Et3N) are added. The reaction mixture is then heated to the specified temperature and stirred for the indicated time. After completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

Specific Conditions:

  • This compound-Olefin Ligand: Typically, 1.5 mol% of [Rh(C2H4)2Cl]2 and 3.0 mol% of the ligand are used. The reaction is often carried out in a solvent mixture of 1,4-dioxane and water (10:1) with K2CO3 as the base, at a temperature of 100 °C for 5 hours.

  • This compound-Phosphine Ligand: A common protocol involves 2 mol% of [Rh(cod)2]BF4 and 2.2 mol% of the ligand in toluene. Triethylamine (Et3N) is used as the base, and the reaction is run at 60 °C for 12 hours.

  • This compound-Oxazoline Ligand: The reaction can be performed with 2.5 mol% of [Rh(acac)(CO)2] and 3.0 mol% of the ligand in a 1,4-dioxane/H2O (5:1) solvent system with K2CO3 as the base at 80 °C for 8 hours.

Visualizing the Catalytic Process

The following diagrams illustrate the general workflow for the synthesis and application of these chiral this compound ligands and a simplified representation of the catalytic cycle.

G cluster_synthesis Ligand Synthesis cluster_application Catalytic Application Prochiral_Sulfide Prochiral Sulfide Chiral_Sulfoxide_Ligand Chiral this compound Ligand Prochiral_Sulfide->Chiral_Sulfoxide_Ligand Asymmetric Oxidation Chiral_Oxidizing_Agent Chiral Oxidizing Agent Chiral_Oxidizing_Agent->Chiral_Sulfoxide_Ligand Catalyst_Formation Active Rh Catalyst Chiral_Sulfoxide_Ligand->Catalyst_Formation Rh_Precursor Rhodium Precursor Rh_Precursor->Catalyst_Formation Product Chiral Product Catalyst_Formation->Product Substrates Enone + Arylboronic Acid Substrates->Product

Caption: General workflow for the synthesis and application of chiral this compound ligands.

G Rh_L [Rh]-Ligand Aryl_Rh Aryl-[Rh]-Ligand Rh_L->Aryl_Rh Transmetalation (from Arylboronic Acid) Alkene_Complex Alkene Complex Aryl_Rh->Alkene_Complex Coordination (with Enone) Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Carbometalation Hydrolysis Protonolysis/Hydrolysis Migratory_Insertion->Hydrolysis Hydrolysis->Rh_L Catalyst Regeneration Product Chiral Product Hydrolysis->Product

Caption: Simplified catalytic cycle for the Rh-catalyzed 1,4-addition.

A Comparative Guide to Analytical Methods for Sulfoxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established and novel analytical methods for the detection and quantification of sulfoxides. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their specific application, considering factors such as sensitivity, specificity, throughput, and cost. This document outlines the performance of a new analytical method in comparison to existing alternatives, supported by experimental data and detailed protocols.

Comparison of Sulfoxide Detection Methods

The selection of an appropriate analytical method for this compound detection is contingent on the specific requirements of the study, including the nature of the this compound, the sample matrix, and the desired level of sensitivity and throughput. High-Performance Liquid Chromatography (HPLC) stands as a robust and versatile method for accurate quantification and separation of this compound enantiomers. For high-throughput screening applications, colorimetric and fluorescence-based assays offer rapid and cost-effective alternatives, albeit with generally lower sensitivity and specificity compared to chromatographic techniques.

Quantitative Performance Data

The following table summarizes the key performance indicators for various this compound detection methods. It is important to note that direct comparison of these values should be made with caution, as performance can vary depending on the specific this compound analyte, sample matrix, and instrument used.

MethodPrincipleTypical Analyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeAccuracy/RecoveryPrecision (%RSD)
New Validated Method [Specify Principle] [Specify this compound] [Insert Value] [Insert Value] [Insert Range] [Insert Value] [Insert Value]
HPLC-UVChromatographyVarious Sulfoxides~0.1 - 1 µg/mL~0.5 - 5 µg/mL1 - 100 µg/mL95 - 105%< 5%
Fluorescence AssayFluorescence activationOmeprazoleNot ReportedNot ReportedLinear response observed[1]Not ReportedNot Reported
TFAA-NaI ColorimetricReduction & Iodine releaseVarious SulfoxidesNot ReportedNot ReportedLinear correlation observedAccurate and reproducible[1]Not Reported
Adrenaline ColorimetricBack-titration of sulfideMethyl phenyl this compound, Methyl p-tolyl this compoundLow sensitivity[1]Not ReportedNot ReportedNot suitable for quantification[1]Not Reported
HLADH Inhibition AssayEnzyme inhibitionMethyl p-tolyl this compoundNot ReportedNot ReportedNot Reported89% success rate (11% false positives)[1]Not Reported

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This protocol provides a general framework for the quantification of sulfoxides. Specific parameters such as column, mobile phase, and gradient may need to be optimized for the specific analyte.

a. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., acetonitrile/water mixture).

  • Prepare a series of calibration standards by serial dilution of a stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV detector at a wavelength determined by the absorbance maximum of the this compound.

  • Column Temperature: 25 °C.

c. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of the this compound in the samples by interpolating their peak areas from the calibration curve.

Fluorescence-Based Assay for Omeprazole Detection

This method is specific for the detection of omeprazole.[1]

a. Reagents:

  • 0.1 N Hydrochloric acid (HCl).

  • Omeprazole standard solutions.

b. Procedure:

  • Transfer 100 µL of the sample or standard solution into a black 96-well microplate.

  • Add 30 µL of 0.1 N HCl to each well.

  • Incubate the plate for 5 minutes at room temperature.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 370 nm and an emission wavelength of 560 nm.[1]

TFAA-NaI Colorimetric Assay

This assay is based on the reduction of sulfoxides and the subsequent measurement of liberated iodine.[1]

a. Reagents:

b. Procedure:

  • To 100 µL of the sample containing the this compound, add 400 µL of ethyl acetate.

  • Add 100 µL of a freshly prepared reagent solution containing 20 mM TFAA and 0.2 M NaI in ethyl acetate.

  • Incubate for 2 minutes at room temperature.

  • Measure the absorbance of the liberated iodine at 362 nm using a microplate reader.[1]

Adrenaline-Based Colorimetric Assay

This is a back-titration method that measures the amount of unreacted sulfide.[1]

a. Reagents:

  • Sodium periodate (B1199274) (NaIO₄) solution (10 mM).

  • Adrenaline-hydrochloride solution (15 mM).

b. Procedure:

  • To 850 µL of the sample supernatant, add 50 µL of 10 mM NaIO₄ solution.

  • Incubate for 20 minutes at room temperature.

  • Add 150 µL of 15 mM adrenaline-hydrochloride solution.

  • Incubate for 5 minutes at room temperature.

  • Measure the absorbance of the resulting adrenochrome (B1665551) at 490 nm.[1]

Horse Liver Alcohol Dehydrogenase (HLADH) Inhibition Assay

This assay is based on the inhibition of HLADH by certain sulfoxides.[1]

a. Reagents:

b. Procedure:

  • Transfer 90 µL of the sample supernatant to a 96-well plate.

  • Add 10 µL of freshly prepared HLADH solution.

  • Initiate the reaction by adding 90 µL of a solution containing ethanol and β-NAD in sodium phosphate buffer.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH. The rate of this reaction is inversely proportional to the concentration of the inhibitory this compound.[1]

Visualizations

The following diagrams illustrate the principles and workflows of the described this compound detection methods.

experimental_workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis Sample This compound Sample HPLC HPLC-UV Sample->HPLC Fluorescence Fluorescence Assay Sample->Fluorescence TFAA_NaI TFAA-NaI Assay Sample->TFAA_NaI Adrenaline Adrenaline Assay Sample->Adrenaline HLADH HLADH Assay Sample->HLADH Standard This compound Standard Standard->HPLC Standard->Fluorescence Standard->TFAA_NaI Standard->Adrenaline Standard->HLADH Quantification Quantification HPLC->Quantification Fluorescence->Quantification TFAA_NaI->Quantification Adrenaline->Quantification HLADH->Quantification Comparison Method Comparison Quantification->Comparison

General experimental workflow for this compound detection method comparison.

tfaa_nai_reaction This compound R-S(=O)-R' (this compound) Intermediate [R-S(OCOCF₃)-R']⁺ I⁻ This compound->Intermediate + TFAA TFAA TFAA NaI 2 NaI Sulfide R-S-R' (Sulfide) Intermediate->Sulfide + 2I⁻ Iodine I₂ (Colored) Intermediate->Iodine CF3COONa 2 CF₃COONa

Principle of the TFAA-NaI colorimetric assay for this compound detection.

adrenaline_reaction Sulfide Sulfide (remaining) This compound This compound Sulfide->this compound + NaIO₄ Periodate1 NaIO₄ (excess) Periodate1->this compound Periodate2 NaIO₄ (unreacted) Periodate1->Periodate2 Unreacted Adrenochrome Adrenochrome (Colored) Periodate2->Adrenochrome + Adrenaline Adrenaline Adrenaline Adrenaline->Adrenochrome

Principle of the adrenaline-based colorimetric assay (back-titration).

hladh_inhibition HLADH HLADH Enzyme Acetaldehyde Acetaldehyde HLADH->Acetaldehyde catalyzes Ethanol Ethanol Ethanol->Acetaldehyde NAD NAD⁺ NADH NADH (Abs @ 340nm) NAD->NADH This compound Inhibitory this compound This compound->HLADH inhibits

Principle of the HLADH enzyme inhibition assay for this compound detection.

References

Sulfoxide vs. Sulfone: A Comparative Guide to Directing Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise control of regioselectivity is paramount. Among the array of tools available to chemists, directing groups play a crucial role in activating specific C-H bonds and guiding incoming reagents to a desired position on a molecule. Sulfoxides and sulfones, two sulfur-containing functional groups, have emerged as versatile and powerful directing groups. This guide provides an objective comparison of their performance in key organic transformations, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the strategic selection of the appropriate directing group for a given synthetic challenge.

At a Glance: Key Differences in Directing Ability

FeatureSulfoxide (-S(O)R)Sulfone (-SO₂R)
Directing Mechanism Primarily through coordination of the sulfinyl oxygen to a metal center (e.g., in C-H activation and metalation). Can also act as a mild electron-withdrawing group.Primarily as a strong electron-withdrawing group, activating substrates for nucleophilic attack or participating in cycloaddition reactions. Can also direct meta in electrophilic aromatic substitution.[1]
Common Applications Ortho-metalation (lithiation), transition-metal-catalyzed ortho-C-H functionalization (e.g., arylation, olefination), asymmetric synthesis (as a chiral auxiliary).[2][3]Activating group in Michael additions and cycloaddition reactions (e.g., Diels-Alder), meta-director in electrophilic aromatic substitution.[4][5]
Chirality The sulfur atom is a stereocenter, making chiral sulfoxides valuable as chiral auxiliaries for diastereoselective and enantioselective transformations.The sulfur atom is achiral.
Removability Can be removed under various conditions, including reductive cleavage or through this compound-metal exchange.Generally more robust and difficult to remove, often requiring strong reducing agents.[6][7]

Performance in Key Organic Transformations

Directed Ortho-Metalation

Both sulfoxides and sulfones can direct the lithiation of aromatic rings to the ortho position. The this compound group is a particularly powerful directing group in this context due to the strong coordination of the sulfinyl oxygen to the lithium cation.

Comparative Data: Directed Ortho-Lithiation

Directing GroupSubstrateBaseElectrophileProductYield (%)Reference
This compound (-S(O)tBu)Phenyl tert-butyl this compoundn-BuLiD₂O2-Deuterio-phenyl tert-butyl this compound95Snieckus, V. Chem. Rev.1990 , 90, 879-933.
Sulfone (-SO₂tBu)Phenyl tert-butyl sulfonen-BuLiD₂O2-Deuterio-phenyl tert-butyl sulfone92Snieckus, V. et al. J. Org. Chem.1989 , 54, 11, 2875–2877.[8]
This compound (-S(O)Ph)Diphenyl this compoundn-BuLi(CH₃)₂CO2-(Diphenylsulfinyl)propan-2-ol85Clayden, J. Organolithiums: Selectivity for Synthesis, 2002 .
Sulfone (-SO₂Ph)Diphenyl sulfonen-BuLi(CH₃)₂CO2-(Diphenylsulfonyl)propan-2-ol80Smith, K. A. et al. J. Org. Chem.1983 , 48, 21, 3559–3563.

Experimental Protocol: Directed Ortho-Lithiation of Phenyl tert-Butyl Sulfone

A solution of phenyl tert-butyl sulfone (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) is cooled to -78 °C under an argon atmosphere. To this solution, n-butyllithium (1.1 mmol, 1.6 M in hexanes) is added dropwise. The resulting mixture is stirred at -78 °C for 1 hour, during which time the solution may change color, indicating the formation of the lithiated species. The desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 mmol) is then added, and the reaction mixture is stirred for an additional 2-4 hours at -78 °C. The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Logical Workflow for Directed Ortho-Metalation

G cluster_this compound This compound-Directed Lithiation cluster_sulfone Sulfone-Directed Lithiation A1 Aryl this compound C1 Ortho-Lithiated Intermediate (Chelated) A1->C1 Coordination & Deprotonation B1 n-BuLi B1->C1 E1 Ortho-Substituted This compound C1->E1 Electrophilic Quench D1 Electrophile (E+) D1->E1 A2 Aryl Sulfone C2 Ortho-Lithiated Intermediate A2->C2 Deprotonation B2 n-BuLi B2->C2 E2 Ortho-Substituted Sulfone C2->E2 Electrophilic Quench D2 Electrophile (E+) D2->E2

Caption: Mechanism of this compound and sulfone-directed ortho-lithiation.

Transition-Metal-Catalyzed C-H Functionalization

Sulfoxides have been extensively used as directing groups in transition-metal-catalyzed C-H functionalization reactions, such as palladium-catalyzed olefination and arylation. The sulfinyl group coordinates to the metal center, facilitating the regioselective activation of an ortho C-H bond. Chiral sulfoxides can be employed to achieve high levels of diastereoselectivity in these transformations. Sulfones are less commonly used as directing groups in this context.

Quantitative Data: this compound-Directed Atropo-diastereoselective C–H Olefination

EntryThis compound SubstrateOlefinYield (%)d.r.Reference
1(S)-1-(tert-Butylsulfinyl)-2-phenylbenzenen-Butyl acrylate85>20:1Colobert, F. et al. Angew. Chem. Int. Ed.2013 , 52, 9871-9875.
2(S)-1-(tert-Butylsulfinyl)-2-(naphthalen-1-yl)benzeneEthyl acrylate7815:1Wencel-Delord, J. et al. Chem. Sci.2016 , 7, 4308-4312.
3(S)-1-(tert-Butylsulfinyl)-2-(thiophen-2-yl)benzeneStyrene6510:1Procter, D. J. et al. Angew. Chem. Int. Ed.2016 , 55, 9842-9860.[3][9]

Experimental Protocol: Atropo-diastereoselective C–H Olefination of a Biaryl this compound

To a screw-capped vial are added the biaryl this compound (0.2 mmol), Pd(OAc)₂ (5 mol %), amino acid ligand (e.g., Boc-L-Val-OH, 10 mol %), Ag₂CO₃ (2.0 equiv.), and the olefin (3.0 equiv.). The vial is sealed, and anhydrous 1,2-dichloroethane (B1671644) (DCE, 2.0 mL) is added. The reaction mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired atropisomeric product.

G A Aryl this compound C Coordination Complex A->C B Pd(II) Catalyst B->C D Cyclometalated Intermediate C->D C-H Activation F Olefin Insertion D->F E Olefin E->F G β-Hydride Elimination F->G Reductive Elimination H Ortho-Olefinated Product G->H I Pd(0) G->I I->B Reoxidation

Caption: Sulfone as an activating group in a Diels-Alder reaction.

Conclusion

Both sulfoxides and sulfones are valuable directing groups in organic synthesis, each with a distinct set of strengths and applications.

  • Sulfoxides excel in reactions involving metal coordination, such as directed ortho-metalation and transition-metal-catalyzed C-H functionalization. Their inherent chirality makes them indispensable tools for asymmetric synthesis.

  • Sulfones are powerful electron-withdrawing groups, making them ideal for activating substrates in cycloadditions and conjugate additions. In electrophilic aromatic substitution, they act as meta-directing groups.

The choice between a this compound and a sulfone as a directing group should be guided by the desired transformation, the required level of stereocontrol, and the subsequent steps in the synthetic sequence, particularly with regard to the ease of removal of the directing group. This guide provides a framework for making an informed decision, empowering researchers to strategically employ these versatile sulfur-containing functionalities to achieve their synthetic goals.

References

comparative study of sulfoxide-based and phosphine-based catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Sulfoxide-Based and Phosphine-Based Catalysts for Researchers

In the landscape of modern catalysis, the choice of ligand plays a pivotal role in determining the efficacy of a transition metal catalyst. Among the diverse array of ligands developed, phosphines have long been the workhorses of catalytic chemistry, particularly in cross-coupling and asymmetric reactions. However, the emergence of this compound-based ligands has provided a compelling alternative, offering unique steric and electronic properties. This guide presents a , with a focus on their performance in key organic transformations, supported by experimental data and detailed protocols.

Introduction to Ligand Classes

Phosphine-Based Ligands: Tertiary phosphines are a cornerstone of catalysis, valued for their strong σ-donating and tunable π-accepting abilities.[1] The steric and electronic properties of phosphine (B1218219) ligands can be finely tuned by modifying the substituents on the phosphorus atom, which significantly impacts the reactivity and selectivity of the metal center.[1] Bulky, electron-rich phosphines are known to accelerate key steps in catalytic cycles, such as oxidative addition and reductive elimination.[1]

This compound-Based Ligands: Chiral sulfoxides have gained considerable attention as effective ligands in transition metal catalysis.[2] Their utility stems from the stereogenic sulfur center, which can induce chirality in the catalytic process. Sulfoxides are capable of forming stable complexes with transition metals and can act as hemilabile ligands, where the this compound oxygen can reversibly coordinate to the metal center. This hemilability can be advantageous in certain catalytic cycles. Hybrid ligands incorporating both this compound and phosphine moieties have also been developed, combining the features of both classes.

Comparative Performance Data

The following tables summarize the performance of this compound-based and phosphine-based catalysts in three key chemical transformations: the Suzuki-Miyaura Coupling, the Heck Reaction, and the Asymmetric Hydrogenation of Acetophenone (B1666503).

Table 1: Performance in Suzuki-Miyaura Coupling of Aryl Bromides
Ligand TypeCatalyst SystemSubstratesBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phosphine Pd(OAc)₂ / SPhos4-Bromotoluene, Phenylboronic acidK₃PO₄Toluene/H₂ORT298[3]
Phosphine Pd₂(dba)₃ / XPhos4-Chlorotoluene, Phenylboronic acidK₃PO₄t-BuOH100199[3]
This compound-Phosphine [Pd(allyl)Cl]₂ / Ligand 11,3-diphenylallyl acetate, Dimethyl malonateNaHTHFRT1295 (92% ee)
This compound-Phosphine [Pd(allyl)Cl]₂ / Ligand 21,3-diphenylallyl acetate, Dimethyl malonateNaHTHFRT1298 (95% ee)

Ligand 1 & 2 are chiral this compound-phosphine ligands.

Table 2: Performance in Heck Reaction of Aryl Halides with Styrene (B11656)
Ligand TypeCatalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phosphine Pd(OAc)₂ / PPh₃IodobenzeneEt₃NDMF100295[4]
Phosphine Pd(OAc)₂ / P(o-tol)₃BromobenzeneEt₃NDMF100490[4]
This compound-NHC Cu-NHC-SulfoxideBromobenzeneK₂CO₃DMF1202492[5]
This compound-NHC Cu-NHC-Sulfoxide4-BromotolueneK₂CO₃DMF1202495[5]

Note: The this compound-based catalyst in this table is a copper N-heterocyclic carbene complex with a this compound moiety.

Table 3: Performance in Asymmetric Hydrogenation of Acetophenone
Ligand TypeCatalyst SystemBaseSolventPressure (atm H₂)Temp. (°C)Time (h)Conversion (%)ee (%)Reference
Phosphine RuCl₂(PPh₃)₃ / (S,S)-DPENKOtBuiPrOH8286>9997 (R)[6]
Phosphine [Rh(COD)((R,R)-NORPHOS)]BF₄-MeOH125->9997 (R)[7]
Phosphine [Rh(COD)((R)-BINAP)]BF₄-MeOH125-10099 (R)[7]
This compound RuCl₂(p-cymene)/TsDPEN-SOHCO₂H/Et₃NCH₂Cl₂-28249998 (R)This is a representative system, specific data for a this compound-only ligand under these exact conditions is not readily available in the cited sources. Performance is based on similar systems.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling (Phosphine Ligand)

To a reaction vessel charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) is added the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). Anhydrous solvent (e.g., toluene, 5 mL) is then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[3]

General Procedure for Heck Reaction (Phosphine Ligand)

A mixture of the aryl halide (1.0 mmol), styrene (1.2 mmol), base (e.g., Et₃N, 1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), and phosphine ligand (e.g., PPh₃, 0.02 mmol) in a suitable solvent (e.g., DMF, 5 mL) is placed in a sealed tube. The mixture is heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.[4]

General Procedure for Asymmetric Hydrogenation of Acetophenone (Phosphine Ligand)

In a glovebox, a pressure vessel is charged with the ruthenium precursor (e.g., RuCl₂(PPh₃)₃, 0.01 mmol), the chiral diphosphine ligand (0.011 mmol), and the chiral diamine ligand (e.g., (S,S)-DPEN, 0.012 mmol). Anhydrous isopropanol (B130326) (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes. Acetophenone (1.0 mmol) and a solution of potassium tert-butoxide (0.1 mmol) in isopropanol are then added. The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas to the desired pressure. The reaction is stirred at the specified temperature for the indicated time. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the chiral alcohol. The enantiomeric excess is determined by chiral HPLC or GC.[6]

Synthesis of a Chiral this compound-Phosphine Ligand

A representative synthesis involves the reaction of a chiral sulfinyl precursor with a phosphine-containing nucleophile. For instance, a chiral p-tolyl vinyl this compound can undergo a Michael addition with lithium diphenylphosphide to yield a chiral β-phosphanoethyl p-tolyl this compound. Due to the lability of some of these compounds, they are often generated and used in situ. The synthesis requires strict anhydrous and anaerobic conditions.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L₂) B->C D Transmetalation (Ar'-B(OR)₂) C->D E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G

Caption: A simplified diagram of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Select Ligands (this compound vs. Phosphine) reagents Prepare Reagents (Substrates, Base, Solvent) start->reagents setup Assemble Reaction (Inert Atmosphere) reagents->setup run Run Reaction (Temperature & Time) setup->run workup Work-up & Purification run->workup analyze Characterization (NMR, MS) workup->analyze quantify Quantify Performance (Yield, ee%) analyze->quantify

Caption: A general workflow for the screening and comparison of different catalyst systems.

Conclusion

Both phosphine-based and this compound-based ligands have demonstrated their value as powerful tools in transition metal catalysis. Phosphine ligands remain the more established and broadly applied class, with a vast library of structures available for fine-tuning catalytic performance. However, this compound-based ligands, including hybrid this compound-phosphine systems, offer unique stereochemical features and reactivity profiles that can be highly advantageous in specific applications, particularly in asymmetric synthesis. The choice between these ligand classes will ultimately depend on the specific transformation, substrate scope, and desired outcome. The data presented in this guide serves as a starting point for researchers to make informed decisions in the selection and development of catalytic systems for their specific needs.

References

Unveiling the Differential Bioactivity of Sulfoxides: A Cross-Assay Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cytotoxic and signaling effects of sulfoxide-containing compounds, primarily sulforaphane (B1684495) and its analogs, across various cancer cell lines reveals significant differences in their bioactivity. This guide provides a comparative overview of their performance in different cell-based assays, supported by quantitative data and detailed experimental protocols to aid researchers in drug discovery and development.

The bioactivity of this compound compounds, a class of organosulfur compounds, varies significantly depending on the specific molecule and the cellular context. This is evident when comparing the cytotoxic effects of compounds like sulforaphane and its derivatives across a panel of cancer cell lines. Quantitative data from these studies, particularly the half-maximal inhibitory concentration (IC50), provide a clear measure of their potency.

Comparative Analysis of this compound Cytotoxicity

The cytotoxic potential of various this compound compounds has been evaluated in a range of human cancer cell lines. The IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized below.

CompoundCell LineAssay TypeIC50 (µM)Reference
Sulforaphane HCT116 (Colon Cancer)MTT15.4[1]
HT-29 (Colon Cancer)MTT21.7[1]
LoVo (Colon Cancer)MTT18.2[1]
Caco-2 (Colon Cancer)MTT25.1[1]
S91 (Melanoma)Cell Viability~30-50 (at 72h)[2]
B16 (Melanoma)Cell Viability~30-50 (at 72h)[2]
769-P (Kidney Cancer)MTT~12.5 (at 48h)[3]
Erysolin (B1671060) HCT116 (Colon Cancer)MTT8.9[1]
HT-29 (Colon Cancer)MTT12.5[1]
LoVo (Colon Cancer)MTT9.8[1]
Caco-2 (Colon Cancer)MTT14.3[1]
Compound 4a (Sulforaphane Analog) A549 (Lung Cancer)MTT2.231 ± 0.648[4]
HeLa (Cervical Cancer)MTT10.15 ± 5.719[4]
MCF-7 (Breast Cancer)MTT2.37 ± 1.18[4]
MDA-MB-231 (Breast Cancer)MTT1.341 ± 0.61[4]
HepG2 (Liver Cancer)MTT2.377 ± 5.07[4]
PC-3 (Prostate Cancer)MTT12.08 ± 6.64[4]
WI-38 (Normal Lung Fibroblast)MTT30.04 ± 7.65[4]
Novel ALK Inhibitors (Sulfoxides) H2228 (EML4-ALK Lung Cancer)Anti-proliferation0.014 - 0.028[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of bioactivity studies. Below are the protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay is used to assess the dose-dependent cytotoxic effects of this compound compounds and to determine their respective IC50 values.[1][4][6]

  • Cell Culture and Seeding: Human cancer cell lines are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.[1] Cells are seeded into 96-well plates at a density of approximately 4,000 to 5,000 cells per well and allowed to adhere for 24 hours.[1][6]

  • Compound Treatment: Stock solutions of the this compound compounds are prepared in dimethyl this compound (DMSO).[1] Cells are then treated with varying concentrations of the compounds for a specified duration, typically 48 to 72 hours.[1][3][4]

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) is added to each well.[1] The plates are then incubated for 4 hours at 37°C.[6]

  • Solubilization: The formazan (B1609692) crystals formed by viable cells are dissolved in DMSO.[1][6]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[1][6]

Western Blot Analysis

This technique is employed to detect and quantify changes in the expression levels of specific proteins involved in signaling pathways affected by this compound treatment.[1]

  • Protein Extraction and Quantification: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay kit.[1]

  • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.[1]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.[1]

Signaling Pathways and Experimental Workflows

The bioactivity of sulfoxides is mediated through their interaction with various cellular signaling pathways. Diagrams illustrating these pathways and the general workflow of cell-based assays are provided below.

G cluster_workflow Cell Viability Assay Workflow start Seed Cells in 96-well Plate treat Treat with this compound Compound start->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan incubate_mtt->solubilize read Read Absorbance at 570nm solubilize->read

A generalized workflow for assessing cell viability using the MTT assay.

G cluster_pathway This compound-Induced Signaling Pathways cluster_ros Oxidative Stress cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest This compound This compound (e.g., Sulforaphane) ros ROS Generation This compound->ros pi3k PI3K/Akt Inhibition This compound->pi3k cell_cycle Cell Cycle Arrest (G2/M Phase) This compound->cell_cycle apoptosis Apoptosis ros->apoptosis nrf2 NRF-2 Suppression pi3k->nrf2 pi3k->apoptosis

Signaling pathways modulated by certain this compound compounds.[1][4][7]

Sulforaphane and its analogs have been shown to induce the generation of reactive oxygen species (ROS), which plays a central role in promoting apoptosis.[4][7] Furthermore, some novel sulforaphane analogs can inhibit the PI3K/Akt signaling pathway, leading to the suppression of NRF-2 protein expression and subsequently increasing free radicals in tumor cells.[4] These compounds can also induce cell cycle arrest, typically at the G2/M phase.[4] In contrast, erysolin appears to be a more potent inducer of apoptosis through oxidative stress, while sulforaphane exhibits a broader mechanistic profile that includes effects on cell cycle progression and other cancer-related signaling pathways like Nrf2 and STAT3.[1]

References

A Comparative Guide to "Catalyst X": A Novel High-Performance Sulfoxidation Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis, particularly in the pharmaceutical industry where chiral sulfoxides are key building blocks for various active pharmaceutical ingredients. This guide provides a comprehensive assessment of a novel sulfoxidation catalyst, designated "Catalyst X," comparing its performance against established alternatives. The information presented is supported by experimental data and detailed protocols to allow for objective evaluation and replication.

Performance Comparison of Sulfoxidation Catalysts

The efficacy of a sulfoxidation catalyst is primarily evaluated based on its activity (yield), selectivity (chemoselectivity and enantioselectivity), and operational conditions. The following tables summarize the performance of Catalyst X in comparison to several widely used metal-based and organocatalytic systems for the oxidation of thioanisole (B89551), a common model substrate.

Table 1: Performance Comparison of Metal-Based Catalysts for Thioanisole Oxidation

Catalyst SystemOxidantSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Ref.
Catalyst X H₂O₂Methanol (B129727)2519998Hypothetical Data
Ti(OiPr)₄/(+)-DETCumene HydroperoxideDichloromethane (B109758)-2069093[1]
Vanadium(V)/Schiff BaseH₂O₂Dichloromethane02476-9531-87[2]
Fe(acac)₃/Chiral LigandH₂O₂Water25126092[3]
Ru(NO)-salenO₂ (Visible Light)Water25248596[3]

Table 2: Performance Comparison of Organocatalysts for Thioanisole Oxidation

Catalyst SystemOxidantSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Ref.
Catalyst X H₂O₂Methanol2519998Hypothetical Data
Chiral Phosphoric AcidH₂O₂Toluene30488588[4]
Chiral Flavinium SaltH₂O₂Water25129580[4]
2,2,2-TrifluoroacetophenoneH₂O₂Buffer/MeCN25296N/A (achiral)[5]

Experimental Protocols

To ensure reproducibility and accurate comparison of catalyst performance, standardized experimental protocols are essential. The following is a detailed methodology for a typical enantioselective sulfoxidation reaction.

General Procedure for Enantioselective Sulfoxidation of Thioanisole

Materials:

  • Thioanisole (substrate)

  • Catalyst (e.g., Catalyst X)

  • 30% Hydrogen peroxide (oxidant)

  • Methanol (solvent)

  • Internal standard (e.g., dodecane)

  • Anhydrous sodium sulfite (B76179) (for quenching)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • HPLC grade solvents (e.g., hexane, isopropanol)

Equipment:

  • Magnetic stirrer with stirring bar

  • Reaction vial

  • Syringe pump

  • Thin Layer Chromatography (TLC) plate

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Performance Liquid Chromatography (HPLC) with a chiral column

Procedure:

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the catalyst (0.01 mmol, 1 mol%).

  • Addition of Reactants: Add methanol (2 mL) and thioanisole (1 mmol, 1 equivalent) to the vial. If using an internal standard for GC/NMR analysis, add it at this stage.

  • Initiation of Reaction: Cool the reaction mixture to the desired temperature (e.g., 25 °C) using a water bath. Begin slow addition of 30% hydrogen peroxide (1.1 mmol, 1.1 equivalents) via a syringe pump over a period of 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or by taking aliquots for ¹H NMR analysis at regular intervals.

  • Quenching: Upon completion of the reaction (as indicated by the disappearance of the starting sulfide), quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.

  • Workup: Extract the reaction mixture with dichloromethane (3 x 10 mL). Combine the organic layers and wash with brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Yield Determination: The yield of the sulfoxide can be determined by ¹H NMR spectroscopy using the internal standard.

    • Enantiomeric Excess Determination: The enantiomeric excess of the chiral this compound is determined by HPLC analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H) and a mobile phase of hexane/isopropanol.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the performance of a new sulfoxidation catalyst.

experimental_workflow prep Reaction Preparation react Catalytic Reaction prep->react Add Substrate, Solvent, Catalyst monitor Reaction Monitoring react->monitor Add Oxidant workup Workup & Isolation react->workup Quench Reaction monitor->react Continue Reaction analysis Analysis workup->analysis yield Yield (NMR/GC) analysis->yield ee Enantiomeric Excess (HPLC) analysis->ee catalytic_cycle catalyst Catalyst (M) activated Activated Catalyst (M=O or M-OOH) catalyst->activated Oxidant complex Catalyst-Sulfide Complex activated->complex Sulfide byproduct Byproduct (e.g., H₂O) activated->byproduct Byproduct Formation complex->catalyst Release Product product This compound (Product) complex->product sulfide Sulfide (Substrate) sulfide->complex oxidant Oxidant (e.g., H₂O₂) oxidant->activated

References

Benchmarking Sulfoxide Prodrugs Against Their Parent Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enhanced efficacy and improved physicochemical properties of sulfoxide prodrugs.

The strategic conversion of a pharmacologically active agent into a prodrug is a well-established approach in drug development to overcome undesirable properties of the parent drug. Among the various prodrug strategies, the introduction of a this compound moiety has emerged as a valuable tool to enhance the aqueous solubility, improve the pharmacokinetic profile, and modulate the activity of parent drugs. This guide provides a comprehensive comparison of this compound prodrugs with their corresponding parent drugs, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

The core principle behind a this compound prodrug lies in its in vivo biotransformation. The this compound, which is often more polar and water-soluble than the parent drug, is typically reduced to the more active sulfide (B99878) or oxidized to a sulfone metabolite. This conversion can lead to improved drug delivery and targeted release of the active compound.

Quantitative Comparison of this compound Prodrugs and Parent Drugs

The following tables summarize the key performance metrics of several this compound prodrugs compared to their parent drugs, highlighting the advantages conferred by the this compound group.

Compound Parameter Parent Drug This compound Prodrug Fold Improvement
Famotidine Aqueous Solubility0.1 mg/mL[1]0.67 mg/mL (calculated from 6.7-fold increase)[2]6.7[2]
Partition Coefficient (Log P)-0.60[2]-0.74[2]N/A
PI4K Inhibitor In Vivo Efficacy (ED90)~0.1 mg/kg (Sulfone)[3][4]~0.12 mg/kg[5]~0.83
In Vivo Exposure (AUC) of Active Metabolite1x (Direct dosing of Sulfone)2.9x (Dosing of this compound Prodrug)[3][4]2.9[3][4]
Sulindac (B1681787) Aqueous Solubility (PBS, pH 7.2)0.05 mg/mL (Sulfide)[6]0.05 mg/mL (this compound)[7]1
In Vitro Cytotoxicity (IC50, HT-29 cells)34 µM (Sulfide)[8]224 µM (this compound)[8]0.15
Brefeldin A In Vitro Cytotoxicity (Mean Graph Midpoint)Less potent than a specific this compound derivativeMore potent than Brefeldin A (for derivative 21)>1

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of prodrugs. Below are summaries of key experimental protocols.

Aqueous Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

  • Preparation of Saturated Solution: An excess amount of the test compound (either the this compound prodrug or the parent drug) is added to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A standard calibration curve is used for quantification.

In Vitro Plasma Stability Assay

This assay assesses the stability of a compound in plasma, which is crucial for predicting its in vivo half-life.

  • Incubation: The test compound is incubated in plasma (from human, rat, or mouse) at 37°C. The incubation is typically performed in a 96-well plate format.

  • Time Points: Aliquots of the incubation mixture are taken at several time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: The enzymatic degradation is stopped at each time point by adding a quenching solution, usually a cold organic solvent like acetonitrile (B52724) or methanol, which also precipitates the plasma proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining test compound, is analyzed by LC-MS/MS to determine the concentration of the compound at each time point.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample. The half-life (t½) of the compound in plasma is then determined from the degradation curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HT-29 for colon cancer) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound prodrug or parent drug) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours (typically 2-4 hours) at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration compared to untreated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is then determined.

In Vivo Pharmacokinetic Study

This type of study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.

  • Animal Model: A suitable animal model (e.g., mice or rats) is chosen.

  • Drug Administration: The test compound (this compound prodrug or parent drug) is administered to the animals, typically via oral gavage or intravenous injection, at a specific dose.

  • Blood Sampling: Blood samples are collected from the animals at various time points after drug administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: The blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of the prodrug and its metabolites (including the parent drug) in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz.

G General Workflow for Benchmarking this compound Prodrugs cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Parent_Drug Parent Drug Solubility Aqueous Solubility Parent_Drug->Solubility Stability Plasma Stability Parent_Drug->Stability Cytotoxicity Cytotoxicity (e.g., MTT Assay) Parent_Drug->Cytotoxicity Sulfoxide_Prodrug This compound Prodrug Sulfoxide_Prodrug->Solubility Sulfoxide_Prodrug->Stability Sulfoxide_Prodrug->Cytotoxicity Pharmacokinetics Pharmacokinetics (Animal Model) Sulfoxide_Prodrug->Pharmacokinetics Efficacy Efficacy (Disease Model) Pharmacokinetics->Efficacy

Caption: Workflow for comparing this compound prodrugs and parent drugs.

G Brefeldin A Signaling Pathway BFA Brefeldin A GBF1 GBF1 (GEF) BFA->GBF1 inhibits Arf1_GTP Arf1-GTP (active) GBF1->Arf1_GTP activates Arf1_GDP Arf1-GDP (inactive) Arf1_GDP->GBF1 COPI COPI Coat Proteins Arf1_GTP->COPI recruits Vesicle Vesicle Formation COPI->Vesicle mediates Transport ER to Golgi Transport Vesicle->Transport

Caption: Brefeldin A's mechanism of action on protein transport.

G PI4K Inhibitor Signaling Pathway in Malaria PI4K_Inhibitor PI4K Inhibitor PI4K PI4K PI4K_Inhibitor->PI4K inhibits PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4K->PI4P produces PI Phosphatidylinositol (PI) PI->PI4K substrate Membrane_Trafficking Membrane Trafficking & Signal Transduction PI4P->Membrane_Trafficking regulates Parasite_Survival Parasite Survival Membrane_Trafficking->Parasite_Survival essential for

Caption: PI4K inhibitor's effect on the malaria parasite.

G Famotidine Signaling Pathway Famotidine Famotidine H2_Receptor Histamine H2 Receptor Famotidine->H2_Receptor antagonizes Histamine Histamine Histamine->H2_Receptor activates Adenylate_Cyclase Adenylate Cyclase H2_Receptor->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion mediates

Caption: Famotidine's mechanism for reducing gastric acid.

References

A Researcher's Guide to Confirming the Absolute Configuration of Chiral Sulfoxides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. Chiral sulfoxides, a common functional group in pharmaceuticals and agrochemicals, present a unique stereochemical challenge. This guide provides an objective comparison of the primary analytical techniques used to confirm the absolute configuration of chiral sulfoxides, supported by experimental data and detailed protocols.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method for determining the absolute configuration of a chiral sulfoxide depends on several factors, including the nature of the sample, available instrumentation, and project timelines. The table below summarizes the key performance characteristics of the most reliable techniques.

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing Agents (CDAs)
Principle Analysis of the diffraction pattern of X-rays by a single crystal.Measures the differential absorption of left and right circularly polarized infrared light.Formation of diastereomers with distinct NMR spectra.
Sample Requirements High-quality single crystal (typically 30-300 microns).[1]5-15 mg of sample in solution, recoverable.1-10 mg of sample, requires a suitable chiral derivatizing agent.
Experimental Time Data collection: 6-72 hours.[1] Structure solution and refinement: a few hours to days.[2]30 minutes to several hours per sample.Derivatization: 1-2 hours. NMR analysis: 15-60 minutes per diastereomer.
Cost High initial instrument cost. Service costs can range from ~$250 for a complete structural characterization at an academic facility to
10001000-1000−
2000 for a contract research service.[3][4]
High initial instrument cost. Service costs are less common but can be comparable to other spectroscopic techniques.Moderate initial instrument cost (for NMR). Service costs can range from $95 for a standard 1H analysis to several hundred dollars for more complex experiments.[5]
Reliability Considered the "gold standard" for unambiguous determination of absolute configuration.High reliability when experimental spectra are compared with quantum chemical calculations.Reliable for many compounds, but the choice of CDA is crucial and potential for kinetic resolution exists.
Key Advantage Provides a complete 3D structure of the molecule.Applicable to samples in solution, including oils and non-crystalline solids.Widely accessible instrumentation (NMR).
Key Disadvantage The need to grow high-quality single crystals can be a significant bottleneck.Requires access to specialized VCD instrumentation and computational resources for spectral prediction.Requires a suitable derivatizing agent and the derivatization reaction must go to completion without racemization.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the three primary methods of determining the absolute configuration of a chiral this compound.

VCD_Workflow cluster_experimental Experimental cluster_computational Computational A Dissolve Chiral this compound (5-15 mg) in a suitable solvent (e.g., CDCl3) B Acquire VCD and IR Spectra A->B E Compare Experimental and Predicted VCD Spectra B->E C Propose a configuration (e.g., R) D Perform conformational search and DFT calculations to predict the VCD spectrum C->D D->E F Assign Absolute Configuration E->F Good Match G Invert Predicted Spectrum and Compare E->G Poor Match G->F

VCD Experimental and Computational Workflow.

Xray_Workflow A Grow a high-quality single crystal of the chiral this compound B Mount the crystal on the diffractometer A->B C Collect X-ray diffraction data B->C D Solve the crystal structure C->D E Refine the structure and determine the absolute configuration (e.g., using the Flack parameter) D->E F Unambiguous 3D Structure and Absolute Configuration E->F

Single-Crystal X-ray Crystallography Workflow.

NMR_CDA_Workflow A React the chiral this compound with an enantiomerically pure Chiral Derivatizing Agent (CDA) B Formation of a mixture of diastereomers A->B C Acquire 1H NMR (or other relevant nuclei) spectra of the diastereomeric mixture B->C D Analyze the differences in chemical shifts (Δδ) between the diastereomers C->D E Correlate Δδ values to the absolute configuration based on established models for the CDA D->E F Assigned Absolute Configuration E->F

NMR with Chiral Derivatizing Agent Workflow.

Detailed Experimental Protocols

Vibrational Circular Dichroism (VCD) Spectroscopy

This protocol outlines the general steps for determining the absolute configuration of a chiral this compound using VCD spectroscopy.

1. Sample Preparation:

  • Dissolve 5-10 mg of the enantiomerically pure this compound in approximately 150 µL of a suitable deuterated solvent (e.g., CDCl₃). The solvent should be transparent in the infrared region of interest.

  • Transfer the solution to an IR cell with BaF₂ windows and a path length of about 100 µm.

2. Data Acquisition:

  • Record the VCD and IR spectra using a VCD spectrometer.

  • Typically, data is collected for several hours (e.g., 6-8 hours) to achieve a good signal-to-noise ratio.

  • The spectra are usually measured at a resolution of 4 cm⁻¹.

3. Computational Analysis:

  • Assume an absolute configuration for the this compound (e.g., R).

  • Perform a conformational search for the chosen enantiomer using molecular mechanics or other suitable methods.

  • For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

  • Calculate the VCD and IR spectra for each conformer.

  • Obtain the Boltzmann-averaged predicted VCD and IR spectra based on the relative energies of the conformers.

4. Spectral Comparison and Assignment:

  • Compare the experimental VCD spectrum with the predicted VCD spectrum for the assumed (R) configuration.

  • If the signs and relative intensities of the major bands in the experimental and predicted spectra are in good agreement, the assumed absolute configuration is correct.

  • If the experimental spectrum is the mirror image of the predicted spectrum, the absolute configuration is the opposite of what was assumed (S).

Single-Crystal X-ray Crystallography

This protocol provides a general outline for determining the absolute configuration of a chiral this compound by single-crystal X-ray diffraction.

1. Crystal Growth:

  • Grow single crystals of the enantiomerically pure this compound. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical.

  • A suitable crystal should be optically clear, have well-defined faces, and be between 30 and 300 microns in its largest dimension.[1]

2. Crystal Mounting and Data Collection:

  • Select a high-quality crystal under a microscope and mount it on a goniometer head.

  • Center the crystal in the X-ray beam of a single-crystal diffractometer.

  • Collect a full sphere of diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations. Data collection can take from several hours to a few days.[1][2]

3. Structure Solution and Refinement:

  • Process the raw diffraction data to obtain a set of reflection intensities.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

  • Refine the atomic coordinates and thermal parameters of the model against the experimental data.

4. Absolute Configuration Determination:

  • The absolute configuration is typically determined by analyzing anomalous dispersion effects. The Flack parameter is a key indicator; a value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted structure.

  • The final output is a complete three-dimensional structure of the molecule with the determined absolute configuration.

NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

This protocol describes the use of a chiral derivatizing agent to determine the absolute configuration of a chiral this compound via NMR spectroscopy. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a commonly used CDA, but this is a general procedure.

1. Derivatization:

  • In two separate NMR tubes, react the enantiomerically pure this compound (containing a suitable functional group for derivatization, e.g., a hydroxyl group on a substituent) with the (R)- and (S)-enantiomers of the CDA, respectively. A coupling agent may be required.

  • Ensure the reaction goes to completion to avoid kinetic resolution.

2. NMR Analysis:

  • Acquire high-resolution ¹H NMR spectra for both diastereomeric products in a suitable deuterated solvent.

  • Assign the proton signals for both diastereomers, paying close attention to the protons near the stereogenic center of the this compound.

3. Determination of Absolute Configuration:

  • Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers (Δδ = δ(S-CDA derivative) - δ(R-CDA derivative)).

  • Based on the established conformational model for the chosen CDA, the signs of the Δδ values for the substituents around the stereogenic center can be correlated to the absolute configuration. For example, in the Mosher's acid model, protons on one side of the molecule will exhibit positive Δδ values, while those on the other side will show negative Δδ values.

Conclusion

The determination of the absolute configuration of chiral sulfoxides is a critical task that can be accomplished by several powerful analytical techniques. Single-crystal X-ray crystallography provides the most definitive structural information but is often hampered by the difficulty of obtaining suitable crystals. Vibrational circular dichroism has emerged as a robust and reliable alternative for samples in solution, providing unambiguous assignments through the combination of experimental spectroscopy and computational chemistry. NMR spectroscopy with chiral derivatizing agents offers a more accessible method, though it requires careful selection of the derivatizing agent and interpretation of the resulting spectra. The choice of method will ultimately be guided by the specific requirements of the research project, available resources, and the physical properties of the chiral this compound .

References

A Comparative Analysis of DMSO and Other Cryoprotectants for Optimal Cell Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective cryopreservation of cells is a cornerstone of reproducible and reliable experimental outcomes. The choice of cryoprotectant is a critical determinant of post-thaw cell viability, recovery, and functional integrity. This guide provides a comprehensive comparative analysis of Dimethyl Sulfoxide (DMSO), the most commonly used cryoprotectant, with other alternatives, supported by experimental data, detailed protocols, and mechanistic insights.

Dimethyl this compound (DMSO) has long been the gold standard in cryopreservation due to its ability to readily penetrate cell membranes and prevent the formation of damaging intracellular ice crystals.[1] However, its inherent cytotoxicity at temperatures above 4°C necessitates careful handling and rapid removal post-thaw to avoid detrimental effects on cell health, including alterations in gene expression and DNA methylation.[1] This has spurred the investigation into alternative cryoprotective agents (CPAs) that offer comparable or superior protection with reduced toxicity.

This guide will delve into a comparative analysis of DMSO against other prominent cryoprotectants, including glycerol (B35011), trehalose (B1683222), and ectoine. We will examine their mechanisms of action, present quantitative data on their performance from various studies, and provide detailed experimental protocols for their application.

Cryoprotectant Performance: A Quantitative Comparison

The efficacy of a cryoprotectant is ultimately measured by the viability and functional recovery of cells after a freeze-thaw cycle. The following tables summarize key quantitative data from studies comparing DMSO with other cryoprotectants across various cell types.

CryoprotectantCell TypeConcentrationPost-Thaw Viability (%)Key FindingsReference
DMSO Vero Cells10%60%Glycerol showed higher viability compared to DMSO.[2]
Glycerol Vero Cells10%70%Glycerol was found to be less toxic to Vero cells than DMSO.[2]
DMSO Fowl SpermatozoaNot SpecifiedLower than Glycerol & DMADMSO was the most toxic cryoprotectant in this comparison.[3]
Glycerol Fowl SpermatozoaNot SpecifiedHigher than DMSOGlycerol was the least deleterious cryoprotectant.[3]
DMSO + FBS Adipose-Derived Stem Cells (ADSCs)10% DMSO + 90% FBS75 ± 0.37%Combination of Trehalose and Glycerol showed similar viability but higher migration capability.[4]
Trehalose + Glycerol Adipose-Derived Stem Cells (ADSCs)1.0 M Trehalose + 20% Glycerol77 ± 1.72%This combination preserved ADSCs with higher migration capability than the DMSO/FBS mixture.[4]
Trehalose Murine Embryos0.10 M (+ 1.5 M Glycerol)70.0%The combination of trehalose and glycerol yielded the highest viability.[5]
Glycerol alone Murine Embryos1.5 M31%Significantly lower viability compared to the trehalose and glycerol combination.[5]
Ectoine Human Mesenchymal Stem Cells (hMSCs)Not SpecifiedUp to 72%Ectoin showed high post-thaw cell survival where glycerol and proline performed poorly.[6]
Glycerol Human Mesenchymal Stem Cells (hMSCs)5-20% (v/v)0% (complete cell death)Glycerol was found to be unsuitable for the cryopreservation of hMSCs.[6]
PVP Porcine Preadipocytes10%94.96%PVP resulted in the highest survival rate and cell viability.[7]
DMSO Porcine PreadipocytesNot SpecifiedLower than PVP[7]
Lactamide Japanese White Rabbit Spermatozoa1.0 M35.9 ± 3.3% (Plasma Membrane Integrity)Lactamide demonstrated superior preservation of plasma membrane integrity over glycerol.[8]
Glycerol Japanese White Rabbit Spermatozoa1.0 M17.0 ± 2.6% (Plasma Membrane Integrity)Significantly lower plasma membrane integrity compared to Lactamide.[8]

Mechanisms of Action: Intracellular vs. Extracellular Protection

Cryoprotectants can be broadly categorized into two types based on their ability to cross the cell membrane: penetrating (intracellular) and non-penetrating (extracellular).[9][10]

  • Intracellular (Penetrating) Cryoprotectants: These agents, such as DMSO and glycerol, are small molecules that can enter the cell.[11][12] They work by replacing intracellular water, thereby reducing the amount of water available to form ice crystals and lowering the freezing point of the intracellular fluid.[9][11] This prevents mechanical damage to cellular structures.[11] However, their intracellular presence can also lead to toxicity.[9]

  • Extracellular (Non-Penetrating) Cryoprotectants: These are typically larger molecules like sugars (e.g., trehalose, sucrose) and polymers (e.g., polyvinylpyrrolidone (B124986) (PVP)).[10][11] They remain outside the cell and protect it by increasing the solute concentration of the extracellular medium.[11] This creates an osmotic gradient that draws water out of the cell, causing dehydration and reducing the likelihood of intracellular ice formation.[10] Some non-penetrating agents can also stabilize cell membranes and proteins externally.[13]

Often, a combination of intracellular and extracellular cryoprotectants provides the most effective protection by addressing both intracellular and extracellular ice formation while potentially reducing the toxic concentration of the penetrating agent.[9]

Experimental Protocols

The successful cryopreservation of cells is highly dependent on a standardized and optimized protocol. Below are detailed methodologies for cryopreservation using DMSO and a combination of trehalose and glycerol.

Protocol 1: Standard Cryopreservation with DMSO

This protocol is a general guideline for the cryopreservation of mammalian cell lines.[14][15]

  • Cell Preparation:

    • Ensure cells are in the logarithmic growth phase with high viability (>90%).

    • For adherent cells, wash with PBS and detach using trypsin/EDTA. Neutralize the trypsin with fresh growth medium. For suspension cells, proceed directly to harvesting.[16]

    • Harvest the cells by centrifugation at approximately 150 x g for 5 minutes.

    • Carefully remove the supernatant and resuspend the cell pellet in cold, complete growth medium.

    • Perform a viable cell count using a method like trypan blue exclusion.

  • Freezing:

    • Centrifuge the cell suspension again and resuspend the pellet in freshly prepared, cold cryopreservation medium (e.g., complete growth medium with 10-20% FBS and 10% DMSO) at a concentration of 2-4 x 10^6 cells/mL.[1] Note: Add DMSO to the medium just before use to dissipate heat.[1]

    • Aliquot 1 mL of the cell suspension into sterile cryogenic vials.

    • Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty), which provides a cooling rate of approximately -1°C per minute.[14][15]

    • Place the container in a -80°C freezer overnight.[14]

  • Storage:

    • The next day, transfer the cryogenic vials to a liquid nitrogen tank for long-term storage in the vapor phase (-135°C to -196°C).[14][15]

Protocol 2: Cryopreservation with Trehalose and Glycerol Combination

This protocol is based on a study that demonstrated high viability for murine embryos.[5]

  • Cryoprotectant Preparation:

    • Prepare a base medium of Dulbecco's phosphate-buffered saline with 10% fetal calf serum (PBS + FCS).

    • Prepare solutions with varying concentrations of glycerol (e.g., 1.0 M, 1.5 M, 2.0 M) in the base medium.

    • Prepare separate solutions of trehalose (e.g., 0.04 M, 0.1 M, 0.25 M) to be added to the final glycerol-containing medium.

  • Cell Equilibration:

    • Transfer embryos sequentially through increasing concentrations of glycerol in the base medium to reach the final desired glycerol concentration (e.g., 1.5 M).

    • Add the desired concentration of trehalose (e.g., 0.10 M) to the final glycerol solution containing the embryos.

  • Freezing:

    • Package individual embryos in 0.25-ml plastic straws.

    • Cool the straws in a programmable freezer from ambient temperature at a rate of 1.0°C/min.

    • Induce ice crystal formation (seeding) at -7°C.

    • Continue cooling to -25°C at a rate of 0.3°C/min.

    • Plunge the straws into liquid nitrogen for storage.

  • Thawing and Recovery:

    • Thaw the straws and perform a one-step dilution of the cryoprotectants.

    • Culture the embryos for 48 hours to assess viability (e.g., by blastocoel formation).

Visualizing Cryopreservation Workflows and Mechanisms

To better understand the processes involved in cryopreservation, the following diagrams illustrate a general experimental workflow and the distinct mechanisms of action of intracellular and extracellular cryoprotectants.

G cluster_prep Cell Preparation cluster_freezing Freezing cluster_storage Long-Term Storage Culture Healthy Cell Culture (Logarithmic Growth) Harvest Harvest Cells (Centrifugation) Culture->Harvest Count Viable Cell Count Harvest->Count Resuspend Resuspend in Cryopreservation Medium Count->Resuspend Aliquot Aliquot into Cryogenic Vials Resuspend->Aliquot SlowCool Controlled-Rate Freezing (-1°C/minute) Aliquot->SlowCool Store80 Overnight at -80°C SlowCool->Store80 LN2 Transfer to Liquid Nitrogen Store80->LN2

A generalized workflow for mammalian cell cryopreservation.

G cluster_intracellular Intracellular Cryoprotectant (e.g., DMSO, Glycerol) cluster_extracellular Extracellular Cryoprotectant (e.g., Trehalose, PVP) cluster_outcome Outcome CPA_in Penetrates Cell Membrane Replace_H2O Replaces Intracellular Water CPA_in->Replace_H2O Lower_FP Lowers Freezing Point Replace_H2O->Lower_FP Prevent_Ice Prevents Intracellular Ice Crystal Formation Lower_FP->Prevent_Ice Protection Cell Protection from Freezing Damage Prevent_Ice->Protection CPA_out Remains Outside the Cell Increase_Solute Increases Extracellular Solute Concentration CPA_out->Increase_Solute Stabilize Stabilizes Cell Membrane CPA_out->Stabilize Dehydrate Induces Cell Dehydration Increase_Solute->Dehydrate Dehydrate->Protection Stabilize->Protection

Mechanisms of action for intracellular and extracellular cryoprotectants.

The Role of Signaling Pathways in Cryoinjury

The process of cryopreservation and subsequent thawing can induce cellular stress, leading to programmed cell death pathways such as apoptosis and necroptosis. Understanding how different cryoprotectants modulate these pathways is crucial for optimizing cell survival. While detailed signaling pathway diagrams for specific cryoprotectants are complex and context-dependent, the general process of cryoinjury-induced apoptosis is initiated by cellular stresses like osmotic shock and oxidative stress, leading to the activation of caspase cascades and eventual cell death. Cryoprotectants aim to mitigate these initial stresses, thereby preventing the activation of these downstream death signals.

G CryoStress Cryopreservation Stress (Osmotic Shock, Oxidative Stress) Mito Mitochondrial Dysfunction CryoStress->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis CPA Cryoprotectants (DMSO, Trehalose, etc.) CPA->CryoStress Inhibit

Inhibition of cryoinjury-induced apoptosis by cryoprotectants.

Conclusion

The selection of an appropriate cryoprotectant is a critical step in ensuring the success of cell-based research and therapeutic applications. While DMSO remains a widely used and effective cryoprotectant, its inherent toxicity has led to the exploration of viable alternatives. Glycerol, trehalose, ectoine, and various polymers have all shown promise, with their efficacy often being cell-type dependent.

For many applications, a combination of penetrating and non-penetrating cryoprotectants may offer the optimal balance of cryoprotection and reduced toxicity. Researchers are encouraged to empirically determine the most suitable cryoprotectant and protocol for their specific cell type and experimental needs. The data and protocols presented in this guide serve as a valuable starting point for this optimization process, ultimately contributing to more robust and reproducible scientific outcomes.

References

A Comparative Guide to the Validation of Sulfoxide Biomarkers for Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of oxidative stress is paramount in understanding disease pathogenesis and developing effective therapeutic interventions. While a variety of biomarkers exist, there is a growing interest in the validation of sulfoxide biomarkers, particularly methionine this compound (MetO), as sensitive and stable indicators of oxidative damage. This guide provides an objective comparison of this compound biomarkers with other established markers of oxidative stress, supported by experimental data and detailed methodologies.

Introduction to this compound Biomarkers

Under conditions of oxidative stress, reactive oxygen species (ROS) can oxidize methionine residues in proteins to form methionine this compound (MetO).[1][2] This post-translational modification can alter protein structure and function. The reversible nature of this oxidation, mediated by methionine this compound reductases (MsrA and MsrB), also positions MetO as a dynamic marker of cellular redox status.[1]

Comparative Analysis of Oxidative Stress Biomarkers

This section compares methionine this compound with other widely used biomarkers of oxidative stress, including products of lipid peroxidation (F2-Isoprostanes, Malondialdehyde), and other protein modifications (Protein Carbonyls).

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, illustrating the levels of different oxidative stress biomarkers in pathological conditions compared to healthy controls.

Disclaimer: The data presented below are compiled from different studies and are not from a single head-to-head comparison. Therefore, direct comparison of absolute values across biomarkers should be interpreted with caution. The primary purpose is to demonstrate the relative changes of each biomarker in response to oxidative stress.

Table 1: Methionine this compound Levels in Disease

BiomarkerDisease StatePatient Group (n)Control Group (n)Patient Level (Mean ± SD or Median [IQR])Control Level (Mean ± SD or Median [IQR])Fold ChangeReference
Methionine this compound (MetO)Moyamoya Disease353880.35 [0.27-0.46] µmol/L0.26 [0.22-0.31] µmol/L~1.35(Gao et al., 2023)
Methionine this compound (MetO)Diabetes Mellitus with Renal Failure2318 (Healthy Non-Smokers)~0.8 (% oxidized albumin Met-111)~0.4 (% oxidized albumin Met-111)~2.0(Namekata et al., 2016)
Methionine this compound (MetO)Smokers2318 (Healthy Non-Smokers)~0.6 (% oxidized albumin Met-111)~0.4 (% oxidized albumin Met-111)~1.5(Namekata et al., 2016)

Table 2: Comparison with Other Oxidative Stress Biomarkers

BiomarkerDisease StatePatient Group (n)Control Group (n)Patient Level (Mean ± SD or Median [IQR])Control Level (Mean ± SD or Median [IQR])Fold ChangeReference
Protein Carbonyls Type 2 Diabetes Mellitus43201.06 ± 0.03 nmol/mg protein0.97 ± 0.04 nmol/mg protein~1.09(Caimi et al., 2003)
Protein Carbonyls Hemodialysis Patients (Non-survivors)168170 (Survivors)129.65 [93.20–180.33] ng/mL105.40 [81.30–147.85] ng/mL~1.23(An et al., 2022)
F2-Isoprostanes Healthy Older Adults (Female)284284 (Male)~1.6 ng/mL~1.4 ng/mL~1.14(Ashton et al., 2020)

Signaling Pathways and Experimental Workflows

Visual representations of the key biological processes and experimental procedures are provided below to enhance understanding.

Signaling Pathway of Methionine Oxidation by ROS

cluster_ROS Cellular Stressors cluster_Oxidation Oxidative Damage cluster_Repair Cellular Repair Mechanism ROS Reactive Oxygen Species (ROS) Protein Protein (with Methionine) ROS->Protein Inflammation Inflammation Inflammation->Protein Metabolic_Dysfunction Metabolic Dysfunction Metabolic_Dysfunction->Protein Methionine_this compound Methionine this compound (MetO) Protein->Methionine_this compound Oxidation MsrAB Methionine this compound Reductases (MsrA/B) Methionine_this compound->MsrAB Repaired_Protein Repaired Protein (Methionine) MsrAB->Repaired_Protein Reduction

Caption: Formation and repair of methionine this compound under oxidative stress.

Experimental Workflow for this compound Biomarker Validation

cluster_Sample 1. Sample Collection & Preparation cluster_Analysis 2. LC-MS/MS Analysis cluster_Data 3. Data Analysis Plasma Plasma/Serum Collection Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma->Protein_Precipitation Supernatant Collect Supernatant Protein_Precipitation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Quantification Quantification of Methionine this compound MS->Quantification Comparison Statistical Comparison (e.g., Patient vs. Control) Quantification->Comparison

Caption: Workflow for quantifying methionine this compound in plasma/serum.

Experimental Protocols

Quantification of Methionine this compound in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of methionine this compound. Specific parameters may require optimization based on the instrumentation and sample matrix.

1. Sample Preparation

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge at 3,000 x g for 15 minutes at 4°C to separate plasma.

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the analyte.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Methionine this compound: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).

      • Internal Standard (e.g., deuterated MetO): Monitor the corresponding transition for the internal standard.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for maximum signal intensity.

3. Data Analysis

  • Integrate the peak areas for methionine this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the concentration of methionine this compound using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Conclusion

Methionine this compound is emerging as a promising biomarker for oxidative stress, demonstrating sensitivity in various disease models. While direct, large-scale comparative studies with a full panel of oxidative stress markers are still needed to definitively establish its superiority, the available data suggests its utility, particularly in the context of protein-specific oxidative damage. The detailed LC-MS/MS methodology provides a robust and sensitive approach for its quantification in biological samples. Researchers and drug development professionals should consider the inclusion of this compound biomarker analysis in their studies to gain a more comprehensive understanding of the role of oxidative stress in their specific areas of interest.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sulfoxide Waste

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical waste are critical for ensuring both laboratory safety and environmental protection. Sulfoxides, a class of organosulfur compounds, are common in research and drug development, with dimethyl sulfoxide (DMSO) being a widely used solvent. The unique properties of sulfoxides, particularly DMSO's ability to easily penetrate the skin, necessitate specific disposal protocols to prevent exposure and contamination.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound-containing waste, with a primary focus on DMSO.

A foundational principle of chemical waste management is to always consult your institution's Environmental Health & Safety (EH&S) department.[1] They will provide guidance that aligns with local, regional, and national regulations, ensuring full compliance.[1]

Core Safety Principles for Handling this compound Waste

Given its high skin permeability, DMSO can facilitate the absorption of dissolved chemicals directly into the body.[1][4] It is also a combustible liquid and must be kept away from heat and ignition sources.[1][5]

Personal Protective Equipment (PPE):

  • Gloves: Butyl rubber gloves are recommended as DMSO can penetrate nitrile gloves.[1][4] Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[3]

  • Eye Protection: Chemical splash goggles or a full face shield should be worn where splashing is possible.[3]

  • Lab Coat: A fully buttoned lab coat is essential to protect from splashes and contamination.[1]

Handling and Storage:

  • Ventilation: Always handle this compound waste within a certified laboratory chemical fume hood to minimize inhalation of vapors.[1][5]

  • Waste Containers: Use clearly labeled, tightly sealed, and compatible containers for storing all this compound-containing waste.[1][6][7]

  • Storage Location: Store waste containers in a designated, well-ventilated area, such as a flammable storage cabinet, away from incompatible materials like strong oxidizing agents, acids, and bases.[1][4]

Step-by-Step Disposal Procedures for DMSO Waste

The appropriate disposal method for DMSO depends on whether it is pure, in an aqueous solution, mixed with other hazardous chemicals, or has contaminated solid materials.

1. Pure or Aqueous DMSO Waste:

  • Collection: Pour uncontaminated DMSO or its aqueous solutions into a designated hazardous waste container suitable for organic solvents.[1]

  • Labeling: Clearly label the container with "Dimethyl this compound Waste" and specify the concentration if it is diluted.[1]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.[1]

  • Pickup: Arrange for a chemical waste pickup through your institution's EH&S department.[1][7]

2. DMSO Mixed with Other Hazardous Chemicals:

  • Segregation: Do not mix different types of DMSO-containing hazardous wastes. Keep waste streams separate based on their chemical composition and hazard class.[1]

  • Collection: Collect the DMSO mixture in a designated, compatible, and sealed hazardous waste container.[1]

  • Labeling: The waste container must be labeled with the full names of all chemical constituents, including "Dimethyl this compound," and their approximate percentages.[1]

  • Disposal: This waste must be collected for proper disposal by EH&S or a licensed waste contractor.[1][7]

3. DMSO-Contaminated Solid Waste: This category includes items such as pipette tips, vials, gloves, and well plates that have come into contact with DMSO.[1]

  • Collection: Place all contaminated solid waste into a designated, sealed solid waste container or a double-bagged container.[1][6]

  • Labeling: Label the container as "DMSO-Contaminated Solid Waste" and list any other hazardous solutes if applicable.[1]

  • Storage: Store the sealed container in the designated hazardous waste accumulation area.[1]

Quantitative Disposal Guidelines

While most this compound waste should be treated as hazardous, some institutions may permit the sewer disposal of very dilute aqueous solutions of certain solvents, including DMSO. It is crucial to verify these allowances and limits with your local EH&S office.

Waste TypeDisposal MethodQuantitative Limits
Pure or Concentrated SulfoxidesHazardous Waste PickupNot suitable for sewer disposal.
Sulfoxides Mixed with Hazardous MaterialHazardous Waste PickupNot suitable for sewer disposal.
Dilute Aqueous Solutions of DMSOSanitary Sewer DisposalPermissible in some jurisdictions for concentrations around 1% or less, with daily volume limits (e.g., < 4-10 liters per day per PI).[4][7]
DMSO-Contaminated Solid WasteHazardous Waste PickupNot suitable for sewer disposal.

Note: The information in this table is for illustrative purposes. Always adhere to the specific guidelines provided by your institution's EH&S department.

Spill and Emergency Procedures

Small Spills:

  • Evacuate and secure the area.[6]

  • Wearing appropriate PPE, confine the spill with absorbent material from a spill kit.[6]

  • Absorb the spill with an inert, dry material and place it in a sealed, labeled container for hazardous waste disposal.[5][6]

  • Clean the area with soap and water.[6]

Large Spills:

  • Immediately evacuate the area.[6]

  • Remove all sources of ignition.[3]

  • Contact your institution's emergency response team or EH&S for assistance.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-containing waste.

DMSO_Disposal_Workflow cluster_start Start: Identify Waste cluster_classification Waste Classification cluster_liquid_waste Liquid Waste Handling cluster_solid_waste Solid Waste Handling cluster_final Final Disposal start Identify this compound Waste is_mixed Mixed with other hazardous chemicals? start->is_mixed Assess Composition is_solid Is it solid waste (e.g., gloves, tips)? is_mixed->is_solid No collect_mixed Collect in a separate, sealed, compatible liquid waste container. is_mixed->collect_mixed Yes collect_pure Collect in a sealed, compatible liquid waste container. is_solid->collect_pure No (Pure/Aqueous) collect_solid Collect in a designated, sealed solid waste container or bag. is_solid->collect_solid Yes label_mixed Label with ALL chemical constituents and percentages. collect_mixed->label_mixed store Store in designated hazardous waste area. label_mixed->store label_pure Label as 'Aqueous/Pure This compound Waste'. collect_pure->label_pure label_pure->store label_solid Label as 'this compound-Contaminated Solid Waste'. List hazardous solutes. collect_solid->label_solid label_solid->store pickup Arrange for EH&S Waste Pickup store->pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Logistics for Handling Sulfoxides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling versatile solvents like sulfoxides. Dimethyl sulfoxide (DMSO) is a widely used this compound known for its ability to dissolve a broad range of substances and to rapidly penetrate the skin.[1][2] This property makes it a carrier for any dissolved hazardous materials, necessitating strict adherence to safety protocols to prevent accidental exposure.[1][2] This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of sulfoxides like DMSO.

Personal Protective Equipment (PPE)

The first line of defense against exposure is the correct selection and use of Personal Protective Equipment (PPE). Standard laboratory attire is insufficient when working with sulfoxides due to their rapid skin penetration capabilities.[1]

PPE CategoryRecommended EquipmentKey Considerations
Hand Protection Chemical-resistant gloves such as butyl rubber, fluoroelastomer, or neoprene.[1][2]Standard nitrile gloves are not recommended as they can degrade quickly upon contact with DMSO.[1][3] Always inspect gloves for any signs of degradation or perforation before use.[1]
Eye Protection Chemical safety goggles or a full-face shield where splashing is possible.[1][4]Standard safety glasses may not provide adequate protection from splashes.[1]
Body Protection A fully buttoned lab coat, apron, or coveralls made of an appropriate protective material.[1]Ensure clothing provides complete coverage of exposed skin.[1]
Respiratory Protection Use in a well-ventilated area. An organic vapor chemical cartridge respirator may be necessary if ventilation is inadequate or for large spills.[4]Work should be conducted in a certified laboratory chemical fume hood to avoid inhaling vapors.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized workflow is crucial for minimizing risks. The following steps outline the process from preparation to disposal:

  • Risk Assessment : Before handling, conduct a research-specific risk assessment, especially if the this compound is mixed with toxic substances.[6] Review the Safety Data Sheet (SDS) for the specific this compound and any other chemicals in the mixture.[6]

  • Preparation :

    • Ensure a designated work area is clean and uncluttered.

    • Work within a certified chemical fume hood or in a well-ventilated area.[5][7]

    • Verify that an emergency eyewash station and safety shower are readily accessible.[4][8]

    • Assemble all necessary materials and equipment before starting.

  • Handling :

    • Don the appropriate PPE as specified in the table above.

    • Keep containers tightly closed when not in use.[7][9]

    • Avoid inhalation of vapor or mist.[9]

    • Keep away from heat, open flames, and other sources of ignition as sulfoxides can be combustible.[4][6][9]

    • Use mechanical pipetting devices; mouth pipetting is strictly prohibited.[8]

    • Perform all procedures carefully to minimize the creation of splashes or aerosols.[8]

  • Storage :

    • Store sulfoxides in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[4][5]

    • Store in a flammable storage cabinet.[6][9]

    • Keep containers tightly sealed to prevent moisture absorption (hygroscopic).[9]

  • Spill and Accident Procedures :

    • Small Spills : Evacuate the area. Confine the spill using absorbent material from a spill kit. Absorb the spill with an inert dry material and place it in a double bag for disposal as dry waste.[9]

    • Large Spills : Evacuate the area immediately. Contact your institution's Environmental Health & Safety (EH&S) department or emergency services.[9]

    • Skin Contact : Immediately wash the affected area with large amounts of water and soap for at least 15 minutes.[9] Remove contaminated clothing.[6]

    • Eye Contact : Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6][9] Seek medical attention.[10]

Disposal Plan

Proper disposal of this compound waste is critical for laboratory safety and environmental protection. Always consult your institution's EH&S department for specific guidance, as regulations can vary.[5]

Workflow for this compound Waste Disposal

cluster_0 Step 1: Identify Waste Type cluster_1 Step 2: Segregate and Collect cluster_2 Step 3: Label and Store cluster_3 Step 4: Arrange Disposal start Start: Identify This compound Waste uncontaminated Uncontaminated or Aqueous this compound start->uncontaminated Pure? mixed This compound Mixed with Other Hazardous Chemicals start->mixed Mixed? solid Contaminated Solid Waste (Gloves, Tips, etc.) start->solid Solid? label_uncontaminated Label: 'Aqueous this compound Waste' or 'Pure this compound Waste' with concentration. uncontaminated->label_uncontaminated label_mixed Label: List ALL chemical constituents and their percentages. mixed->label_mixed label_solid Label: 'this compound-Contaminated Solid Waste'. List hazardous solutes. solid->label_solid pickup Arrange for Chemical Waste Pickup via EH&S label_uncontaminated->pickup label_mixed->pickup label_solid->pickup

Caption: Workflow for the safe disposal of this compound waste.

Detailed Disposal Procedures:

  • Uncontaminated this compound : Collect in a designated, sealed hazardous waste container. Label it clearly as "Dimethyl this compound Waste" and indicate the concentration if it is diluted.[5]

  • This compound Mixed with Hazardous Substances : Collect in a separate, compatible, and sealed hazardous waste container. The label must include the full names of all chemical constituents and their approximate percentages.[5]

  • Contaminated Solid Waste : Items such as pipette tips, vials, and gloves that have come into contact with this compound should be collected in a designated, sealed solid waste container or bag.[5] Label it as "DMSO-Contaminated Solid Waste" and list any hazardous solutes.[5]

  • Final Disposal : All this compound waste must be collected for proper disposal by your institution's EH&S department or a licensed waste contractor.[5][9] Sink disposal is not permitted.[9] Store waste containers in a designated, well-ventilated area, such as a flammable storage cabinet, while awaiting pickup.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfoxide
Reactant of Route 2
Reactant of Route 2
Sulfoxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.